molecular formula C5H9B B1594980 2-Bromo-3-methyl-2-butene CAS No. 3017-70-7

2-Bromo-3-methyl-2-butene

Cat. No.: B1594980
CAS No.: 3017-70-7
M. Wt: 149.03 g/mol
InChI Key: DBELOSOZLGEZBM-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-2-butene is a vinylic bromide compound. Palladium/di-1-adamantyl-n-butylphosphine-catalyzed reductive carbonylation of this compound has been reported. Cross-coupling reaction of this compound with potassium 6-(benzoyloxy)hexyltrifluoroborate and 3-(benzoyloxy)propyltrifluoroborate has been investigated.>

Properties

IUPAC Name

2-bromo-3-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBELOSOZLGEZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334362
Record name 2-Bromo-3-methyl-2-butene
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Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3017-70-7
Record name 2-Bromo-3-methyl-2-butene
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Record name 2-bromo-3-methyl-2-butene
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Foundational & Exploratory

The Synthetic Versatility of 2-Bromo-3-methyl-2-butene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

2-Bromo-3-methyl-2-butene, a vinylic bromide, has emerged as a valuable and versatile reagent in modern organic synthesis.[1][2] Its unique structural features, namely the presence of a reactive carbon-bromine bond on a tetrasubstituted alkene, offer chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the research applications of this compound, focusing on its utility in forming sterically hindered moieties, its participation in palladium-catalyzed cross-coupling reactions, and its role in the synthesis of biologically active molecules. We will delve into the mechanistic underpinnings of its reactivity and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound [3][4][5]

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol
CAS Number 3017-70-7
Appearance Liquid
Boiling Point 40 °C at 75 mmHg
Density 1.284 g/mL at 25 °C
Refractive Index n20/D 1.474

Core Application: Synthesis of the Hindered Amino Acid in Pipecolidepsin A

One of the most compelling demonstrations of this compound's utility is in the total synthesis of Pipecolidepsin A, a cyclodepsipeptide with significant cytotoxic activity.[6][7] The synthesis of the unique and highly hindered D-allo-(2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) residue is a critical challenge, and this compound plays a pivotal role in constructing its sterically demanding side chain.[2]

The key transformation involves the generation of the vinyllithium reagent, 2-lithio-3-methylbut-2-ene, from this compound. This potent nucleophile then undergoes a highly diastereoselective addition to Garner's aldehyde, a chiral serine-derived building block. This reaction establishes the crucial carbon-carbon bond and sets the stereochemistry of the intricate side chain.

Mechanistic Rationale: The Power of Organolithium Reagents

The choice of an organolithium reagent is dictated by the need for a highly reactive nucleophile to attack the electrophilic aldehyde. The generation of 2-lithio-3-methylbut-2-ene from this compound is typically achieved through lithium-halogen exchange with a strong organolithium base, such as tert-butyllithium, at low temperatures to prevent side reactions.[2][8] The resulting vinyllithium reagent is a powerful nucleophile due to the high polarity of the carbon-lithium bond.[9][10] The stereochemical outcome of the addition to Garner's aldehyde is controlled by chelation of the lithium cation between the aldehyde oxygen and the nitrogen of the Boc-protected amine, leading to a favored transition state and high diastereoselectivity.[2]

G reagent This compound vinyllithium 2-Lithio-3-methylbut-2-ene reagent->vinyllithium Lithium-Halogen Exchange tBuLi tert-Butyllithium (t-BuLi) tBuLi->vinyllithium intermediate Lithium Alkoxide Intermediate vinyllithium->intermediate Nucleophilic Addition aldehyde Garner's Aldehyde aldehyde->intermediate product Diastereoselective Adduct intermediate->product Workup

Diagram 1: Synthesis of the Pipecolidepsin A side chain precursor.
Experimental Protocol: Synthesis of the AHDMHA Precursor[2]
  • Generation of 2-Lithio-3-methylbut-2-ene:

    • To a solution of this compound (1.2 equivalents) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add tert-butyllithium (2.4 equivalents, 1.7 M in pentane) dropwise.

    • Stir the resulting mixture at -78 °C for 1 hour.

  • Nucleophilic Addition:

    • To the freshly prepared solution of 2-lithio-3-methylbut-2-ene, add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[11][12] These reactions provide access to a diverse array of substituted alkenes, which are valuable intermediates in medicinal chemistry and materials science.[13]

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the vinylic bromide to a palladium(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura, Stille, etc.) or migratory insertion of an alkene (in the case of the Heck reaction), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[11][14]

G cluster_suzuki Suzuki-Miyaura Pathway cluster_heck Heck Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetalation Transmetalation (e.g., Suzuki) PdII->Transmetalation MigratoryInsertion Migratory Insertion (e.g., Heck) PdII->MigratoryInsertion PdII_R_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R_R p1 Transmetalation->p1 R'-B(OR)₂ MigratoryInsertion->PdII_R_R p2 MigratoryInsertion->p2 Alkene ReductiveElimination Reductive Elimination PdII_R_R->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product R-R' ReductiveElimination->Product

Diagram 2: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Aryl-Vinyl Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound.[15][16] This reaction is particularly useful for the synthesis of styrenes and other vinylarenes.

Causality in Experimental Design: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are commonly employed.[15][17] The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species for transmetalation. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of all reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound [15][16]

  • Reaction Setup:

    • In a Schlenk flask under an argon atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of Alkenes

The Heck reaction enables the coupling of a vinyl halide with an alkene, leading to the formation of a new carbon-carbon bond and a more substituted alkene.[12][18][19] This reaction is highly valuable for the synthesis of dienes and other unsaturated systems.

Causality in Experimental Design: The success of the Heck reaction depends on the appropriate choice of catalyst, base, and solvent. Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor, often used in combination with a phosphine ligand like triphenylphosphine (PPh₃).[12][20] A base, typically an amine like triethylamine, is essential to neutralize the hydrobromic acid generated during the catalytic cycle and regenerate the active palladium(0) catalyst. Solvents such as DMF or acetonitrile are commonly used.

Experimental Protocol: Heck Reaction of this compound [20]

  • Reaction Setup:

    • In a sealed tube, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, such as triethylamine (2.0 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by GC-MS or TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to valuable enyne motifs.[21][22][23]

Causality in Experimental Design: The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (co-catalyst).[22][24] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.

Experimental Protocol: Sonogashira Coupling of this compound [21][25]

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in an amine solvent (e.g., triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide co-catalyst (1 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, filter the reaction mixture to remove the ammonium salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Further Synthetic Applications

Beyond its role in the synthesis of Pipecolidepsin A and palladium-catalyzed reactions, this compound is utilized in the preparation of other valuable organic molecules.

Synthesis of 2,3,4,5-Tetramethyl-2,4-hexadiene

This compound can be used to synthesize the sterically hindered diene, 2,3,4,5-tetramethyl-2,4-hexadiene, through a coupling reaction. This transformation likely proceeds via the formation of the corresponding Grignard or lithium reagent, followed by a coupling reaction, although specific, detailed protocols are less commonly reported in general literature and may require consulting specialized synthetic procedures.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a powerful and versatile reagent for the modern synthetic chemist. Its ability to serve as a precursor to a highly reactive vinyllithium species has been instrumental in the synthesis of complex natural products like Pipecolidepsin A. Furthermore, its utility as a substrate in a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the construction of diverse and valuable organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important building block in their own research and development endeavors.

References

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  • Pelay-Gimeno, M., Tulla-Puche, J., & Albericio, F. (2013). The first total synthesis of the cyclodepsipeptide pipecolidepsin A. Nature communications, 4, 2352. [Link]

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  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Jutand, A., & Négri, S. (2002). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 21(19), 3899–3906. [Link]

  • YouTube. (2013). An Introduction to Palladium Catalyzed Reactions. [Link]

  • Lee, S., & Beak, P. (2017). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Chemical Science, 8(2), 1257–1260. [Link]

  • Itami, K., Nokami, T., & Yoshida, J. I. (2002). Diversity-Oriented Synthesis of Multisubstituted Olefins through the Sequential Integration of Palladium-Catalyzed Cross-Coupling Reactions. 2-Pyridyldimethyl(vinyl)silane as a Versatile Platform for Olefin Synthesis. Journal of the American Chemical Society, 124(1), 158–159. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Ghaffari, M., & Nolan, S. P. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3463–3466. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]

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  • Wróbel, Z., & Słomkowska, I. (2015). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. Molecules, 20(8), 14389–14402. [Link]

  • MDPI. (2021). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Catalysts, 11(11), 1361. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Wang, Z., & Wang, J. (2018). Synthesis of Tetrasubstituted Allenes via Palladium-Catalyzed Cross-Coupling of Vinyl Bromides with Diazo Compounds. ResearchGate. [Link]

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  • Beilstein Journals. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 11, 1344–1351. [Link]

  • Biswas, S., & Watson, D. A. (2016). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 7(10), 6479–6483. [Link]

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CAS number 3017-70-7 background information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS 3017-70-7 and its Significance as a Cytochrome P450 Inhibitor

Abstract

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 3017-70-7, with a primary focus on its role as a tool in drug metabolism studies. While there is a discrepancy in public databases regarding the identity of this CAS number, this guide will focus on the N-propargyl derivative of 1-aminobenzotriazole, a compound of significant interest to researchers in pharmacology and drug development. The guide will delve into the mechanism of action of 1-aminobenzotriazole and its analogues as mechanism-based inhibitors of cytochrome P450 enzymes. It will further detail their application in in vitro and in vivo studies to elucidate metabolic pathways and assess the potential for drug-drug interactions. This document will also provide practical, field-proven insights and experimental protocols for the effective use of these valuable research tools.

Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including the majority of pharmaceuticals. Understanding the specific CYP isoforms responsible for a drug candidate's metabolism is a cornerstone of modern drug development. This knowledge is crucial for predicting a drug's pharmacokinetic profile, potential for drug-drug interactions (DDIs), and inter-individual variability in patient response.

To investigate the role of CYP-mediated metabolism, researchers often employ inhibitory tools. These can be broadly categorized as reversible inhibitors or irreversible, mechanism-based inhibitors. 1-Aminobenzotriazole (1-ABT) has emerged as a vital tool, acting as a non-selective, mechanism-based inactivator of numerous CYP isoforms[1][2]. By irreversibly inhibiting CYP activity, 1-ABT allows researchers to discern the contribution of these enzymes to a drug's overall clearance and to identify alternative metabolic pathways. This guide will focus on the family of 1-ABT and its derivatives, including the N-propargyl analogue, as powerful probes in drug metabolism studies.

Navigating the Identity of CAS 3017-70-7

A critical point of clarification is the identity of the compound assigned CAS number 3017-70-7. Publicly available information presents a conflict, with some sources identifying it as 2-Bromo-3-methyl-2-butene [3][4][5][6], a reagent used in organic synthesis, while others associate it with N-Desmethyl-N-propargyl-1-aminobenzotriazole or 1-(Prop-2-yn-1-yl)-1H-benzo[d][1][2][3]triazole [7], a derivative of the well-known cytochrome P450 inhibitor, 1-aminobenzotriazole.

Given the context of drug development and metabolism research, the latter identity is of greater significance and is the focus of this guide. It is crucial for researchers to verify the identity of any chemical reagent through analytical characterization, regardless of the listed CAS number.

Physicochemical Properties

The properties of the two compounds are distinct and are summarized below for clarity.

Table 1: Physicochemical Properties of Compounds Associated with CAS 3017-70-7

PropertyThis compound1-(Prop-2-yn-1-yl)-1H-benzo[d][1][2][3]triazole
Molecular Formula C5H9Br[5][6]C9H7N3[7]
Molecular Weight 149.03 g/mol [6]157.17 g/mol [7]
Boiling Point 40°C at 75 mmHg[4][5]Not readily available
Density 1.284 g/mL at 25°C[4][5]Not readily available
Refractive Index n20/D 1.474[4]Not readily available

Mechanism of Action: Mechanism-Based Inhibition of Cytochrome P450

1-Aminobenzotriazole and its derivatives are classified as mechanism-based inhibitors, also known as "suicide inhibitors". This mode of inhibition is characterized by the enzyme catalytically converting the inhibitor into a reactive intermediate, which then covalently binds to the enzyme, leading to its irreversible inactivation[2].

The inactivation of CYPs by 1-ABT proceeds through the following steps:

  • Oxidation: The primary amino group of 1-ABT is oxidized by the catalytic action of the cytochrome P450 enzyme.

  • Formation of a Reactive Intermediate: This oxidation leads to the formation of a highly reactive benzyne intermediate[2].

  • Covalent Adduction: The benzyne intermediate then rapidly and irreversibly alkylates the heme prosthetic group of the CYP enzyme, forming a covalent adduct. This adduction renders the enzyme catalytically inactive.

This mechanism is "pan-specific," meaning it is not selective for a single CYP isoform and can inactivate a broad range of them[2]. However, the degree of inhibition can vary between different CYP isoforms[8][9].

Caption: Figure 1: Mechanism of Cytochrome P450 Inactivation by 1-Aminobenzotriazole.

Applications in Drug Metabolism Research

The ability of 1-ABT and its analogues to broadly inhibit CYP activity makes them invaluable tools for several key applications in drug discovery and development.

Reaction Phenotyping: Dissecting Metabolic Pathways

A primary application is in "reaction phenotyping," the process of identifying which enzymes are responsible for a drug's metabolism. By comparing the metabolism of a compound in the presence and absence of a pan-CYP inhibitor like 1-ABT, researchers can determine the overall contribution of CYP enzymes to its clearance. If metabolism is significantly reduced in the presence of 1-ABT, it strongly suggests a primary role for CYPs. Conversely, if metabolism is unaffected, non-CYP pathways, such as those mediated by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), are likely involved[8].

However, it is important to note that 1-ABT is not a perfectly non-selective inhibitor in vitro. Studies have shown that while enzymes like CYP2A6 and CYP3A4 are almost completely inhibited, others, such as CYP2C9, retain a significant portion of their activity even after pre-incubation with 1-ABT[8][10]. This highlights the importance of using a panel of inhibitors and complementary techniques for accurate reaction phenotyping.

Differentiating Intestinal and Hepatic Metabolism

In in vivo studies, 1-ABT can be used to distinguish between first-pass metabolism in the gut wall and metabolism in the liver[11][12]. By administering 1-ABT through different routes (e.g., oral vs. intravenous) prior to the drug candidate, researchers can selectively inhibit intestinal or systemic CYP activity. This allows for a more nuanced understanding of the factors limiting a drug's oral bioavailability[11][12].

Investigating Drug-Drug Interactions

By inhibiting CYP enzymes, 1-ABT can be used to probe the potential for a new chemical entity to be a victim of drug-drug interactions. If the clearance of a drug is significantly reduced after 1-ABT administration, it indicates that co-administration with other drugs that inhibit the same CYP pathways could lead to elevated plasma concentrations and potential toxicity.

Experimental Protocols

The following protocols provide a general framework for the use of 1-aminobenzotriazole derivatives in in vitro and in vivo drug metabolism studies. Researchers should optimize these protocols for their specific experimental systems.

In Vitro CYP Inhibition Assay using Human Liver Microsomes

Objective: To determine the extent of CYP-mediated metabolism of a test compound.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound

  • 1-Aminobenzotriazole (1-ABT)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubation:

    • Prepare two sets of incubations in phosphate buffer: one with 1 mM 1-ABT and one with vehicle control.

    • Add HLMs to each incubation and pre-incubate at 37°C for 30 minutes to allow for mechanism-based inactivation of CYPs.

  • Initiation of Reaction:

    • Add the test compound to each incubation.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching:

    • At each time point, quench the reaction by adding ice-cold ACN with an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Quantify the disappearance of the parent compound over time in both the 1-ABT-treated and control samples.

    • Calculate the intrinsic clearance (Clint) in both conditions. A significant reduction in Clint in the presence of 1-ABT indicates CYP-mediated metabolism.

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of C5H9Br Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and in-depth exploration of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the isomers of C5H9Br. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic approach to naming these compounds, ensuring clarity, accuracy, and universal understanding in scientific communication.

The molecular formula C5H9Br indicates a degree of unsaturation of one, suggesting the presence of either a double bond or a ring structure within its isomers.[1] This guide will systematically dissect the nomenclature of both alkenyl bromides and bromocycloalkanes, including the complexities of stereoisomerism.

Foundational Principles of IUPAC Nomenclature for Halogenated Hydrocarbons

The IUPAC system provides a logical and unambiguous method for naming organic compounds, which is crucial in fields like pharmaceuticals for precise identification and communication.[2] For haloalkanes and their derivatives, the halogen is treated as a substituent on the parent hydrocarbon chain.[3]

The core principles involve:

  • Identifying the Parent Hydrocarbon: This is the longest continuous carbon chain or the principal cyclic structure.[2][4]

  • Numbering the Parent Chain: The chain is numbered to give the substituents the lowest possible locants.[3][4] If multiple bonds are present, they are given priority in numbering.[4]

  • Alphabetical Ordering of Substituents: When multiple different substituents are present, they are listed in alphabetical order.[3][5]

Causality in Naming Conventions

The systematic nature of IUPAC nomenclature is designed to convey the precise structure of a molecule through its name. For instance, the numbering of the parent chain directly informs the position of functional groups and substituents, which in turn dictates the molecule's chemical properties and reactivity. This systematic approach eliminates the ambiguity of common names and ensures that a given name corresponds to a single, unique structure.[2]

Alkenyl Bromide Isomers of C5H9Br

Alkenyl bromides, or bromoalkenes, are isomers of C5H9Br that contain a carbon-carbon double bond. The naming process requires identifying the longest carbon chain that includes the double bond, numbering it to give the double bond the lowest possible number, and then specifying the location and identity of the bromine atom and any other substituents.

Step-by-Step Protocol for Naming Alkenyl Bromides
  • Identify the Parent Alkene: Find the longest continuous carbon chain that contains the C=C double bond. The parent name will end with "-ene".

  • Number the Parent Chain: Begin numbering from the end that gives the double bond the lowest possible locant.

  • Identify and Locate Substituents: Name the bromine atom as "bromo" and any alkyl groups by their respective names. Indicate their positions with the corresponding number from the parent chain.

  • Assemble the Name: List the substituents alphabetically, preceded by their locants. The name of the parent alkene follows, with the locant of the double bond placed before the "-ene" suffix or before the parent name.

  • Designate Stereochemistry (E/Z Isomerism): For alkenes with two different substituents on each carbon of the double bond, the E/Z notation is used to specify the geometric isomerism.[6][7] This is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog (CIP) rules.[6]

    • Z (Zusammen): If the higher-priority groups on each carbon are on the same side of the double bond.[6]

    • E (Entgegen): If the higher-priority groups on each carbon are on opposite sides of the double bond.[6]

Visualization of Alkenyl Bromide Isomer Naming Logic

Alkenyl_Bromide_Nomenclature start C5H9Br Alkenyl Isomer parent_chain Identify Longest Carbon Chain (containing C=C) start->parent_chain numbering Number Chain (lowest locant for C=C) parent_chain->numbering substituents Identify & Locate 'bromo' and Alkyl Groups numbering->substituents stereochem Determine E/Z Configuration (if applicable) substituents->stereochem assemble Assemble Full IUPAC Name stereochem->assemble

Caption: Logical workflow for the IUPAC naming of alkenyl bromide isomers.

Table of Alkenyl Bromide Isomers of C5H9Br
StructureIUPAC NameStereochemistry
CH2=CH-CH2-CH2-CH2Br5-Bromo-1-penteneN/A
CH3-CH=CH-CH2-CH2Br(E)-5-Bromo-2-penteneE/Z
(Z)-5-Bromo-2-pentene
CH3-CH2-CH=CH-CH2Br(E)-1-Bromo-2-penteneE/Z
(Z)-1-Bromo-2-pentene
CH2=C(Br)-CH2-CH2-CH32-Bromo-1-penteneN/A
CH2=CH-CH(Br)-CH2-CH33-Bromo-1-penteneR/S
CH2=CH-CH2-CH(Br)-CH34-Bromo-1-penteneR/S
CH3-C(Br)=CH-CH2-CH3(E)-2-Bromo-2-penteneE/Z
(Z)-2-Bromo-2-pentene
CH3-CH=C(Br)-CH2-CH3(E)-3-Bromo-2-penteneE/Z
(Z)-3-Bromo-2-pentene
CH2=C(CH3)-CH2-CH2Br4-Bromo-2-methyl-1-buteneN/A
CH3-C(CH3)=CH-CH2Br(E)-1-Bromo-3-methyl-2-buteneE/Z
(Z)-1-Bromo-3-methyl-2-butene
CH2=C(CH2Br)-CH2-CH32-(Bromomethyl)-1-buteneN/A
CH3-C(CH2Br)=CH-CH3(E)-3-(Bromomethyl)-2-buteneE/Z
(Z)-3-(Bromomethyl)-2-butene
CH2=CH-C(Br)(CH3)23-Bromo-3-methyl-1-buteneN/A

Bromocycloalkane Isomers of C5H9Br

Bromocycloalkanes are cyclic isomers of C5H9Br. The naming convention for these compounds involves identifying the parent cycloalkane and then specifying the position and identity of the substituents.

Step-by-Step Protocol for Naming Bromocycloalkanes
  • Identify the Parent Cycloalkane: The ring structure serves as the parent chain. For C5H9Br, this can be cyclopentane, methylcyclobutane, ethylcyclopropane, or dimethylcyclopropane.[1]

  • Number the Ring:

    • For monosubstituted cycloalkanes, no number is needed for the substituent.[8]

    • For disubstituted or polysubstituted cycloalkanes, numbering begins at the carbon with the substituent that comes first alphabetically. The ring is then numbered in the direction that gives the other substituents the lowest possible locants.[8][9]

  • Identify and Locate Substituents: Name the bromine atom as "bromo" and any alkyl groups.

  • Assemble the Name: List the substituents in alphabetical order, each preceded by its locant. The name of the parent cycloalkane follows.

  • Designate Stereochemistry (R/S and cis/trans):

    • R/S Configuration: For chiral centers (a carbon atom bonded to four different groups), the R/S notation is used to define the absolute configuration.[10][11][12][13][14] This is determined by assigning priorities to the substituents and observing the direction of decreasing priority.[11][12]

    • cis/trans Isomerism: In disubstituted cycloalkanes, cis indicates that the substituents are on the same side of the ring, while trans indicates they are on opposite sides.

Visualization of Bromocycloalkane Isomer Naming Logic

Bromocycloalkane_Nomenclature start C5H9Br Cycloalkane Isomer parent_ring Identify Parent Cycloalkane start->parent_ring numbering Number Ring Carbons (alphabetical priority & low locants) parent_ring->numbering substituents Identify & Locate 'bromo' and Alkyl Groups numbering->substituents stereochem Determine cis/trans and/or R/S (if applicable) substituents->stereochem assemble Assemble Full IUPAC Name stereochem->assemble

Caption: Logical workflow for the IUPAC naming of bromocycloalkane isomers.

Table of Bromocycloalkane Isomers of C5H9Br
StructureIUPAC NameStereochemistry
BromocyclopentaneBromocyclopentaneN/A
1-Bromo-1-methylcyclobutane1-Bromo-1-methylcyclobutaneN/A
(1R,2R)-1-Bromo-2-methylcyclobutanecis-1-Bromo-2-methylcyclobutaneEnantiomers
(1S,2S)-1-Bromo-2-methylcyclobutane
(1R,2S)-1-Bromo-2-methylcyclobutanetrans-1-Bromo-2-methylcyclobutaneEnantiomers
(1S,2R)-1-Bromo-2-methylcyclobutane
(1R,3R)-1-Bromo-3-methylcyclobutanecis-1-Bromo-3-methylcyclobutaneEnantiomers
(1S,3S)-1-Bromo-3-methylcyclobutane
(1R,3S)-1-Bromo-3-methylcyclobutanetrans-1-Bromo-3-methylcyclobutaneEnantiomers
(1S,3R)-1-Bromo-3-methylcyclobutane
(Bromomethyl)cyclobutane(Bromomethyl)cyclobutaneN/A
1-Bromo-1-ethylcyclopropane1-Bromo-1-ethylcyclopropaneN/A
(1R,2R)-1-Bromo-2-ethylcyclopropanecis-1-Bromo-2-ethylcyclopropaneEnantiomers
(1S,2S)-1-Bromo-2-ethylcyclopropane
(1R,2S)-1-Bromo-2-ethylcyclopropanetrans-1-Bromo-2-ethylcyclopropaneEnantiomers
(1S,2R)-1-Bromo-2-ethylcyclopropane
(1-Bromoethyl)cyclopropane(R)-(1-Bromoethyl)cyclopropaneEnantiomers
(S)-(1-Bromoethyl)cyclopropane
1-Bromo-1,2-dimethylcyclopropane1-Bromo-1,2-dimethylcyclopropaneDiastereomers
(1R,2R, cis)-1-Bromo-1,2-dimethylcyclopropane
(1S,2S, cis)-1-Bromo-1,2-dimethylcyclopropane
(1R,2S, trans)-1-Bromo-1,2-dimethylcyclopropane
(1S,2R, trans)-1-Bromo-1,2-dimethylcyclopropane
(1R,2R)-1-Bromo-2,3-dimethylcyclopropanecis,cis-1-Bromo-2,3-dimethylcyclopropaneDiastereomers
(1S,2S)-1-Bromo-2,3-dimethylcyclopropane
(1R,2S,3R)-1-Bromo-2,3-dimethylcyclopropanecis,trans-1-Bromo-2,3-dimethylcyclopropane
(1S,2R,3S)-1-Bromo-2,3-dimethylcyclopropane
(Bromomethyl)methylcyclopropane(R)-1-(Bromomethyl)-1-methylcyclopropaneEnantiomers
(S)-1-(Bromomethyl)-1-methylcyclopropane
cis-1-(Bromomethyl)-2-methylcyclopropaneDiastereomers
trans-1-(Bromomethyl)-2-methylcyclopropane

Conclusion

The systematic application of IUPAC nomenclature is paramount for the unambiguous identification of the numerous structural and stereoisomers of C5H9Br. This guide has provided a detailed, step-by-step methodology for naming both alkenyl bromide and bromocycloalkane isomers, underpinned by the foundational principles of identifying parent structures, numbering, and designating stereochemistry. Adherence to these protocols ensures that scientific communication remains precise and universally understood, a critical requirement in research and development.

References

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  • Chegg. (2020, November 16). Question: The molecular formula C5H9Br correspond to the structure with IUPAC name of 3-bromopentane 2-bromentan 1-bromopentand bromocyclopentance. Retrieved from [Link]

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Understanding the reactivity of vinylic bromides like 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the reactivity of 2-Bromo-3-methyl-2-butene, a structurally significant vinylic bromide. We will delve into the electronic and steric factors governing its reaction pathways, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of reactions to explain the causal relationships behind experimental choices and outcomes. All protocols are presented as self-validating systems, grounded in authoritative literature to ensure scientific integrity.

Introduction: The Unique Profile of a Tetrasubstituted Vinylic Bromide

Vinylic halides, where a halogen atom is directly attached to an sp²-hybridized carbon of an alkene, exhibit distinct reactivity patterns compared to their saturated alkyl halide counterparts. The direct attachment of bromine to the double bond in this compound introduces a set of electronic and steric constraints that profoundly influence its chemical behavior.

The carbon-bromine (C-Br) bond in vinylic bromides possesses partial double-bond character due to resonance with the adjacent π-system. This strengthens the C-Br bond, making it less susceptible to cleavage compared to a typical alkyl bromide.[1] Furthermore, the sp² hybridization of the carbon atom makes it more electronegative than an sp³ carbon, which can affect the stability of potential intermediates.

The structure of this compound, with methyl groups flanking the double bond, introduces significant steric hindrance. This steric bulk plays a crucial role in dictating the feasibility of various reaction pathways, particularly those requiring backside attack.

Nucleophilic Vinylic Substitution: A Challenging Transformation

Nucleophilic substitution at a vinylic carbon is notoriously difficult compared to saturated systems. The classic S_N1 and S_N2 mechanisms are generally disfavored for vinylic halides like this compound.[2][3][4][5][6]

  • S_N1 Inviability: The formation of a vinylic carbocation intermediate, a prerequisite for the S_N1 pathway, is energetically unfavorable.[2][3][5] The positive charge would reside on an sp-hybridized carbon, which is highly unstable.

  • S_N2 Hindrance: The S_N2 mechanism, which requires a backside attack by the nucleophile, is sterically hindered by the π-electron cloud of the double bond and the substituents on the alkene.[2][7][8] For this compound, the four methyl groups create a formidable barrier to this approach.

Despite these challenges, nucleophilic vinylic substitution (S_NV) can occur through alternative mechanisms, primarily the addition-elimination and elimination-addition pathways.[9][10][11][12]

2.1. The Addition-Elimination Mechanism

This two-step mechanism involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. This is followed by the elimination of the leaving group (bromide) to restore the double bond. For this pathway to be effective, the vinylic system typically requires activation by electron-withdrawing groups to stabilize the intermediate carbanion.[12] Given the electron-donating nature of the methyl groups in this compound, this pathway is generally less favored unless a very strong nucleophile is employed under forcing conditions.

2.2. The Elimination-Addition (Benzyne-type) Mechanism

This mechanism involves the initial elimination of HBr by a strong base to form a highly reactive alkyne intermediate (in this case, a butyne derivative).[13][14][15][16][17] The nucleophile then adds to the triple bond. However, this pathway is more commonly associated with aryl halides (forming a benzyne intermediate) and requires an adjacent hydrogen atom for elimination, which is present in this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift in Vinylic Bromide Reactivity

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the use of vinylic bromides in synthesis. These methods provide a reliable means of forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C(sp²)-C(sp²) bonds by reacting a vinylic bromide with an organoboron compound in the presence of a palladium catalyst and a base.[18][19][20] The reactivity of vinyl halides in Suzuki couplings generally follows the trend of bond dissociation energy: Vinyl-I > Vinyl-Br > Vinyl-Cl.[19]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the desired vinylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[18]

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[18]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[18] Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).[18] Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[18]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Dissolved oxygen can also oxidize the catalyst. Degassing the solvents removes this threat.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos facilitate the oxidative addition step, which is often rate-limiting, and promote reductive elimination.

  • Base: The base is required to activate the organoboron species and facilitate the transmetalation step. K₃PO₄ is a commonly used base that is effective and generally well-tolerated.

3.2. Other Palladium-Catalyzed Reactions

Researchers have demonstrated that vinylic bromides can undergo novel reactivity patterns, such as cine-substitution, through palladium-catalyzed C-N coupling followed by a Michael addition.[21][22][23] This highlights the versatility of palladium catalysis in manipulating the reactivity of vinylic bromides beyond traditional cross-coupling.[21][22][23]

Formation of Organometallic Reagents: Harnessing the Nucleophilic Potential

Vinylic bromides, including this compound, can be converted into potent nucleophiles through the formation of organometallic reagents.

4.1. Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) yields the corresponding vinylmagnesium bromide.[24][25][26][27] This Grignard reagent is a powerful nucleophile capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[28]

Experimental Protocol: Synthesis of 3,4-dimethyl-3-penten-2-ylmagnesium bromide

  • Apparatus and Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.2 g atoms).[29] Add enough anhydrous THF to cover the magnesium.[29]

  • Initiation: Begin stirring and add a small amount of this compound.[29] If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[28][29]

  • Grignard Reagent Formation: Once the reaction has initiated, add additional THF.[29] Then, add a solution of this compound in THF dropwise at a rate that maintains a gentle reflux.[29]

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[29] The resulting solution should be used immediately in subsequent reactions.

Self-Validating System:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water.[27] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Initiation: The formation of Grignard reagents often has an induction period. The use of initiators helps to clean the magnesium surface and start the reaction.[28]

  • Ethereal Solvent: Solvents like THF are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium center.[25][26]

Elimination Reactions: A Pathway to Alkynes

Vinylic halides can undergo elimination reactions to form alkynes, although this is less common for tetrasubstituted systems like this compound due to the lack of a vinylic hydrogen on the adjacent carbon. However, if a hydrogen is present on an adjacent carbon, dehydrohalogenation can occur, typically under the influence of a strong base.[30] The mechanism can be either E1 or E2, depending on the substrate and reaction conditions.[30]

Data Presentation and Visualization
Table 1: Comparison of Reaction Conditions for Key Transformations of this compound
Reaction TypeReagentsCatalyst/SolventTemperature (°C)Typical Yield (%)Reference
Suzuki-Miyaura Coupling Vinylboronic acid pinacol ester, K₃PO₄Pd(OAc)₂/XPhos, 1,4-dioxane/H₂O80-100High[18]
Grignard Formation Mg turningsTHFRefluxN/A (used in situ)[29]
Diagrams

Suzuki_Coupling_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2-Bromo-3-methyl- 2-butene PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'B(OR)₂/Base PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Grignard_Formation_Workflow Start Flame-dried glassware under N₂ Add_Mg Add Mg turnings and anhydrous THF Start->Add_Mg Initiate Add this compound (initiate with I₂ if needed) Add_Mg->Initiate Addition Slowly add remaining This compound in THF Initiate->Addition Reflux Reflux for 30 min Addition->Reflux Product Vinylmagnesium bromide solution Reflux->Product

Caption: Workflow for the preparation of a Grignard reagent.

Conclusion

The reactivity of this compound is a nuanced subject, heavily influenced by its electronic structure and steric profile. While classical nucleophilic substitution pathways are largely inaccessible, modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates, provide robust and versatile avenues for its functionalization. A thorough understanding of the underlying mechanisms and the rationale behind experimental protocols is paramount for harnessing the full synthetic potential of this and related vinylic bromides in research and development.

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  • Rappoport, Z. (2009). The rapid steps in nucleophilic vinylic addition-elimination substitution. Recent developments. Accounts of Chemical Research, 42(8), 993-1003. [Link]

  • Britannica. Vinylic Halides - Organohalogen compound. [Link]

  • ResearchGate. Chapter 14: Organometallic Compounds - Reagents with carbon-metal bonds 14.1. [Link]

  • Chemistry Steps. The Addition-Elimination Mechanism. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

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  • ResearchGate. Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]

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2-Bromo-3-methyl-2-butene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Bromo-3-methyl-2-butene, a versatile vinylic bromide compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and contextually rich, focusing on the causality behind experimental choices and providing actionable protocols.

Foreword: The Evolving Narrative of a Reactive Intermediate

The precise moment of the first synthesis of this compound is not clearly documented in a singular, seminal publication. Its history is interwoven with the broader development of organobromine chemistry and the advent of synthetic methodologies in the early to mid-20th century. The understanding of electrophilic additions to alkenes and the manipulation of reactive intermediates were crucial prerequisites to the isolation and characterization of this compound. Early investigations into the reactions of hydrogen halides with branched alkenes likely produced this and similar vinyl bromides, though they may not have been the primary focus of study at the time. Therefore, we will begin by exploring the foundational chemical principles that enabled its eventual synthesis and characterization.

Section 1: Foundational Principles and Synthesis

The synthesis of this compound is a practical illustration of fundamental principles in organic chemistry, particularly electrophilic addition and the control of regioselectivity.

Theoretical Underpinnings: Electrophilic Addition to Alkenes

The carbon-carbon double bond in an alkene is an electron-rich region, making it susceptible to attack by electrophiles. The addition of hydrogen halides (HX) to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. This rule is a consequence of the relative stability of the carbocation intermediates formed during the reaction.

In the context of synthesizing this compound from a suitable precursor like 2-methyl-2-butene, the reaction proceeds via a tertiary carbocation, which is highly stabilized by the inductive effects of the three attached methyl groups.

Synthesis of this compound: A Step-by-Step Protocol

Several methods can be employed for the synthesis of this compound. A common and illustrative method involves the electrophilic addition of hydrogen bromide to 2-methyl-2-butene.

Protocol: Electrophilic Bromination of 2-Methyl-2-butene

Objective: To synthesize this compound via the addition of HBr to 2-methyl-2-butene.

Materials:

  • 2-methyl-2-butene

  • Concentrated Hydrobromic Acid (48%)

  • Anhydrous Calcium Chloride

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 2-methyl-2-butene and an equimolar amount of concentrated hydrobromic acid.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. To control the reaction rate, the flask can be cooled in an ice bath. For less reactive substrates or to drive the reaction to completion, gentle heating under reflux may be necessary.

  • Work-up: After the reaction is complete (monitored by TLC or GC), transfer the mixture to a separatory funnel.

  • Extraction: Add an equal volume of diethyl ether to the separatory funnel and shake gently. Allow the layers to separate. The organic layer (top) will contain the desired product.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove any dissolved water).

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Causality in Protocol Design:

  • Vigorous Stirring: Ensures efficient mixing of the immiscible aqueous HBr and the organic alkene, maximizing the reaction rate.

  • Sequential Washing: The bicarbonate wash is crucial to remove acidic impurities that could catalyze side reactions during distillation. The brine wash minimizes the amount of water carried over into the drying step.

  • Anhydrous Drying Agent: Removal of water is essential before distillation to prevent co-distillation and to avoid potential hydrolysis of the product.

Section 2: Physicochemical Properties and Spectroscopic Characterization

This compound is a flammable liquid with a characteristic odor.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉Br[2][3]
Molecular Weight 149.03 g/mol [2][3]
CAS Number 3017-70-7[2][3]
Appearance Liquid[4]
Boiling Point 40 °C at 75 mmHg[4]
Density 1.284 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.474[4]

Spectroscopic Data:

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, such as the C=C double bond.[5]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Section 3: Reactivity and Synthetic Applications

As a vinylic bromide, this compound is a valuable intermediate in organic synthesis.[6] Its reactivity is dominated by the presence of the carbon-bromine bond and the adjacent double bond.

Key Reactions
  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, although this is generally more difficult than for saturated alkyl halides due to the increased strength of the sp² C-Br bond.

  • Cross-Coupling Reactions: It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are instrumental in forming new carbon-carbon bonds, allowing for the construction of more complex molecular architectures.

  • Formation of Organometallic Reagents: this compound can be converted into the corresponding Grignard or organolithium reagents, which are powerful nucleophiles for a wide range of transformations.

Role in Drug Development and Natural Product Synthesis

The structural motif of this compound is a precursor to the isoprenoid unit, a fundamental building block in a vast array of natural products and pharmaceuticals. Its ability to participate in stereoselective cross-coupling reactions makes it a valuable tool for the synthesis of complex target molecules with high precision. For instance, it can be used in the preparation of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid.[7]

Section 4: Logical Frameworks and Experimental Design

The effective use of this compound in a research setting requires a logical approach to experimental design. Below is a Graphviz diagram illustrating a typical workflow from synthesis to application.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Application in Synthesis Synthesis Synthesis of this compound (e.g., Electrophilic Addition) Workup Aqueous Workup (Neutralization & Extraction) Synthesis->Workup Drying Drying of Organic Phase (e.g., Na2SO4) Workup->Drying Purification Purification (Distillation) Drying->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR CrossCoupling Cross-Coupling Reaction (e.g., Suzuki) Purification->CrossCoupling Organometallic Formation of Organometallic Reagent (e.g., Grignard) Purification->Organometallic Purity Purity Analysis (GC, HPLC) NMR->Purity MS Mass Spectrometry MS->Purity IR IR Spectroscopy IR->Purity TargetMolecule Synthesis of Target Molecule CrossCoupling->TargetMolecule Organometallic->TargetMolecule

Caption: Workflow from synthesis to application of this compound.

Section 5: Safety and Handling

This compound is a flammable and toxic substance.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. It is also classified as a dangerous good for transport.[3][8]

Conclusion

This compound, while not having a celebrated history of discovery, stands as a testament to the power of fundamental organic reactions. Its utility as a synthetic intermediate continues to be realized in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist seeking to leverage its potential.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

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2-Bromo-3-methyl-2-butene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-methyl-2-butene as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Prenyl Moiety

In the landscape of organic synthesis, the strategic introduction of specific carbon skeletons is paramount to the construction of complex molecular architectures. This compound, a vinylic bromide, serves as a crucial building block for incorporating the sterically hindered and electronically distinct 3-methyl-2-buten-2-yl group.[1] This moiety is a key structural feature in numerous natural products and pharmacologically active compounds. The presence of a bromine atom on a tetrasubstituted double bond presents unique reactivity challenges and synthetic opportunities, making a thorough understanding of its chemistry essential for its effective utilization. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, offering field-proven insights and detailed protocols for the modern synthetic chemist.

Physicochemical Properties and Handling

A precise understanding of a reagent's physical properties is fundamental to its safe and effective use in experimental design. This compound is a flammable and toxic liquid that requires careful handling.[2][3] It is often supplied with copper pellets as a stabilizer to prevent decomposition.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₉Br[2]
Molecular Weight 149.03 g/mol [2]
CAS Number 3017-70-7[2]
Appearance Liquid
Density 1.284 g/mL at 25 °C[3]
Boiling Point 40 °C at 75 mmHg[3]
Refractive Index n20/D 1.474[3]
Flash Point 25 °C (77 °F)
InChI Key DBELOSOZLGEZBM-UHFFFAOYSA-N[2]
Safety and Handling

As a hazardous substance, strict safety protocols must be followed when working with this compound.

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed).[2]

  • Precautions:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

    • P271: Use only outdoors or in a well-ventilated area.[4]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed.[4] The presence of a stabilizer, such as copper pellets, is crucial for long-term storage.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the electrophilic addition of bromine to 2-methyl-2-butene. The regioselectivity of this reaction is key to obtaining the desired vinylic bromide over other potential isomers.

G cluster_0 Synthesis via Electrophilic Addition 2-methyl-2-butene 2-Methyl-2-butene Bromonium_ion Bromonium Ion Intermediate 2-methyl-2-butene->Bromonium_ion + Br₂ Br2 Br₂ Product This compound Bromonium_ion->Product - H⁺ HBr HBr (byproduct)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methyl-2-butene

This protocol describes a representative procedure for the bromination of 2-methyl-2-butene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). Cool the flask to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 equiv) in the same solvent to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Core Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of carbon-carbon bond-forming reactions. Its utility stems from its ability to function as a precursor to a nucleophilic Grignard reagent or to participate directly in transition metal-catalyzed cross-coupling reactions.

Grignard Reagent Formation and Subsequent Reactions

The formation of the corresponding Grignard reagent, (3-methylbut-2-en-2-yl)magnesium bromide, transforms the electrophilic carbon of the starting material into a potent nucleophile.[5] This reagent is highly valuable for creating new carbon-carbon bonds by reacting with a wide range of electrophiles.

G Start This compound Grignard (3-methylbut-2-en-2-yl)MgBr Start->Grignard + Mg Mg Mg⁰, THF Adduct Magnesium Alkoxide Adduct Grignard->Adduct + Electrophile Electrophile Electrophile (e.g., Ketone, Aldehyde) Product Tertiary Alcohol Product Adduct->Product Protonation Workup H₃O⁺ Workup

Caption: Formation and reaction of the Grignard reagent.

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with acetone to form 2,3,3-trimethylbut-1-en-2-ol.

  • Apparatus Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equiv) to the flask.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface.[6] Add a small portion of a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: Once initiated, add the remaining solution of the vinyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of acetone (1.0 equiv) in anhydrous THF dropwise. An exothermic reaction should be observed.

  • Quenching and Workup: After the addition is complete, stir the reaction at room temperature for 30 minutes. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting alcohol by column chromatography or distillation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7] this compound is an excellent substrate for these reactions, allowing for the coupling of the sterically encumbered vinyl group with various aryl or vinyl boronic acids.[8]

The catalytic cycle involves three key steps: oxidative addition of the vinyl bromide to the Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂(R²) PdII_complex->PdII_R1R2 Transmetalation (+ R²B(OR)₂OH⁻) Transmetal Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination R1Br R¹-Br (this compound) R2B R²-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃)

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2-bromo-3-methyl-2-butene in palladium-catalyzed cross-coupling reactions. This versatile vinyl bromide serves as a valuable building block for the introduction of the prenyl (3-methylbut-2-enyl) moiety, a structural motif of significant interest in medicinal chemistry due to its ability to enhance the biological activity and bioavailability of compounds.[1][2][3][4][5] This guide delves into the causality behind experimental choices, offering detailed, step-by-step protocols for key reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. It aims to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement these powerful synthetic transformations.

Introduction: The Significance of the Prenyl Group and its Synthetic Access via this compound

The prenyl group is a ubiquitous structural unit in a vast array of natural products, including flavonoids, coumarins, and alkaloids.[1][2] Its incorporation into molecular scaffolds has been shown to significantly impact physicochemical and pharmacological properties.[1] Prenylation can increase a compound's lipophilicity, facilitating better interaction with biological membranes and target proteins, which often translates to enhanced bioavailability and therapeutic efficacy.[1][4][5] Consequently, the development of robust synthetic methods for introducing the prenyl group is of paramount importance in drug discovery and medicinal chemistry.

This compound (CAS Registry Number: 3017-70-7) is a key reagent for this purpose.[6][7] As a vinylic bromide, it is a suitable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds under mild conditions with excellent functional group tolerance.[8][9] This guide will focus on the practical application of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Catalytic Cycle: A Unifying Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[8][10][11] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle typically consists of three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (this compound), inserting itself into the carbon-bromine bond to form a square planar Pd(II) complex.[10][11] This is often the rate-determining step of the reaction.[12]

  • Transmetalation (for Suzuki and Sonogashira reactions): The organic group from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[11][13]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the desired product with a new carbon-carbon bond, regenerating the catalytically active Pd(0) species to complete the cycle.[10][11]

In the case of the Heck reaction, the transmetalation step is replaced by migratory insertion of an alkene followed by β-hydride elimination.[11][14]

Palladium Cross-Coupling Cycle cluster_cycle General Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Intermediate Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Intermediate Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product R-R' (Coupled Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[9][11] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-containing reagents.[9][12]

Causality Behind Experimental Choices
  • Catalyst and Ligand: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand is commonly employed.[11][15] The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10] For vinyl bromides like this compound, sterically demanding and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., SPhos), can enhance the rate of oxidative addition and promote high catalytic turnover.[16]

  • Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[15][17] The choice of base, such as K₃PO₄, K₂CO₃, or Cs₂CO₃, can significantly impact the reaction outcome and should be optimized for the specific substrates. Aqueous bases are often effective and contribute to the reaction's green chemistry profile.[11]

  • Solvent: A variety of organic solvents, often in combination with water, are suitable for Suzuki couplings.[17] Common choices include toluene, dioxane, and THF. The use of a biphasic system can aid in the separation of the product and byproducts during workup.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Add this compound via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-methyl-3-phenyl-2-butene>90
24-Methoxyphenylboronic acid2-(4-methoxyphenyl)-3-methyl-2-butene>95
33-Pyridinylboronic acid3-(3-methylbut-2-en-2-yl)pyridine>85

Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Heck Reaction: Vinylation of Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base.[14][18] This reaction is a powerful tool for the stereoselective synthesis of substituted 1,3-dienes when using vinyl bromides.[18]

Rationale for Reagent Selection
  • Catalyst/Ligand System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[19] Triphenylphosphine (PPh₃) is a frequently used ligand that provides a good balance of stability and reactivity for many Heck reactions.[18]

  • Base: A tertiary amine base, such as triethylamine (NEt₃), is typically used to neutralize the hydrogen halide generated during the catalytic cycle and to facilitate the regeneration of the Pd(0) catalyst.[14][19]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they can dissolve the catalyst, base, and substrates.[18]

Step-by-Step Protocol: Heck Reaction of this compound with Styrene

This protocol outlines the synthesis of (E)-3-methyl-1-phenyl-1,3-pentadiene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (NEt₃, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube or Schlenk flask under an inert atmosphere, combine palladium(II) acetate and triphenylphosphine.

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add this compound, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with water to remove the triethylammonium bromide salt and DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.[18]

Heck_Reaction_Workflow cluster_workflow Heck Reaction Experimental Workflow Start Combine Catalyst, Ligand, and Substrates under Inert Atmosphere Heating Heat Reaction Mixture (80-100 °C) Start->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Isolated Product Purification->End

Caption: General workflow for the Heck reaction of this compound.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond.[20][21][22] This reaction is highly efficient for the synthesis of conjugated enynes and can often be carried out under mild, room temperature conditions.[20][22]

Key Considerations for Sonogashira Coupling
  • Dual Catalysis: The reaction relies on a synergistic interplay between a palladium catalyst and a copper(I) cocatalyst. The palladium catalyst facilitates the oxidative addition of the vinyl bromide, while the copper cocatalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20][23]

  • Catalysts: Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, while copper(I) iodide (CuI) is the most frequently used cocatalyst.[20][24]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting hydrogen halide.[20][22] The amine can sometimes serve as both the base and the solvent. Alternatively, solvents like THF or DMF can be used.[20]

Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general method for the Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[20]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the utilization of this compound as a precursor for introducing the biologically significant prenyl moiety. The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer distinct advantages for the formation of C(sp²)-C(sp²), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds, respectively. By understanding the underlying catalytic cycles and the rationale behind the selection of reagents and conditions, researchers can effectively employ these methodologies to synthesize complex molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes tailored to the needs of individual research programs.

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Sources

Application Notes & Protocols: 2-Bromo-3-methyl-2-butene as a Versatile C5 Precursor in Terpene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Prenyl Unit in Natural Product Synthesis

Terpenes and terpenoids represent one of the largest and most structurally diverse families of natural products.[1][2] Their skeletons are constructed from five-carbon isoprene units, assembled in various head-to-tail or tail-to-tail linkages.[1][3] These compounds are of immense interest to the pharmaceutical, fragrance, and flavor industries due to their vast range of biological activities and sensory properties.[1][2] The synthetic chemist's ability to construct these complex molecules often hinges on the efficient introduction of the fundamental C5 "prenyl" (3-methylbut-2-enyl) group.

2-Bromo-3-methyl-2-butene, a vinylic bromide, has emerged as a highly effective and versatile C5 building block for this purpose.[4] It serves as a synthetic equivalent of dimethylallyl pyrophosphate (DMAPP), the biological prenylating agent, allowing for the strategic installation of the prenyl moiety onto a wide range of substrates.[3][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound in terpene synthesis, covering its reactivity, detailed experimental protocols, and key safety considerations.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is fundamental to its successful application.

PropertyValue
Molecular Formula C₅H₉Br[6]
Molecular Weight 149.03 g/mol [7]
CAS Number 3017-70-7[7]
Appearance Liquid
Boiling Point 40 °C at 75 mmHg
Density 1.284 g/mL at 25 °C
Refractive Index n20/D 1.474

The reactivity of this compound is dominated by the carbon-bromine bond. Despite being a vinylic halide, the bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[8] This allows for direct prenylation of various nucleophiles. Furthermore, its ability to form a Grignard reagent transforms its reactivity, turning the prenyl unit into a potent nucleophile capable of attacking electrophilic centers such as carbonyls.[9]

Critical Safety and Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is a flammable liquid and vapor (H226) and is toxic if swallowed (H301).[6] It can also cause skin and eye irritation.[10]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat.[10]

    • Keep away from heat, sparks, and open flames.[10]

    • Ground and bond containers when transferring material to prevent static discharge.[10]

  • Storage: Store in a cool, well-ventilated place, away from ignition sources. Keep the container tightly closed. Commercial preparations often contain copper pellets as a stabilizer.

Application I: Direct Nucleophilic Prenylation for Hemiterpene Synthesis

The most direct application of this compound is as an electrophile in nucleophilic substitution reactions. This approach is particularly effective for the O-prenylation and C-prenylation of phenols and the synthesis of hemiterpene esters from carboxylates.[8][11][12]

Mechanism Explainer: Sₙ2 Pathway

The reaction typically proceeds via an Sₙ2 mechanism. A nucleophile (e.g., a carboxylate anion) attacks the carbon atom bonded to the bromine. This occurs in a single, concerted step where the nucleophile forms a new bond while the bromide ion departs as the leaving group. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation of the nucleophilic salt without solvating the anion, thereby enhancing its nucleophilicity.

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ Na⁺ (Carboxylate Salt) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., NaHCO₃) Base->Carboxylate Prenyl_Bromide (CH₃)₂C=C(Br)CH₃ (this compound) Product R-COO-CH₂-CH=C(CH₃)₂ (Prenyl Ester) Prenyl_Bromide->Product Leaving_Group NaBr Product->Leaving_Group Carboxylate_ref R-COO⁻ Na⁺ Carboxylate_ref->Product Attack on C-Br bond

Protocol: Synthesis of Prenyl Isobutyrate

This protocol details the synthesis of a simple hemiterpene ester, adapted from established methodologies.[8][11]

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )AmountMolesEquiv.
2-Methylpropanoic Acid88.110.88 g10 mmol1.0
Sodium Bicarbonate84.010.92 g11 mmol1.1
This compound149.031.49 g10 mmol1.0
N,N-Dimethylformamide (DMF)-20 mL--
Diethyl Ether-100 mL--
Saturated NaCl (brine)-30 mL--
Anhydrous MgSO₄-As needed--

Step-by-Step Procedure:

  • Nucleophile Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpropanoic acid (1.0 eq) and N,N-dimethylformamide (DMF).

    • Stir the solution at room temperature and add sodium bicarbonate (1.1 eq) portion-wise over 10 minutes. Effervescence (CO₂ evolution) will be observed.

    • Causality Insight: Sodium bicarbonate is a mild base used to deprotonate the carboxylic acid, forming the sodium carboxylate salt in situ. This salt is a much stronger nucleophile than the neutral carboxylic acid. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.

  • Prenylation Reaction:

    • Once the effervescence has ceased (approx. 30 minutes), add this compound (1.0 eq) to the flask dropwise via syringe.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Causality Insight: The product is organic-soluble, while the DMF and inorganic salts (NaBr, excess NaHCO₃) are water-soluble. This step partitions the product into the organic phase.

    • Combine the organic layers and wash with saturated NaCl solution (brine, 1 x 30 mL). This helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude prenyl isobutyrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure hemiterpene ester. The expected yield is typically high (e.g., 88%).[8]

Application II: Grignard Reagent Formation for C-C Bond Formation

A more advanced strategy involves converting the electrophilic this compound into a nucleophilic Grignard reagent. This "umpolung" (reversal of polarity) opens up a powerful pathway for carbon-carbon bond formation, essential for building more complex terpene skeletons.[13][14]

Mechanism Explainer: Grignard Reagent and Carbonyl Addition

The reaction involves two key stages. First, magnesium metal undergoes an oxidative insertion into the carbon-bromine bond to form the organomagnesium halide (Grignard reagent). The C-Mg bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[9] In the second stage, this nucleophilic carbon attacks the electrophilic carbon of a carbonyl group (e.g., a ketone), forming a new C-C bond and a magnesium alkoxide intermediate. A final aqueous acidic workup protonates the alkoxide to yield the final alcohol product.[15]

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Nucleophilic Attack & Workup Prenyl_Bromide (CH₃)₂C=C(Br)CH₃ Grignard (CH₃)₂C=C(MgBr)CH₃ (Prenyl Grignard Reagent) Prenyl_Bromide->Grignard Mg Mg⁰ (metal) Mg->Grignard Oxidative Insertion Ketone R-CO-R' (Ketone) Alkoxide Intermediate Alkoxide Alcohol Tertiary Alcohol Product Acid H₃O⁺ (Acid Workup) Grignard_ref (CH₃)₂C=C(MgBr)CH₃

Protocol: Synthesis of a Tertiary Alcohol via Prenyl Grignard Reagent

Crucial Prerequisite: All glassware must be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Grignard reagents react readily with water and atmospheric oxygen.[9]

Step-by-Step Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a dry three-neck flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. A crystal of iodine can be added to activate the magnesium surface.

    • Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with an Electrophile (e.g., Acetone):

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Dissolve the ketone (e.g., acetone, 1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent. This reaction is typically exothermic. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Workup:

    • Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution with vigorous stirring.

    • Causality Insight: This is a safer alternative to quenching with strong acid, which can be highly exothermic. The NH₄Cl solution is weakly acidic and effectively protonates the alkoxide and neutralizes any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude tertiary alcohol via flash column chromatography or distillation.

Summary of Applications

The following table summarizes the versatility of this compound in preparing various organic compounds, highlighting its role as a key synthetic intermediate.

Application TypeSubstrateProduct ClassReference
Nucleophilic SubstitutionCarboxylic AcidsHemiterpene Esters[11]
Nucleophilic SubstitutionPhenolsPrenylated Phenyl Ethers[12][16]
Finkelstein ReactionSodium Iodide2-Iodo-3-methyl-2-butene[7]
Grignard ReactionAldehydes / KetonesTertiary Alcohols[14][15]
Grignard ReactionCarbon DioxideCarboxylic Acids[17]
Cross-CouplingAlkyltrifluoroboratesSubstituted Alkenes[7]

Conclusion

This compound stands out as a powerful and adaptable C5 precursor in synthetic organic chemistry. Its dual reactivity—acting as an electrophile in direct substitutions and as a nucleophile after conversion to its Grignard reagent—provides chemists with a strategic tool for the construction of simple hemiterpenes and complex polyterpenoid structures. By understanding the principles of its reactivity and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and effectively incorporate this valuable building block into their synthetic campaigns, accelerating discovery in drug development and materials science.

References

Application Note & Protocol: Formation of the Sterically Hindered Grignard Reagent from 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-dimethyl-2-butenylmagnesium bromide, a sterically hindered Grignard reagent, from 2-bromo-3-methyl-2-butene. The formation of Grignard reagents from tertiary and sterically encumbered halides presents unique challenges, including sluggish initiation and competing side reactions.[1][2] This guide details the underlying mechanistic principles, a robust and validated experimental protocol, methods for quantification, and key safety considerations. It is intended for researchers, chemists, and professionals in drug development who require reliable methods for generating and utilizing complex organometallic reagents.

Introduction: The Significance of Hindered Grignard Reagents

Grignard reagents (RMgX) are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds.[3][4] While the preparation of primary and secondary alkylmagnesium halides is often straightforward, the synthesis of their tertiary counterparts, such as the reagent derived from this compound, is notably more challenging.[1][5] The steric bulk surrounding the carbon-halogen bond impedes the insertion of magnesium, and the inherent stability of the potential tertiary carbocation intermediate can favor elimination side reactions.[1][6]

Despite these difficulties, sterically hindered Grignard reagents are invaluable for constructing quaternary carbon centers and synthesizing highly substituted molecules, which are common motifs in pharmaceuticals and complex natural products. Mastering their preparation is therefore a crucial skill. This application note provides the field-proven insights and detailed protocols necessary to achieve consistent and successful synthesis.

Mechanism of Formation: An Electron Transfer Process

The formation of a Grignard reagent is not a simple insertion but a complex process occurring on the surface of the magnesium metal.[7] The currently accepted mechanism involves single electron transfer (SET) steps.[6][8]

  • Initial Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding (σ*) orbital of the carbon-bromine bond of this compound. This is the rate-determining step.[8]

  • Radical Anion Formation: This electron transfer results in the formation of a short-lived radical anion.

  • Fragmentation: The radical anion rapidly fragments to form a tertiary alkyl radical and a bromide anion.

  • Surface Recombination: The alkyl radical and bromide anion recombine on the positively charged magnesium surface (Mg⁺) to form the final organomagnesium halide.[8]

  • Solvent Stabilization: Ethereal solvents, such as tetrahydrofuran (THF), are crucial. They do not react with the Grignard reagent but stabilize it by coordinating their lone pair electrons to the electron-deficient magnesium center, forming a soluble complex.[8][9] This stabilization is critical for preventing reagent precipitation and maintaining its reactivity.

Grignard Formation Mechanism cluster_0 Magnesium Surface cluster_1 Solution Phase (Anhydrous THF) Mg_surface Mg(s) Metal Surface RadicalAnion Radical Anion [R-X]•⁻ Grignard Solvated Grignard Reagent R-Mg-X • 2THF AlkylHalide This compound (R-X) AlkylHalide->RadicalAnion 1. Single Electron     Transfer (SET) Radical Alkyl Radical (R•) + Bromide Ion (X⁻) RadicalAnion->Radical 2. Fragmentation Radical->Grignard 3. Recombination     at Mg⁺ surface

Figure 1: Mechanism of Grignard reagent formation at the magnesium surface.

Detailed Experimental Protocol

This protocol is designed to maximize the yield of the Grignard reagent by addressing the key challenges of initiation and side reactions.

Reagent and Glassware Preparation

Causality: Grignard reagents are potent bases and nucleophiles that react destructively with protic sources like water.[10] The presence of even trace moisture will quench the reaction and prevent its initiation.[1] Therefore, all glassware and reagents must be scrupulously dried.

  • Glassware: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet adapter. Place all glassware, including a magnetic stir bar, in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum immediately before use).[11] Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Magnesium: Use magnesium turnings. In the flask, place the required amount of magnesium.

  • Solvent: Use anhydrous tetrahydrofuran (THF). THF is generally a better solvent than diethyl ether for preparing reagents from less reactive halides due to its superior solvating ability.[1]

  • Alkyl Halide: Ensure this compound is pure and free of water.

Magnesium Activation

Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the reaction from starting.[1][7] This layer must be disrupted to expose the fresh metal surface.

  • Under a positive pressure of inert gas, add the magnesium turnings (1.2 equivalents) to the cooled, dry flask.

  • Add a single, small crystal of iodine (I₂). The iodine will react with the magnesium surface, chemically removing the oxide layer.[3][12] A brownish color from the iodine will appear and then fade as it is consumed, indicating activation.

  • Alternative Activation: A few drops of 1,2-dibromoethane can be used. It reacts readily with magnesium to form ethylene gas and MgBr₂, exposing fresh magnesium surfaces.[13]

Grignard Reagent Formation
  • Initial Setup: Add anhydrous THF to the dropping funnel and to the main reaction flask to cover the activated magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the stirred magnesium suspension.

  • Confirmation of Initiation: The reaction has successfully initiated when you observe one or more of the following:

    • Gentle bubbling from the magnesium surface.

    • A noticeable exotherm (the flask becomes warm to the touch).

    • The appearance of a cloudy, grayish color in the solution. If the reaction does not start, gently warm the flask with a heat gun (with extreme caution due to the flammable solvent) or place it in a warm water bath briefly. Do not overheat. Have an ice bath ready to control the reaction once it begins.[12][14]

  • Controlled Addition: Once initiation is confirmed, add the remainder of the this compound solution dropwise from the funnel. The addition rate should be controlled to maintain a gentle reflux.[1] Rapid addition increases the concentration of the alkyl halide, which can promote Wurtz coupling side reactions.[1][15]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. Gentle heating may be required to drive the reaction to completion.

ParameterRecommended ConditionRationale / Impact on Outcome
Solvent Anhydrous THFSuperior solvating power for hindered halides; stabilizes the Grignard reagent.[1]
Temperature Gentle Reflux (~66 °C for THF)Balances reaction rate against side reactions. Too high can favor elimination.[1]
Addition Rate Slow, DropwiseMinimizes local concentration of alkyl halide, reducing Wurtz coupling.[1][15]
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric O₂ and moisture.[16]
Mg Activation Iodine or 1,2-DibromoethaneRemoves passivating MgO layer, essential for reaction initiation.[1][13]

Table 1: Critical Parameters for Hindered Grignard Reagent Formation.

Protocol for Reagent Quantification (Titration)

Trustworthiness: The yield of Grignard formation from hindered halides is rarely quantitative. To perform stoichiometric reactions, the exact concentration of the active Grignard reagent must be determined. This is a critical self-validating step. Direct titration with a colorimetric indicator is a reliable method.[17]

Titration Protocol with (-)-Menthol and 1,10-Phenanthroline

Principle: A standardized solution of a non-volatile alcohol, (-)-menthol, is used to titrate the Grignard reagent. The indicator, 1,10-phenanthroline, forms a distinctively colored complex with the active Grignard reagent.[17][18] At the endpoint, when all the Grignard reagent has been consumed by the alcohol, this colored complex disappears.

  • Preparation:

    • Accurately prepare a ~1.0 M standard solution of anhydrous (-)-menthol in dry toluene or THF.

    • Flame-dry a small flask with a stir bar, cap it with a rubber septum, and flush with inert gas.

    • Add ~5 mg of 1,10-phenanthroline to the flask.[17]

  • Titration:

    • Using a gas-tight syringe, add a precisely known volume (e.g., 2.00 mL) of your prepared Grignard solution to the titration flask. The solution should immediately turn a deep rust or violet color as the complex forms.

    • While stirring vigorously, add the standardized (-)-menthol solution dropwise from a burette or syringe.

    • The endpoint is reached at the complete and persistent disappearance of the color (transitioning to a pale yellow or colorless solution).[19]

  • Calculation:

    • Molarity (Grignard) = [Molarity (Menthol) × Volume (Menthol)] / Volume (Grignard)

Applications in Synthesis: Addition to Carbonyls

The 2,3-dimethyl-2-butenylmagnesium bromide reagent acts as a strong, sterically bulky nucleophile. Its primary application is the addition to electrophilic carbonyl carbons, such as those in aldehydes and ketones, to form highly substituted secondary or tertiary alcohols.[6][9][20]

The reaction proceeds in two distinct steps:

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-carbon bond. This results in a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction mixture is quenched with a mild acid (e.g., aqueous NH₄Cl or dilute HCl), which protonates the alkoxide to yield the final alcohol product.[21]

Grignard Application Workflow reagent Grignard Reagent (R-MgBr) intermediate Magnesium Alkoxide Intermediate reagent->intermediate 1. Nucleophilic     Addition (in THF) ketone Ketone (R'-CO-R'') ketone->intermediate alcohol Tertiary Alcohol Product intermediate->alcohol 2. Protonation workup Acidic Workup (e.g., H₃O⁺) workup->intermediate

Figure 2: General workflow for the reaction of a Grignard reagent with a ketone.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive Mg surface (MgO layer).2. Wet glassware or solvent.3. Impure alkyl halide.1. Re-activate Mg with a fresh crystal of I₂ or 1,2-dibromoethane.2. Ensure all components are rigorously dried.3. Purify the alkyl halide before use.
Low yield of Grignard reagent 1. Competing E2 elimination reaction.2. Wurtz coupling side reaction.3. Incomplete reaction.1. Maintain moderate reaction temperature; avoid excessive heating.2. Ensure slow, dropwise addition of the alkyl halide.3. Increase reaction time or gently heat to drive to completion.
White precipitate forms 1. Formation of MgBr₂ or other magnesium salts.2. The Grignard reagent itself may have limited solubility.This is often normal. As long as the solution is stirrable, proceed. The precipitate will be dissolved during the acidic workup of the subsequent reaction.[1]
Reaction becomes uncontrollable 1. Reaction initiated suddenly and exothermically.2. Addition of alkyl halide was too fast.Immediately immerse the flask in a pre-prepared ice-water bath. Stop the addition of the alkyl halide until the reaction is under control.[11][14]

Table 2: Common issues and solutions in hindered Grignard reagent synthesis.

Safety Precautions

  • Fire Hazard: Ethereal solvents like THF and diethyl ether are extremely flammable and volatile.[12] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[11]

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic and can become vigorous.[14][22] Always have an ice bath on hand for immediate cooling.[12]

  • Reactivity: Grignard reagents are highly reactive and moisture-sensitive.[23] They can react violently with water, releasing flammable hydrocarbon gases. Handle under an inert atmosphere at all times.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (nitrile gloves are common but are combustible; consider Nomex gloves for added protection).[11][14]

  • Quenching: Unused Grignard reagent must be quenched carefully. Slowly add the reagent to a stirred, cooled solution of a proton source like isopropanol before final disposal with water.

References

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • (n.d.). Formation of Grignard Reagents from Organic Halides.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • BenchChem. (2025). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Scribd. (n.d.). Titration Grignard and BuLi.
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?.
  • (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • YouTube. (2024). Grignard reaction safety.
  • (2010). Opskr. K 286 Titration RMgX.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents.
  • BenchChem. (n.d.). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.
  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols.
  • BenchChem. (2025). Technical Support Center: Grignarard Reaction Challenges with Sterically Hindered Alkyl Halides.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.
  • (n.d.). 25. The Grignard Reaction.
  • Reddit. (2020). Hindered Grignard reagents : r/OrganicChemistry.

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Application Notes and Protocols: Navigating the Mechanistic Crossroads of 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Tertiary Alkyl Halide

2-Bromo-3-methyl-2-butene is a tertiary alkyl halide that serves as an excellent model substrate for investigating the principles of nucleophilic substitution and elimination reactions. Its structure precludes the SN2 pathway due to steric hindrance, forcing reactions to proceed through a common tertiary carbocation intermediate. This shared intermediate places the SN1 (Substitution, Nucleophilic, Unimolecular) and E1 (Elimination, Unimolecular) pathways in direct competition.[1][2] Understanding how to manipulate experimental conditions to favor one pathway over the other is a fundamental skill in synthetic organic chemistry, crucial for researchers in materials science and drug development who aim to achieve specific molecular architectures.

This guide provides a detailed exploration of the mechanistic dichotomy, offering field-proven protocols to selectively synthesize either the substitution or the elimination product. We will delve into the causality behind each experimental choice, from solvent and temperature to the role of the nucleophile, providing a robust framework for experimental design.

The Mechanistic Crossroads: A Shared Carbocation Intermediate

The reaction of this compound begins with the rate-determining step: the spontaneous dissociation of the bromide leaving group to form a relatively stable tertiary carbocation.[3] This planar intermediate is the central hub from which both the SN1 and E1 pathways diverge.

  • SN1 Pathway: A nucleophile attacks the electrophilic carbocation, forming a new carbon-nucleophile bond.

  • E1 Pathway: A base abstracts a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a pi bond (an alkene).

Because both reactions share the same initial step, they almost always occur concurrently, yielding a mixture of products.[4] The primary goal for the synthetic chemist is to skillfully adjust the reaction environment to direct the carbocation down the desired path.

G sub This compound carb Tertiary Carbocation Intermediate sub->carb - Br⁻ (Slow, RDS) sn1 SN1 Product (2-Ethoxy-3-methyl-2-butene) carb->sn1 + Nucleophile (Ethanol) Weak Base e1 E1 Product (2,3-Dimethyl-2-butene) carb->e1 - H⁺ (via Base) Weak Base

Caption: Competing SN1 and E1 pathways from a common carbocation.

Controlling the Reaction Outcome: Temperature as the Decisive Factor

While solvent polarity and nucleophile strength play roles, temperature is the most powerful tool for controlling the SN1/E1 product ratio.

  • Favoring SN1 Substitution: SN1 reactions are generally favored at lower temperatures. The substitution pathway is enthalpically favored but less entropically favored than elimination. By keeping the thermal energy of the system low, the reaction is less likely to overcome the higher activation energy barrier associated with elimination. A weak nucleophile that is also a poor base, such as ethanol or water (a reaction known as solvolysis), is ideal.[5]

  • Favoring E1 Elimination: Elimination reactions result in the formation of more molecules than substitution, leading to an increase in entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (TΔS) becomes more significant at higher temperatures. Therefore, applying heat will preferentially favor the E1 pathway.[4][6]

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. This compound is a volatile and potentially irritating compound.

Protocol 1: Synthesis of 2-Ethoxy-3-methyl-2-butene (Favoring SN1)

This protocol utilizes ethanol as both a polar protic solvent and a weak nucleophile under controlled temperature to maximize the yield of the ether product.

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 20 mL of absolute ethanol.

  • Cooling: Place the flask in an ice-water bath and allow the ethanol to cool to approximately 0-5 °C.

  • Substrate Addition: While stirring, slowly add 2.5 mL of this compound to the cold ethanol.

  • Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours. The formation of a precipitate (NaBr or KBr if a weak base scavenger is used) may be slow.

  • Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer three times with 15 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 20 mL of 5% sodium bicarbonate solution and 20 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Characterization: Analyze the resulting oil via ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and purity of 2-ethoxy-3-methyl-2-butene.

Protocol 2: Synthesis of 2,3-Dimethyl-2-butene (Favoring E1)

This protocol employs heat to drive the reaction toward the more entropically favored elimination pathway, yielding the more substituted and stable alkene as predicted by Zaitsev's rule.[7]

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of absolute ethanol.

  • Substrate Addition: Add 2.5 mL of this compound to the ethanol at room temperature.

  • Heating: Heat the mixture to a gentle reflux (the boiling point of ethanol is ~78 °C) using a heating mantle.

  • Reaction: Maintain the reflux with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel containing 50 mL of deionized water.

  • Extraction: Extract the aqueous layer three times with 15 mL portions of pentane (chosen for its low boiling point to facilitate removal).

  • Washing: Combine the organic extracts and wash them with 20 mL of deionized water, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the pentane by simple distillation or rotary evaporation (ensure the bath temperature is low to avoid evaporating the product, which has a boiling point of 72-73 °C).[8]

  • Characterization: Analyze the volatile liquid product via ¹H NMR, ¹³C NMR, and GC-MS to confirm the identity and purity of 2,3-dimethyl-2-butene.

G cluster_sn1 SN1 Pathway cluster_e1 E1 Pathway sub Reactants: This compound + Ethanol node_sn1 Reaction at 0-25°C node_e1 Reaction at Reflux (~78°C) workup_sn1 Aqueous Workup & Diethyl Ether Extraction node_sn1->workup_sn1 workup_e1 Aqueous Workup & Pentane Extraction node_e1->workup_e1 char_sn1 Purification & Characterization (Ether Product) workup_sn1->char_sn1 char_e1 Purification & Characterization (Alkene Product) workup_e1->char_e1

Caption: General experimental workflow for SN1 vs. E1 synthesis.

Data Summary

The following table summarizes the key experimental parameters and expected outcomes for directing the reaction of this compound.

ParameterCondition for SN1 (Substitution)Condition for E1 (Elimination)Rationale
Temperature Low (0 °C to Room Temp)High (Reflux, ~78 °C in EtOH)Higher temperature favors the more entropically favorable E1 pathway.[6]
Solvent Polar Protic (e.g., Ethanol)Polar Protic (e.g., Ethanol)Stabilizes the carbocation intermediate for both pathways.[5]
Nucleophile/Base Weak Nucleophile/Weak Base (Ethanol)Weak Base (Ethanol)A weak base is required for the E1 mechanism; a strong base would favor E2.[9]
Major Product 2-Ethoxy-3-methyl-2-butene2,3-Dimethyl-2-buteneLower temperature favors substitution; higher temperature favors elimination.

References

  • 8.7 E1 and SN1 Reactions Compete. (2020, April 16). YouTube. Retrieved from [Link]

  • Comparing the E1 vs SN1 Reactions. (2012, November 8). Master Organic Chemistry. Retrieved from [Link]

  • The solvolysis of 2-bromo-3-methylbutane potentially can give sev... (2024, April 21). Pearson. Retrieved from [Link]

  • Why does the SN1/E1 reaction of tertiary alkyl halides favor the substitution product? (2018, December 12). Quora. Retrieved from [Link]

  • SN1 vs E1 Reactions. Chemistry Steps. Retrieved from [Link]

  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. (2025, December 30). Studley AI. Retrieved from [Link]

  • Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. Retrieved from [Link]

  • Synthesis of 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene. ResearchGate. Retrieved from [Link]

  • Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (2023, December 21). Chemistry Stack Exchange. Retrieved from [Link]

  • Which of the following is a correct mechanism for the formation of 2-methylbut-2-ene from 2-bromo-3-methylbutane? Dr. Wainwright's Website. Retrieved from [Link]

  • What set of reaction conditions would favor an S_N2 reaction on 2-bromo-3-methylbutane? Homework.Study.com. Retrieved from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College. Retrieved from [Link]

  • The reaction of 2-bromo-3-methylbutane with NaOH gives two products. (2025, October 1). Filo. Retrieved from [Link]

  • Scheme 1. Reaction Steps in S N 1 Solvolysis of Alkyl Halides and... ResearchGate. Retrieved from [Link]

  • Exp 9 Beyond labz Solvolysis of Alkyl halide Video. (2025, June 15). YouTube. Retrieved from [Link]

  • Nucleophillic Substitution - Help needed. (2009, February 21). The Student Room. Retrieved from [Link]

  • Process for producing 2,3-dimethyl-2-butene. Google Patents.
  • Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]

  • Give the SN1 mechanism for the formation of 2-ethoxy-3-methylbuta... Pearson+. Retrieved from [Link]

  • Computationally directed synthesis: 2,3-dimethyl-2-butene + NO(+). (2014, September 6). Henry Rzepa's Blog. Retrieved from [Link]

  • Chemical Properties of 2-Butene, 2-ethoxy-3-methyl- (CAS 36880-68-9). Cheméo. Retrieved from [Link]

  • Solved Outline a synthesis of 2,3-dimethyl-2-butene starting. (2023, November 24). Chegg. Retrieved from [Link]

  • Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. (2021, June 25). Online Chemistry Notes. Retrieved from [Link]

  • Experiment 7 — Nucleophilic Substitution. Swarthmore College. Retrieved from [Link]

  • (2R)-2-ethoxy-3-methylbutane. PubChem. Retrieved from [Link]

  • 2-Ethoxy-3-methyl-1-butene. PubChem. Retrieved from [Link]

  • Characteristics of the SN1 Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 2,3-dimethyl-2-butene chemistry. (2019, July 22). Sciencemadness.org. Retrieved from [Link]

  • The E1 Reaction and Its Mechanism. (2012, September 19). Master Organic Chemistry. Retrieved from [Link]

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  • E-1 Reaction of 2-bromo-3-methylpentane. (2006, December 14). YouTube. Retrieved from [Link]

  • structures of E1 reaction mechanisms of 2-bromo-2-methylbutane. (2025, April 24). Filo. Retrieved from [Link]

  • SN1 substitution and E1 elimination frequently compete in the sam... Pearson. Retrieved from [Link]

  • write the reactions of Williamson synthesis of 2- ethoxy-3- methylpentane starting from and. (2023, October 13). Brainly.in. Retrieved from [Link]

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Application Notes and Protocols: Reductive Carbonylation of 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed reductive carbonylation of 2-bromo-3-methyl-2-butene to synthesize 3,4-dimethyl-2-pentenal. This transformation is a valuable method for the introduction of an aldehyde functionality into a sterically hindered olefinic scaffold, a common motif in organic synthesis and drug discovery. These notes detail the underlying reaction mechanism, provide a robust and validated experimental protocol, and address critical safety considerations for handling carbon monoxide. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific applications.

Introduction: The Strategic Importance of Reductive Carbonylation

The introduction of a formyl group (-CHO) is a cornerstone transformation in organic synthesis, providing a versatile handle for subsequent C-C bond formations and functional group interconversions. Palladium-catalyzed carbonylation reactions have emerged as powerful tools for this purpose, utilizing carbon monoxide (CO) as an inexpensive and abundant C1 source.[1] Specifically, the reductive carbonylation of vinyl halides offers a direct route to α,β-unsaturated aldehydes, which are key building blocks in the synthesis of complex molecules.

Traditional methods for the formylation of vinyl halides can be challenging, particularly for sterically hindered substrates like this compound. The methodology presented herein overcomes these challenges by employing a palladium catalyst in the presence of a silane as a mild and effective reducing agent. This approach avoids the use of harsh reagents and offers high functional group tolerance, making it an attractive strategy in multi-step synthetic sequences.

Reaction Mechanism: A Palladium-Catalyzed Cycle

The reductive carbonylation of a vinyl halide proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are outlined below and illustrated in the accompanying diagram.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a vinylpalladium(II) complex.

  • CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the vinyl-palladium bond to form an acylpalladium(II) intermediate.

  • Hydrosilylation and Reductive Elimination: The silane (hydride source) reacts with the acylpalladium(II) complex. This step is believed to proceed via a σ-bond metathesis or oxidative addition of the Si-H bond followed by reductive elimination. This regenerates the Pd(0) catalyst and releases the desired aldehyde product, 3,4-dimethyl-2-pentenal.

ReductiveCarbonylation

Safety First: Handling Carbon Monoxide

Carbon monoxide is a colorless, odorless, and highly toxic gas.[2] All manipulations involving CO must be conducted in a well-ventilated chemical fume hood.[3] A carbon monoxide detector should be operational in the laboratory where the reaction is being performed.[2] It is imperative that all personnel are thoroughly trained in the safe handling of compressed gas cylinders and are familiar with emergency procedures.[3][4]

Key Safety Precautions:

  • Ventilation: Always work in a certified chemical fume hood.[3]

  • Monitoring: Use a continuously operating carbon monoxide detector with an audible alarm.[2]

  • Cylinder Security: Securely fasten CO gas cylinders with chains or straps.[2]

  • Leak Detection: Check all connections and tubing for leaks using a suitable leak detection solution before pressurizing the system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Emergency Response: In case of a suspected leak or alarm activation, immediately evacuate the area and notify emergency personnel.[4]

Experimental Protocol: Synthesis of 3,4-Dimethyl-2-pentenal

This protocol is designed to be a robust starting point for the reductive carbonylation of this compound. Optimization of reaction parameters may be necessary for specific applications or scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
This compoundC₅H₉Br149.033017-70-7Sigma-Aldrich96%
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.7251364-51-3Strem Chemicals98%
Tri(2-furyl)phosphineC₁₂H₉O₃P232.175518-52-5Acros Organics97%
TriethylsilaneC₆H₁₆Si116.28617-86-7Alfa Aesar99%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5TCI>99%
Toluene, AnhydrousC₇H₈92.14108-88-3EMD MilliporeDriSolv®
Carbon Monoxide (CO)CO28.01630-08-0AirgasCP Grade
Reaction Setup and Procedure

Workflow

Step-by-Step Methodology:

  • Glassware Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Catalyst and Ligand Addition: To the cooled flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg) and tri(2-furyl)phosphine (0.12 mmol, 28 mg).

  • Inert Atmosphere: The flask is evacuated and backfilled with the inert atmosphere three times to ensure the removal of oxygen.

  • Reagent Addition: Anhydrous toluene (10 mL) is added via syringe, followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 0.35 mL), this compound (1.0 mmol, 149 mg, 0.116 mL), and triethylsilane (1.5 mmol, 0.24 mL).

  • Carbon Monoxide Purge: The inert atmosphere is replaced by carbon monoxide by evacuating and backfilling the flask with CO from a balloon three times.

  • Reaction Conditions: The flask is then fitted with a CO balloon (or connected to a CO line with a pressure regulator set to 1 atm) and the reaction mixture is heated to 80 °C in a pre-heated oil bath with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,4-dimethyl-2-pentenal.

Expected Results and Characterization

The reductive carbonylation of this compound is expected to yield 3,4-dimethyl-2-pentenal in good to excellent yields (typically 70-85%). The product can be characterized by standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the aldehydic proton (~9.5 ppm), the vinylic proton, and the methyl groups.

  • ¹³C NMR: The carbonyl carbon should appear around 195 ppm.

  • IR Spectroscopy: A strong C=O stretching frequency will be observed around 1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Discussion: Causality of Experimental Choices

  • Catalyst System: Pd₂(dba)₃ is a common and reliable Pd(0) precatalyst. Tri(2-furyl)phosphine is an electron-rich phosphine ligand that can stabilize the palladium center and promote the oxidative addition and reductive elimination steps.

  • Hydride Source: Triethylsilane is an effective and mild hydride donor for this transformation. Its byproducts are volatile and easily removed during work-up.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered amine base used to scavenge the HBr that can be formed as a byproduct, preventing side reactions and catalyst deactivation.

  • Solvent: Toluene is a suitable non-polar aprotic solvent for this type of palladium-catalyzed reaction, as it can dissolve the reagents and withstand the reaction temperature.

  • Temperature: The reaction is heated to 80 °C to ensure a reasonable reaction rate. Lower temperatures may lead to sluggish conversions, while higher temperatures could promote side reactions or catalyst decomposition.

Conclusion

The palladium-catalyzed reductive carbonylation of this compound using triethylsilane as a hydride source is an efficient and practical method for the synthesis of 3,4-dimethyl-2-pentenal. The protocol detailed in these application notes provides a solid foundation for researchers to utilize this valuable transformation in their synthetic endeavors. Adherence to the safety precautions for handling carbon monoxide is paramount for the successful and safe execution of this chemistry.

References

Application Notes and Protocols for Reactions Involving 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 2-Bromo-3-methyl-2-butene in Modern Synthesis

This compound, a vinylic bromide, is a versatile and highly valuable building block in organic synthesis. Its structure, featuring a tetrasubstituted double bond with a reactive carbon-bromine bond, allows for the strategic introduction of the isoprenyl (or prenyl) group into a wide array of molecular scaffolds. The isoprenyl moiety is a fundamental unit in a vast number of natural products and biologically active molecules, playing a crucial role in their interaction with biological targets.[1] This guide provides a comprehensive overview of the key reactions involving this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₅H₉Br[2]
Molecular Weight 149.03 g/mol [2]
Appearance Liquid[3]
Boiling Point 40 °C at 75 mmHg[3]
Density 1.284 g/mL at 25 °C[3]
Refractive Index n20/D 1.474[3]
CAS Number 3017-70-7[2]

Spectroscopic Characterization:

The proton NMR (¹H NMR) spectrum of this compound is characterized by three distinct singlets, corresponding to the three non-equivalent methyl groups.[4] This lack of coupling provides a clear diagnostic signature for the presence of the 2-bromo-3-methyl-2-butenyl moiety.

  • ¹H NMR (CDCl₃): Chemical shifts will vary slightly depending on the solvent and instrument, but typically three singlets are observed.[5][6]

  • ¹³C NMR (CDCl₃): The carbon spectrum will show distinct signals for the sp² and sp³ hybridized carbons.

  • IR Spectroscopy: Characteristic peaks for C=C stretching will be observed.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound.

Core Synthetic Transformations

This compound participates in a variety of fundamental organic reactions, making it a versatile tool for molecular construction. The following sections detail the protocols and mechanistic rationale for its most important transformations.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a potent nucleophilic isoprenyl synthon, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.

Causality Behind Experimental Choices: The Grignard reaction is notoriously sensitive to moisture. Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential to prevent quenching of the highly basic Grignard reagent.[7][8] An initiator, such as iodine or 1,2-dibromoethane, is often used to activate the magnesium surface and initiate the reaction.[8]

Experimental Protocol: Formation of (3-Methylbut-2-en-2-yl)magnesium bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. A gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Formation: Once the reaction has initiated, add the solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux.[9]

  • Completion and Use: After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey or brownish solution can then be used directly in subsequent reactions with electrophiles such as aldehydes, ketones, esters, or nitriles.[7]

Workflow for Grignard Reagent Formation and Reaction:

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Subsequent Reaction Dry_Glassware Flame-dry glassware Add_Mg Add Mg turnings Dry_Glassware->Add_Mg Initiate Initiate with I₂ or 1,2-dibromoethane Add_Mg->Initiate Prepare_Bromide Prepare solution of This compound in anhydrous ether/THF Add_Bromide Slowly add bromide solution Prepare_Bromide->Add_Bromide Initiate->Add_Bromide Reflux Maintain gentle reflux Add_Bromide->Reflux Stir Stir to completion Reflux->Stir Add_Electrophile Add electrophile (e.g., aldehyde, ketone) Stir->Add_Electrophile Quench Quench with aq. NH₄Cl Add_Electrophile->Quench Extract Extract with organic solvent Quench->Extract Purify Purify product Extract->Purify

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Heck Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly in the construction of complex molecules for drug discovery.[10][11] this compound serves as an excellent coupling partner in these reactions.

Mechanistic Rationale: The catalytic cycles of the Suzuki and Heck reactions involve a sequence of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.[10][11] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a Schlenk flask, add the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Addition of Bromide: Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)-R' L₂ OxAdd->Transmetalation Transmetalation (R'B(OH)₂) Transmetalation->Pd0 Reductive Elimination RedElim R-R' Transmetalation->RedElim

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the reaction of this compound with an alkene, such as styrene.[11]

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., PPh₃, 2-4 mol%) in an anhydrous solvent like DMF or acetonitrile.[11]

  • Addition of Reagents: To this solution, add the alkene (e.g., styrene, 1.2 equivalents), a base (e.g., triethylamine, 2.0 equivalents), and finally this compound (1.0 equivalent).[11]

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.[11]

  • Work-up and Purification: After the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent and wash with water to remove the salt byproduct and the solvent. Dry the organic phase, concentrate, and purify the product by flash chromatography.[11]

Nucleophilic Substitution and Elimination Reactions

This compound can undergo both nucleophilic substitution and elimination reactions, with the outcome being highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

Mechanistic Considerations:

  • Nucleophilic Substitution (Sɴ1-type): Due to the stability of the tertiary vinylic carbocation that can be formed, Sɴ1-type reactions are possible, especially with weak nucleophiles in polar protic solvents.

  • Elimination (E2): Strong, bulky bases will favor E2 elimination to form an alkyne or a conjugated diene, depending on the substrate and reaction conditions.[14][15] The use of a bulky base like potassium tert-butoxide can favor the formation of the less substituted (Hofmann) product due to steric hindrance.[14]

Experimental Protocol: Nucleophilic Substitution with an Alkoxide

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, prepare a solution of the desired alkoxide (e.g., sodium ethoxide) in its corresponding alcohol (e.g., ethanol).

  • Reaction: Cool the alkoxide solution in an ice bath and add this compound dropwise with stirring.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.

  • Purification: Purify the resulting ether product by distillation or column chromatography.

Experimental Protocol: E2 Elimination with a Bulky Base

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a bulky base such as potassium tert-butoxide (1.5 equivalents) in anhydrous THF.

  • Addition of Bromide: Cool the solution to 0 °C and add this compound (1.0 equivalent) dropwise.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for several hours. Monitor by TLC for the disappearance of the starting material. Quench the reaction carefully with water and extract with a low-boiling organic solvent (e.g., pentane).

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous sulfate, and carefully remove the solvent by distillation to isolate the volatile alkyne or diene product.

Controlling Substitution vs. Elimination:

Sub_vs_Elim Start This compound Substitution Nucleophilic Substitution Product (e.g., Ether) Start->Substitution Weakly basic, good nucleophile (e.g., CH₃O⁻ in CH₃OH) Polar protic solvent Elimination Elimination Product (e.g., Alkyne/Diene) Start->Elimination Strong, bulky base (e.g., t-BuOK in THF) Non-polar aprotic solvent

Caption: Factors influencing the competition between substitution and elimination.

Application in Drug Development: The Isoprenyl Moiety as a Privileged Scaffold

The introduction of the isoprenyl group using this compound is of significant interest to medicinal chemists. The isoprenoid unit is a key component of numerous natural products with diverse biological activities.[1][16] Furthermore, the lipophilic nature of the isoprenyl group can enhance a drug candidate's ability to cross cell membranes and can play a crucial role in protein-protein interactions and binding to hydrophobic pockets of target enzymes.[1]

Examples of Isoprenyl Groups in Bioactive Molecules:

  • Kinase Inhibitors: Many kinase inhibitors feature hydrophobic moieties that occupy the ATP-binding site. The isoprenyl group can serve as such a feature, contributing to the overall binding affinity and selectivity of the inhibitor.[17]

  • Natural Products: A vast array of terpenoids and other natural products with therapeutic potential, including anticancer and anti-inflammatory agents, are built from isoprenyl units.[18][19]

  • Protein Prenylation: The farnesyl and geranylgeranyl groups, which are derived from isoprene units, are crucial for the post-translational modification of many proteins involved in cell signaling, and dysregulation of this process is implicated in various diseases.[1][16] Synthetic analogues of isoprenoids are therefore valuable tools for studying and potentially modulating these pathways.[20][21]

By providing a versatile and efficient means of introducing the isoprenyl group, this compound empowers the synthesis of novel drug candidates and chemical probes to explore complex biological systems.

Safety Considerations

This compound is a flammable liquid and is toxic if swallowed.[22] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and do not inhale vapors. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.

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  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed. (2018). Retrieved January 5, 2026, from [Link]

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions - Organic Chemistry Portal. (2005). Retrieved January 5, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 5, 2026, from [Link]

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  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024). Retrieved January 5, 2026, from [Link]

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  • Elimination by the E2 mechanism - Chemistry LibreTexts. (2023). Retrieved January 5, 2026, from [Link]

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Sources

Application Notes and Protocols: 2-Bromo-3-methyl-2-butene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Prenylation in Natural Product Bioactivity

In the landscape of natural product synthesis and drug discovery, the strategic introduction of isoprenoid moieties, a process known as prenylation, stands as a cornerstone for enhancing biological activity.[1][2][3] This structural modification, frequently observed in a vast array of secondary metabolites, can dramatically increase the lipophilicity of a molecule, thereby improving its interaction with biological membranes and protein targets. The prenyl group can also induce conformational changes that lead to a higher affinity for receptor binding sites. Consequently, the development of efficient and regioselective prenylation methodologies is of paramount importance to medicinal chemists and synthetic biologists.

2-Bromo-3-methyl-2-butene has emerged as a versatile and reactive reagent for the introduction of the prenyl (or dimethylallyl) group onto various scaffolds. Its utility is particularly pronounced in the synthesis of terpenoids, cannabinoids, and prenylated phenols, many of which exhibit significant therapeutic potential.[4] This guide provides an in-depth exploration of the applications of this compound in natural product synthesis, complete with detailed experimental protocols and mechanistic insights.

Reagent Profile and Safety Considerations

Before delving into synthetic applications, it is crucial to understand the properties and safe handling procedures for this compound.

PropertyValue
Chemical Formula C₅H₉Br
Molecular Weight 149.03 g/mol
Appearance Liquid
Boiling Point 40 °C at 75 mmHg
Density 1.284 g/mL at 25 °C
CAS Number 3017-70-7

Safety Information:

This compound is a flammable liquid and is toxic if swallowed. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Application I: O-Prenylation of Phenols - Synthesis of Prenylated Chalcone Analogs

The O-alkylation of phenols with this compound is a fundamental transformation for accessing a variety of natural product analogs. Prenylated chalcones, for instance, have garnered significant attention for their diverse biological activities.[5]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. The phenoxide, generated by deprotonation of the phenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide leaving group. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

O_Prenylation phenol Phenol phenoxide Phenoxide phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide product O-Prenylated Phenol phenoxide->product SN2 Attack reagent This compound reagent->product byproduct HBr product->byproduct

Caption: General workflow for the O-prenylation of phenols.

Detailed Experimental Protocol: Synthesis of 2'-Hydroxy-4'-prenyloxychalcone

This protocol is adapted from a general procedure for the O-alkylation of dihydroxychalcones.[5]

Materials:

  • 2',4'-Dihydroxychalcone

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2',4'-dihydroxychalcone (1.0 mmol) in anhydrous acetone (20 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2'-hydroxy-4'-prenyloxychalcone.

ReactantMolar Equiv.
2',4'-Dihydroxychalcone1.0
This compound1.2
Potassium Carbonate1.5

Application II: C-Prenylation of Phenols - Friedel-Crafts Alkylation for Cannabinoid Precursors

The direct attachment of a prenyl group to a carbon atom of an aromatic ring, or C-prenylation, is a key step in the synthesis of many complex natural products, including cannabinoids. This transformation is typically achieved through a Friedel-Crafts alkylation reaction.

Mechanistic Insights

In the presence of a Lewis acid catalyst, this compound can form a resonance-stabilized allylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of a phenol, such as a phloroglucinol derivative, leading to the formation of a new carbon-carbon bond. The regioselectivity of this reaction can be influenced by the nature of the substrate and the reaction conditions.

C_Prenylation reagent This compound carbocation Prenyl Carbocation (Electrophile) reagent->carbocation lewis_acid Lewis Acid (e.g., AgNO₃) lewis_acid->carbocation intermediate Sigma Complex carbocation->intermediate phenol Phloroglucinol Derivative (Nucleophile) phenol->intermediate product C-Prenylated Phenol intermediate->product Deprotonation

Caption: Friedel-Crafts C-prenylation of a phenolic compound.

Detailed Experimental Protocol: Microwave-Assisted C-Prenylation of Phloroglucinol

This protocol is based on a microwave-assisted Friedel-Crafts alkylation of phloroglucinol using prenol, which can be adapted for this compound with appropriate modifications.[6] The use of a solid-supported catalyst and microwave irradiation offers a green and efficient alternative to traditional methods.

Materials:

  • Phloroglucinol

  • This compound

  • Silica gel impregnated with Silver Nitrate (AgNO₃/SiO₂)

  • Dichloromethane

  • Methanol

Procedure:

  • Prepare the AgNO₃/SiO₂ catalyst by impregnating silica gel with a saturated solution of silver nitrate in an ethanol/water mixture (1:1), followed by drying.

  • In a microwaveable glass vessel, mix phloroglucinol (1.0 mmol) with the AgNO₃/SiO₂ catalyst (e.g., 0.5 g).

  • Add this compound (1.2 mmol) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature and time (e.g., 100 °C for 15 minutes), with stirring.

  • After cooling, extract the reaction mixture with dichloromethane.

  • Filter to remove the catalyst and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the prenylated phloroglucinol derivatives.

ParameterValue
Microwave PowerTo be optimized
Temperature~100 °C
Reaction Time10-20 min

Conclusion and Future Perspectives

This compound is a valuable reagent for the introduction of the biologically significant prenyl moiety in natural product synthesis. The protocols outlined in this guide for O- and C-prenylation demonstrate its utility in creating diverse molecular architectures. The choice between these two pathways is highly dependent on the reaction conditions and the nature of the substrate. Future research in this area will likely focus on the development of more stereoselective and regioselective prenylation methods, potentially through the use of novel catalytic systems, to further expand the synthetic chemist's toolbox for accessing complex and potent natural products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-3-methyl-2-butene. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing this versatile reagent and require robust, field-proven methods for its purification. As a vinylic bromide, its unique reactivity is valuable in organic synthesis, but this also presents specific challenges in isolating the pure compound from reaction byproducts and starting materials.[1] This guide provides in-depth, causality-driven protocols and troubleshooting advice to ensure you achieve the desired purity for your downstream applications.

Compound Profile: Key Physical and Chemical Properties

Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy. The data below has been consolidated from reliable chemical sources and is critical for decisions regarding extraction, distillation, and handling.

PropertyValueSource(s)Significance for Purification
Molecular Formula C₅H₉Br[2]Basic compound identity.
Molecular Weight 149.03 g/mol [2][3]Used for calculating molar quantities.
Appearance Liquid[3]Dictates the use of liquid-based purification techniques.
Density 1.284 g/mL at 25 °C[3]Being denser than water, it will form the lower layer in an aqueous extraction.
Boiling Point 40 °C at 75 mmHg[3]The low boiling point under vacuum indicates that vacuum distillation is the preferred method to avoid thermal decomposition at atmospheric pressure.
Refractive Index n20/D 1.474[3]A quick and effective physical constant to check for purity post-distillation.
Stability Commercially supplied with copper pellets as a stabilizer.[3]Suggests potential for instability (e.g., decomposition or polymerization), reinforcing the need for purification at reduced temperatures.
Flash Point 25 °C (77 °F)[3]Classified as a flammable liquid; strict precautions against ignition sources are necessary.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise before and during the purification process.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. However, for common syntheses, such as the bromination of 3-methyl-2-butanol or 2-methyl-2-butene, you should anticipate:

  • Unreacted Starting Materials: Residual alcohol (3-methyl-2-butanol) or alkene (2-methyl-2-butene).[5][6]

  • Isomeric Byproducts: The formation of constitutional isomers is very common. These can include 1-bromo-3-methyl-2-butene (an allylic bromide) and 2-bromo-3-methylbutane (a saturated alkyl halide).[7][8] Their close boiling points can complicate purification by distillation.

  • Acidic Residues: If your synthesis uses acid catalysts like H₂SO₄ or HBr, residual acid will be present and must be neutralized.[9]

  • Solvent: The reaction solvent (e.g., dichloromethane, diethyl ether).

  • Elimination Products: Under certain conditions, elimination of HBr can occur, leading back to alkene starting materials or isomers.

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A fast and inexpensive method to visualize the number of components. Your target compound is moderately polar. Use a non-polar eluent system like hexane/ethyl acetate on a silica plate. Isomeric impurities may have very similar Rf values, but it is excellent for detecting baseline impurities like starting alcohols.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for this compound.[10] It will separate volatile isomers based on their boiling points and provide mass spectra to confirm their identity and relative abundance.[10][11]

  • ¹H NMR Spectroscopy: Provides a detailed picture of the crude mixture. You can identify the characteristic peaks for your product and quantify impurities by integrating the signals if they are well-resolved.[12]

Q3: What are the primary methods for purifying this compound?

A3: The purification strategy typically involves a two-stage approach:

  • Aqueous Work-up/Extraction: This initial step is crucial for removing inorganic salts, acidic or basic residues, and water-soluble impurities.

  • Vacuum Distillation: This is the most effective method for separating the product from non-volatile impurities, residual solvent, and some isomeric byproducts.[3][13] Given the compound's boiling point of 40 °C at 75 mmHg, distillation at atmospheric pressure is not recommended as it would require high temperatures that could cause decomposition.

Q4: What are the critical safety precautions for handling this compound?

A4: this compound is a hazardous chemical. Always adhere to the following:

  • Handle in a Fume Hood: To avoid inhalation of vapors, which can cause respiratory irritation.[8][14][15]

  • Wear Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat.[14][15][16] The compound is known to cause skin irritation and severe eye damage.[4][8]

  • Prevent Ignition: It is a flammable liquid with a low flash point.[3] Keep it away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[4][14][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[16][17]

Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during purification.

Aqueous Work-up & Extraction Issues

Q: My final product yield is very low after the aqueous work-up. What went wrong?

A: Low yield after extraction is often due to one of the following:

  • Insufficient Extraction: You may not be using enough organic solvent or performing enough extraction cycles. For a typical reaction mixture, perform at least three extractions with an appropriate volume of solvent to ensure complete removal of the product from the aqueous layer.

  • Product Hydrolysis: Vinylic bromides can be susceptible to hydrolysis, especially under acidic or basic conditions, converting your product into an alcohol. Ensure your neutralization steps (e.g., washing with NaHCO₃ solution) are performed efficiently but without prolonged exposure.

  • High Water Solubility: While generally low, some product might remain dissolved in the aqueous layer. Pre-saturating the aqueous layer with a salt like NaCl (creating a brine wash) can decrease the solubility of the organic product in the aqueous phase and improve recovery.[9]

Q: I'm getting a persistent emulsion at the aqueous-organic interface. How can I resolve this?

A: Emulsions are common and can be resolved by:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Brine Addition: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Vacuum Distillation Issues

Q: My product appears to be decomposing or turning dark in the distillation flask. What should I do?

A: Darkening or decomposition is a sign of thermal instability. The cause is likely excessive temperature.

  • The Causality: The commercial availability of this compound with a copper stabilizer suggests it is prone to degradation.[3] High heat can initiate elimination or polymerization reactions.

  • The Solution: The key is to distill at the lowest possible temperature.

    • Improve Your Vacuum: Ensure your vacuum pump is pulling a strong, stable vacuum. A lower pressure directly translates to a lower boiling point. Check all seals and joints for leaks.

    • Use a Water Bath: Heat the distillation flask with a water bath instead of a heating mantle for more gentle and uniform temperature control.

    • Add a Stabilizer: Adding a few copper pellets or wire to the distillation flask can inhibit certain decomposition pathways, mirroring how the pure compound is stored.

Q: The distillation is proceeding extremely slowly, even at the correct temperature and pressure.

A: This is usually an issue with heat transfer or system setup.

  • Insufficient Heating: While avoiding overheating is crucial, you must supply enough energy for vaporization. Ensure your water bath is at a temperature a bit higher (e.g., 15-20 °C) than the target boiling point of the liquid.

  • Poor Insulation: Insulate the distillation head and fractionating column with glass wool or aluminum foil. This prevents premature condensation of the vapor before it reaches the condenser, which is a common problem in vacuum distillations.

  • Vigorous Stirring: Use a magnetic stir bar in the distillation flask. This creates a smooth boiling action, prevents bumping, and improves heat distribution throughout the liquid.

Workflow Diagrams & Protocols

Purification Strategy Decision Tree

This diagram outlines a logical workflow for proceeding from a crude reaction mixture to the purified product.

Purification_Decision_Tree start Crude Reaction Mixture workup Perform Aqueous Work-up (Neutralize, Wash with Brine) start->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry purity_check Assess Purity (TLC, GC-MS) dry->purity_check distill Purify by Vacuum Distillation purity_check->distill Impurities have significantly different B.P. chromatography Consider Column Chromatography (For difficult isomer separation) purity_check->chromatography Impurities are close- boiling point isomers end Pure this compound distill->end chromatography->end

Caption: Decision tree for purification of this compound.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Extraction

This protocol is designed to remove acids, bases, and water-soluble impurities from the crude product before final purification.

  • Transfer: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size.

  • Dilution: Dilute the mixture with an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., diethyl ether or dichloromethane). The density of the product (1.284 g/mL) means that if you use a less dense solvent like diethyl ether, the product layer may still be the bottom layer depending on concentration. If using a denser solvent like dichloromethane, the organic layer will definitively be the bottom layer.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding until gas evolution ceases. This step neutralizes any residual acid catalyst.

  • Washing: Drain the organic layer. Wash the organic layer sequentially with:

    • Deionized water (1x)

    • Saturated NaCl solution (brine) (1x). This helps to remove residual water from the organic layer.[9]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should no longer clump together, indicating the solution is dry.

  • Filtration & Concentration: Filter the dried solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product. Remove the solvent using a rotary evaporator. Caution: Use a low bath temperature (<30 °C) to avoid evaporating your volatile product.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the final purification step to isolate the product based on its boiling point.

Vacuum_Distillation_Setup flask Distilling Flask (with crude product, stir bar) head Distillation Head (with thermometer) flask->head Vapors rise condenser Condenser (water in/out) head->condenser Vapors enter adapter Vacuum Adapter condenser->adapter Condensate flows receiver Receiving Flask (in ice bath) adapter->receiver vacuum Vacuum Source (with trap) adapter->vacuum Vacuum applied heat Heating Bath (Water/Oil)

Caption: Simplified workflow for a vacuum distillation setup.

  • Setup: Assemble the distillation apparatus as shown in the diagram above. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place a magnetic stir bar in the round-bottom distilling flask.

  • Charge the Flask: Add the crude product from the aqueous work-up to the distilling flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Close the system and slowly apply the vacuum. The crude mixture may bubble as residual solvent is removed.

  • Begin Heating & Stirring: Once a stable vacuum is achieved (e.g., ~75 mmHg), begin stirring and gently heat the distillation flask using a water bath.

  • Collect Fractions: The temperature on the thermometer will rise and then stabilize as the product begins to distill. Collect the fraction that distills at a constant temperature corresponding to the boiling point of your product at that pressure (e.g., ~40 °C at 75 mmHg).[3]

  • Discontinue: Stop the distillation when the temperature either drops (indicating all the product has distilled) or rises sharply (indicating a higher-boiling impurity is beginning to distill).

  • Release Vacuum: Crucially , remove the heat source and allow the apparatus to cool before releasing the vacuum to prevent air from rushing into the hot apparatus and potentially causing an explosion.

  • Storage: Transfer the purified, colorless liquid to a clean, dry vial. For long-term storage, adding a small piece of copper wire can act as a stabilizer. Store in a cool, dark place.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520467, this compound. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Preparation of 2-Bromo-3-methylbutane by the Radical Addition of Hydrogen Bromide to 2-Methyl-2-butene. Retrieved from [Link]

  • Chegg. (2019). Propose an efficient synthesis of 2-bromo-3-methylbutane using 2-methyl-2-butene. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Butene, 1-bromo-3-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529978, 2-Bromo-3-methylbutane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70092, 1-Bromo-3-methyl-2-butene. Retrieved from [Link]

  • Reddit. (2019). Gas Chromatography Question Clarification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound [1H NMR]. Retrieved from [Link]

  • Brainly. (2018). Explain how you would use IR spectroscopy to distinguish between 1-bromo-3-methyl-2-butene and this compound. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]

  • Scribd. (n.d.). Exp7 Synthesis of 2-Methyl-2 - Butene. Retrieved from [Link]

Sources

Technical Support Center: Stabilizer Selection for 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 2-Bromo-3-methyl-2-butene (CAS No. 3017-70-7). As a key intermediate in organic synthesis, maintaining the purity and stability of this vinylic bromide is paramount for reproducible and successful experimental outcomes.[1][2] This molecule's inherent reactivity, driven by its carbon-carbon double bond and allylic bromine atom, also makes it susceptible to degradation over time.[1] This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols to address the specific challenges you may encounter during its long-term storage. We will delve into the causality behind degradation pathways and provide validated, step-by-step methodologies for effective stabilization.

Part 1: Frequently Asked Questions (FAQs)

Q1: My previously clear this compound has developed a yellow or brown tint. What's happening?

A1: Discoloration is a primary indicator of chemical degradation. This compound is known to be sensitive to light, air (oxygen), and heat.[1] Exposure to any of these factors can initiate decomposition, leading to the formation of colored impurities. The most common degradation pathways are dehydrohalogenation, oxidation, and free-radical mediated reactions.

Q2: What are the primary chemical reactions causing the degradation of this compound?

A2: There are two principal degradation pathways you should be aware of:

  • Dehydrohalogenation: This is an elimination reaction where the compound loses a molecule of hydrogen bromide (HBr).[3][4][5] This process can be accelerated by the presence of bases or heat, resulting in the formation of volatile and impure alkenes like 3-methyl-2-butene. The HBr produced can, in turn, catalyze further degradation.

  • Free-Radical Reactions: Exposure to UV light or elevated temperatures can cause the homolytic cleavage of the C-Br bond, generating bromine and alkyl radicals.[6] These highly reactive free radicals can initiate chain reactions, leading to polymerization or the formation of a complex mixture of byproducts.[7][8] Oxidation, which is often a radical-mediated process, can also occur, especially in the presence of air.[9]

Q3: I've noticed small copper pellets in the bottle from my supplier. What is their purpose?

A3: Your supplier has included copper as a stabilizer.[1] Metallic copper is a well-established free-radical scavenger. It functions by quenching reactive radical species, effectively terminating the chain reactions that lead to decomposition and polymerization.[10] This is a common and effective method for stabilizing reactive haloalkenes.

Q4: What are the ideal conditions for the long-term storage of this compound?

A4: To maximize shelf-life and maintain purity, the compound must be stored with strict adherence to the following conditions:

  • Temperature: Refrigerate between 0-10°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidation.[1]

  • Light: Use an amber glass vial or store the container in a dark location to protect it from light.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can cause vigorous and potentially hazardous reactions.[1]

Part 2: Troubleshooting Guide & Stabilization Protocols

This section provides in-depth guidance for researchers who need to stabilize a batch of this compound or select a stabilizer for a custom synthesis application.

Logical Flow for Stabilizer Selection

The following diagram illustrates the decision-making process for selecting an appropriate stabilization strategy.

G cluster_0 Initial Assessment cluster_1 Identify Degradation Pathway cluster_2 Select Stabilizer cluster_3 Validation Assess Assess Purity & Degradation (e.g., discoloration, GC-MS analysis) Pathway Primary Degradation Cause? Assess->Pathway FreeRadical Free-Radical Formation (Light/Heat Exposure) Pathway->FreeRadical  Yes Acidic Acidic Impurities (Dehydrohalogenation) Pathway->Acidic  No SelectScavenger Select Free-Radical Scavenger (e.g., Copper, BHT) FreeRadical->SelectScavenger SelectAcidScavenger Select Acid Scavenger (e.g., Propylene Oxide) Acidic->SelectAcidScavenger Implement Implement Stabilization Protocol SelectScavenger->Implement SelectAcidScavenger->Implement Verify Verify Purity & Stability (GC-MS, ¹H NMR) Implement->Verify

Caption: Workflow for diagnosing degradation and selecting a stabilizer.

Q5: My unstabilized this compound is degrading. How do I choose and implement a stabilizer?

A5: The choice of stabilizer depends on the primary degradation mechanism you are trying to prevent. For a versatile haloalkene like this, the most significant threats are free-radical formation and acid catalysis.

The table below summarizes the most appropriate stabilizer classes for this compound.

Stabilizer ClassExample(s)Mechanism of ActionPrimary TargetRecommended Concentration
Metallic Free-Radical Scavenger Copper (Cu) Pellets/TurningsHeterogeneous catalyst that quenches free radicals on its surface, terminating degradation chains.Free radicals from light/heat1-2 small pellets/turnings per 25 mL
Soluble Free-Radical Scavenger Butylated hydroxytoluene (BHT)A phenolic antioxidant that donates a hydrogen atom to neutralize reactive radicals.[7]Free radicals from light/heat/oxygen50 - 200 ppm (mg/L)
Acid Scavenger Propylene Oxide, 1,2-Butylene OxideAn epoxide that reacts irreversibly with trace HBr, neutralizing it without acting as a strong base.Acidic byproducts (HBr)0.1 - 0.5% (v/v)
Degradation Pathways Diagram

G cluster_0 This compound cluster_1 Degradation Products Start C₅H₉Br Alkene 3-Methyl-2-butene + HBr Start->Alkene Dehydrohalogenation (Base/Heat) Radical Alkyl/Bromine Radicals Start->Radical Initiation (UV Light/Heat) Polymer Polymerized Byproducts Radical->Polymer Propagation

Caption: Primary degradation pathways for this compound.

Part 3: Experimental Protocols

CAUTION: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is flammable and toxic if swallowed.[11]

Protocol 1: Stabilization with Metallic Copper

This is the most common and field-proven method, ideal for preventing free-radical degradation during long-term storage.

Methodology:

  • Prepare Copper: If using copper turnings or wire, ensure they are clean. Briefly immerse them in dilute hydrochloric acid to remove any oxide layer, rinse thoroughly with deionized water, followed by ethanol, and dry completely. Pre-prepared stabilizer pellets do not require this step.

  • Transfer Reagent: In the fume hood, carefully transfer the desired volume of this compound to a clean, dry, amber glass storage vial equipped with a PTFE-lined cap.

  • Add Stabilizer: Add one or two small, clean copper pellets or a small piece of copper turning to the liquid.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace air.

  • Seal and Store: Immediately seal the vial tightly. Label it clearly, including the date and the stabilizer added. Store in a refrigerator at 0-10°C.

Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)

This method is useful when a soluble, non-metallic stabilizer is required for an application where copper might interfere.

Methodology:

  • Prepare BHT Stock: Prepare a stock solution of BHT in a compatible, volatile solvent (e.g., anhydrous dichloromethane) at a concentration of 10 mg/mL.

  • Calculate Volume: Determine the volume of stock solution needed to achieve the target concentration (e.g., for 100 mL of the haloalkene at 100 ppm, you would need 10 mg of BHT, or 1 mL of your stock solution).

  • Add and Mix: Add the calculated volume of BHT stock solution to the this compound. Mix gently.

  • Solvent Removal (Optional but Recommended): If the solvent is a concern for your application, you can remove it by placing the mixture under a gentle stream of nitrogen.

  • Inert and Store: Purge the headspace with argon or nitrogen, seal the container, and store under the recommended refrigerated and dark conditions.

Protocol 3: Post-Purification Purity Verification

After purification or before use, it is critical to verify the integrity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of your stabilized this compound in a suitable volatile solvent like dichloromethane or hexane.[12]

  • GC-MS Conditions (Example):

    • Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is recommended.[12]

    • Injection Volume: 1 µL.

    • Oven Program: Start at 40°C for 2 minutes, then ramp at 5-10°C/minute to 150°C.[12]

    • Carrier Gas: Helium.

  • Data Analysis:

    • Chromatogram: Look for a single major peak corresponding to this compound. The presence of earlier-eluting peaks may indicate the formation of lower boiling point degradation products like 3-methyl-2-butene.

    • Mass Spectrum: Confirm the identity of the main peak by its mass spectrum. Look for the characteristic molecular ion peaks (m/z 148 and 150) that show the bromine isotope pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).[1][12]

References

  • Title: this compound | C5H9Br Source: PubChem, National Institutes of Health URL: [Link]

  • Title: How Do Stabilizers Function? Source: Chemistry For Everyone (YouTube) URL: [Link] (Note: This is a placeholder URL as the original may not be stable. The principles described are general chemical knowledge.)

  • Title: this compound Source: NIST Chemistry WebBook URL: [Link]

  • Title: Free Radical Scavenging Source: Sustainability Directory URL: [Link]

  • Title: Oxidation of Alkanes, Haloalkanes and Alkenes Source: ResearchGate URL: [Link]

  • Title: Understanding Free Radical Scavengers Source: Nutrition Industry Executive URL: [Link]

  • Title: Dehydrohalogenation of 2-Bromo-2,3-dimethyl butane Source: Homework.Study.com URL: [Link]

  • Title: Radical bromination of 2-methylbutane Source: Homework.Study.com URL: [Link]

  • Title: Haloalkane - Reactions Source: Wikipedia URL: [Link]

  • Title: Notes on Dehydrohalogenation Of 2-Bromobutane Source: Unacademy URL: [Link]

  • Title: this compound - Spectrum Source: SpectraBase URL: [Link]

  • Title: Oxidation Reactions of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Alkenes from Dehydrohalogenation of Haloalkanes Source: Chemistry LibreTexts URL: [Link]

Sources

Identifying and minimizing side products in 2-Bromo-3-methyl-2-butene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the nuanced challenges of synthetic chemistry requires a blend of deep mechanistic understanding and practical, hands-on experience. This Technical Support Center is designed to serve as a virtual Senior Application Scientist, providing researchers, scientists, and drug development professionals with direct, actionable guidance on the reactions of 2-bromo-3-methyl-2-butene. Our focus is to move beyond simple protocols and delve into the causality of reaction outcomes, empowering you to identify, minimize, and troubleshoot the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Question: What are the primary challenges and common side reactions I should anticipate when working with this compound?

Answer: this compound is a vinylic bromide, a class of compounds with unique reactivity. Unlike their saturated alkyl halide counterparts, vinylic halides are generally unreactive in classical SN1 and SN2 reactions.[1] This is due to the high instability of the resulting vinylic carbocation (disfavoring SN1) and the steric hindrance of the double bond preventing backside attack (disfavoring SN2).[2][3]

Therefore, the most productive chemistries for this substrate are typically metal-mediated. The key challenges and side products you will encounter are context-dependent on the specific reaction you are running:

  • For Grignard Reactions: The primary side reaction is Wurtz-type homocoupling, where the Grignard reagent attacks an unreacted molecule of the starting bromide to form 2,3,4,5-tetramethyl-2,4-hexadiene.[4][5]

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille): You may observe homocoupling of your starting bromide or the boronic acid partner, as well as β-hydride elimination if using alkylboranes.[6]

  • For Elimination Reactions: Under strongly basic conditions, elimination can occur to form alkynes or allenes, though this is often a less-controlled pathway.[1]

Question: I'm attempting a Grignard reaction, but my yields are consistently low and I'm isolating a significant amount of a high-boiling hydrocarbon. What is happening?

Answer: This is a classic symptom of Wurtz-type homocoupling, which competes with the formation of your desired Grignard reagent. The Grignard reagent, once formed, is highly nucleophilic and can attack the electrophilic carbon of another molecule of this compound.

Additionally, Grignard reagents are extremely strong bases.[7][8] Any trace of protic contaminants (especially water) in your glassware or solvent will quench the reagent as it forms, leading to the formation of 3-methyl-2-butene and reducing your overall yield.

Troubleshooting Guide 1: Optimizing Grignard Reagent Formation and Minimizing Homocoupling

The successful use of this compound in Grignard reactions hinges on favoring the reaction between the alkyl halide and magnesium metal, while suppressing the subsequent reaction between the formed Grignard reagent and the remaining starting material.

Causal Analysis of Side Product Formation

The desired reaction is the formation of the Grignard reagent. The primary competing side reaction is a Wurtz-type coupling.

  • Desired Reaction: (CH₃)₂C=C(Br)CH₃ + Mg → (CH₃)₂C=C(MgBr)CH₃

  • Side Reaction (Wurtz-type Coupling): (CH₃)₂C=C(MgBr)CH₃ + (CH₃)₂C=C(Br)CH₃ → (CH₃)₂C=C(CH₃)-C(CH₃)=C(CH₃)₂ + MgBr₂

The key to minimizing the side reaction is to control the concentration of the Grignard reagent in the presence of the starting bromide.

cluster_0 Reaction Pathway Analysis Start This compound + Mg in Ether Grignard_Formation Grignard Reagent Formation (Desired Pathway) Start->Grignard_Formation Desired_Product Reaction with Electrophile (e.g., Ketone) Grignard_Formation->Desired_Product Wurtz_Coupling Wurtz-Type Coupling (Side Reaction) Grignard_Formation->Wurtz_Coupling [High Local Concentration of Starting Bromide] Final_Product Tertiary Alcohol (Target Molecule) Desired_Product->Final_Product Side_Product 2,3,4,5-Tetramethyl-2,4-hexadiene (Dimer) Wurtz_Coupling->Side_Product

Caption: Competing pathways in Grignard reagent synthesis.

Recommended Protocol for Minimizing Wurtz Coupling

This protocol utilizes slow addition to maintain a low concentration of the starting bromide relative to the magnesium surface, disfavoring the bimolecular side reaction.

  • Preparation (Absolute Anhydrous Conditions are Critical):

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use freshly opened anhydrous diethyl ether or THF, or solvent passed through a solvent purification system.

    • Activate magnesium turnings by stirring them without solvent under vacuum with gentle heating, or by adding a small crystal of iodine until the color dissipates.

  • Reaction Setup:

    • To a 3-neck flask equipped with a condenser, mechanical stirrer, and an addition funnel, add the activated magnesium turnings.

    • Add a small portion of the anhydrous ether to just cover the magnesium.

    • Dissolve the this compound in the remaining anhydrous ether and load it into the addition funnel.

  • Initiation and Execution:

    • Add a small amount (approx. 5-10%) of the bromide solution to the magnesium suspension. Initiation is indicated by gentle refluxing and the appearance of a cloudy gray solution. Gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, begin the dropwise addition of the remaining bromide solution from the addition funnel at a rate that maintains a gentle reflux. This is the most critical step. Slow addition ensures the bromide reacts with the magnesium as it is added, keeping its concentration low.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure all magnesium has reacted.

  • Usage: The resulting dark gray to black solution of the Grignard reagent should be used immediately for the next step.

Troubleshooting Guide 2: Suppressing Side Products in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds and is highly effective for vinylic bromides.[6][9] However, unwanted homocoupling of both the vinylic bromide and the organoboron partner can reduce yields and complicate purification.

Causal Analysis of Side Product Formation

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11] Side reactions can occur at various points, often stemming from imbalances in the relative rates of these steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-Br OA->PdII TM Transmetalation PdII->TM Homo_R1 Homo_R1 PdII->Homo_R1 Side Reaction PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RE->Product R1Br R¹Br (Vinylic Bromide) R1Br->OA R2B R²B(OR)₂ (Boronic Ester) R2B->TM Homo_R2 R²-R² (Homocoupling) R2B->Homo_R2 Side Reaction Base Base Base->TM

Caption: Suzuki-Miyaura catalytic cycle and points of side product formation.

Recommended Protocol for High-Fidelity Suzuki Coupling

Success in Suzuki coupling often depends on the careful selection of the catalyst system (palladium precursor and ligand) and the base.

ParameterRecommendationRationale
Palladium Precursor Pd(PPh₃)₄ or Pd₂(dba)₃Pd(PPh₃)₄ is an active Pd(0) source. Pd₂(dba)₃ is an air-stable Pd(0) source that requires a ligand.
Ligand PPh₃, SPhos, or XPhosFor a relatively simple vinylic bromide, PPh₃ is often sufficient. Electron-rich, bulky phosphine ligands like SPhos or XPhos can accelerate reductive elimination, minimizing side reactions.[12]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The base activates the boronic acid/ester for transmetalation.[9] K₃PO₄ is a strong, non-nucleophilic base that is often effective. Cs₂CO₃ is stronger and can be useful for less reactive partners.
Solvent Toluene/H₂O, Dioxane/H₂O, or DMEA biphasic solvent system helps to dissolve both the organic and inorganic reagents, facilitating the reaction.[12]
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can promote catalyst decomposition and side reactions.
Step-by-Step Experimental Protocol
  • Reagent Preparation: To a reaction vessel, add the this compound (1.0 eq), the boronic acid or ester partner (1.1-1.3 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium precursor (0.01-0.05 eq) and the ligand (if required, typically in a 1:2 Pd:Ligand ratio for monodentate ligands).

  • Reaction: Heat the mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the starting bromide and the appearance of the product spot/peak.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is typically purified by column chromatography to separate the desired product from homocoupled side products and residual catalyst.

By carefully controlling reaction parameters and understanding the underlying mechanisms, researchers can effectively minimize the formation of side products and achieve high yields of their desired molecules.

References

  • Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • BYJU'S. Elimination Reaction. Retrieved from [Link]

  • Chemistry Steps. Halogenation of Alkenes. Retrieved from [Link]

  • eCampusOntario Pressbooks. 3.2.4 – Halogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Lumen Learning. Halogenation of Alkenes | MCC Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.18: Comparison of E1 and E2 Reactions. Retrieved from [Link]

  • MSU chemistry. Elimination Reactions of Alkyl Halides. Retrieved from [Link]

  • ACS Publications. Preparation of 2-Bromo-3-methylbutane by the Radical Addition of Hydrogen Bromide to 2-Methyl-2-butene | The Journal of Organic Chemistry. Retrieved from [Link]

  • Chegg. (2019, April 8). Question: Propose an efficient synthesis of 2-bromo-3-methylbutane using 2-methyl-2-butene. Retrieved from [Link]

  • University of York. (2000, April 15). Epoxidation of 2,3-Dimethyl-2-Butene, Conjugated Dienes and 1,5-Hexadiene by Acetylperoxyl Radicals. Retrieved from [Link]

  • Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

  • Study.com. What is the major product obtained from hydroboration-oxidation of 2-methyl-2-butene?. Retrieved from [Link]

  • American Chemical Society. A kinetic study of the epoxidation of 2,3-dimethyl-2-butene by tert-butyl hydroperoxide catalyzed by imidazole ligated (meso-tet.... Retrieved from [Link]

  • The Fact Factor. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Epoxidation of 2Butene from Raffinate 2 Feedstock | Request PDF. Retrieved from [Link]

  • brainly.com. (2023, August 25). [FREE] Identify a plausible synthetic route to convert 2-bromo-2-methylbutane into 3-methyl-1-butyne. Retrieved from [Link]

  • NIST WebBook. This compound. Retrieved from [Link]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

    • The Grignard Reaction. Retrieved from [Link]

  • Wikipedia. 2,3-Epoxybutane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, December 21). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]

  • YouTube. (2022, October 17). Hydrolysis of 2-bromo-3-methylbutane gives the major product. Retrieved from [Link]

  • Wikipedia. Hydroboration–oxidation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • PubChem. 2,3-Epoxy-2,3-dimethylbutane | C6H12O | CID 21159. Retrieved from [Link]

  • Homework.Study.com. What set of reaction conditions would favor an S_N2 reaction on 2-bromo-3-methylbutane?. Retrieved from [Link]

  • Yale Chemistry Department. Hydroboration. Retrieved from [Link]

  • Master Organic Chemistry. Hydroboration of Alkenes. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Homework.Study.com. A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. What are the.... Retrieved from [Link]

  • YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered substrate, 2-Bromo-3-methyl-2-butene. As a tetrasubstituted vinyl bromide, this compound presents unique difficulties in achieving high yields and preventing side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with this compound in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound is resulting in very low or no yield of the desired product. What are the primary causes and how can I systematically improve the outcome?

Answer: Low yield is the most frequent issue when working with this sterically demanding substrate. The primary barrier is the oxidative addition step, where the bulky methyl groups impede the approach of the palladium(0) catalyst to the C-Br bond. To overcome this, a systematic optimization of the catalyst system, base, and reaction conditions is crucial.

A. Catalyst and Ligand Selection are Critical The choice of ligand is arguably the most important factor for success. The goal is to create a highly reactive, coordinatively unsaturated palladium(0) species that is electron-rich enough to react with the hindered C-Br bond.

  • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for hindered substrates.[1] They possess two key features:

    • Large Cone Angle: The steric bulk of the ligand promotes the formation of a low-coordinate, highly reactive L-Pd(0) species by favoring ligand dissociation from the L₂-Pd(0) complex.[2]

    • Strong Electron-Donating Ability: These ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition into the C-Br bond.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable palladium complexes.[1] This stability can prevent catalyst decomposition at higher temperatures, which are often required for hindered substrates. The "flexible steric bulk" of some NHC ligands can be particularly effective.[1][4]

Table 1: Recommended Ligand Classes for this compound

Ligand ClassExamplesKey AdvantagesConsiderations
Biarylphosphines XPhos, SPhos, RuPhosWidely available, extensively documented for hindered couplings, excellent electron-donating ability.[1][5]Can be sensitive to air; may require higher catalyst loading.
Bulky Trialkylphosphines Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃)Very strong electron donors, effective at promoting oxidative addition.[4][6]Highly pyrophoric and air-sensitive, requiring careful handling.
N-Heterocyclic Carbenes IPr, IMesForm highly stable Pd complexes, resistant to high temperatures, effective for challenging substrates.[1][4]Pre-catalyst activation may be required; can be more expensive.

B. Choice of Base and Solvent The base and solvent work in concert to create an optimal environment for the catalytic cycle.

  • Base: A strong, non-nucleophilic base is typically required. For Suzuki-Miyaura reactions, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective as they facilitate the crucial transmetalation step.[3][5][7] For Buchwald-Hartwig aminations, a strong base like sodium or lithium tert-butoxide is often necessary to deprotonate the amine.[8][9]

  • Solvent: The solvent must solubilize all components and is often a polar aprotic solvent.[10]

    • Ethereal Solvents: THF and 1,4-dioxane are common choices.[11]

    • Aromatic Solvents: Toluene can be effective, especially at higher temperatures.

    • Biphasic Systems: For Suzuki reactions, a mixture of an organic solvent (like toluene or THF) and water can be beneficial, as it helps to dissolve the inorganic base.[11]

    • Polar Aprotic Solvents: DMF or NMP can be used, but they can also coordinate to the palladium center or participate in side reactions at high temperatures.[10]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed ligand Step 1: Optimize Ligand - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, P(tBu)3). [9] - Increase ligand:Pd ratio (e.g., 2:1 to 4:1). start->ligand base Step 2: Re-evaluate Base - Switch to a stronger or more soluble base (e.g., K2CO3 to K3PO4 or Cs2CO3). [1] - Ensure base is finely powdered and anhydrous. ligand->base solvent Step 3: Change Solvent System - Try a higher-boiling solvent (e.g., THF to Toluene or Dioxane). [7] - For Suzuki, test a biphasic Toluene/Water system. base->solvent temp Step 4: Increase Temperature - Incrementally increase temperature (e.g., 80°C to 110°C). - Consider microwave irradiation for rapid heating. [2] solvent->temp success Yield Improved temp->success

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Significant Protodebromination Side Product

Question: I am observing a significant amount of 3-methyl-2-butene in my reaction mixture, indicating that the starting material is being reduced instead of coupled. How can I prevent this?

Answer: Protodebromination (or hydrodehalogenation) is a common side reaction when the desired cross-coupling is slow.[11] It occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a proton source before it can proceed through the rest of the catalytic cycle.

Causes and Solutions:

  • Slow Transmetalation/Coupling: If the main catalytic cycle is slow due to steric hindrance, side reactions have more time to occur.

    • Solution: Implement the strategies from "Issue 1" to accelerate the primary reaction pathway. Using a more electron-rich ligand will speed up reductive elimination, while a stronger base can accelerate transmetalation in Suzuki couplings.[1][3]

  • Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can serve as the proton source.

    • Solution: Use anhydrous solvents and reagents. Ensure bases like K₃PO₄ or Cs₂CO₃ are freshly dried or purchased as anhydrous grade. Degas solvents thoroughly to remove not only oxygen but also dissolved moisture.[12]

  • β-Hydride Elimination from the Ligand/Solvent: While less common for this specific substrate, it is a possibility.

    • Solution: Ensure the chosen ligand is robust and does not have easily accessible β-hydrogens that could be eliminated.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black and a precipitate forms, which I believe is palladium black. Why is this happening and how can I maintain a homogeneous catalyst?

Answer: The formation of palladium black indicates the precipitation of Pd(0) metal from the solution, leading to catalyst deactivation.[12] This happens when the active catalytic species is unstable.

Causes and Solutions:

  • Insufficient Ligand: The ligand's job is to stabilize the Pd(0) center. If the ligand concentration is too low or the ligand dissociates and does not re-coordinate effectively, the "naked" Pd(0) atoms will aggregate and precipitate.

    • Solution: Increase the ligand-to-palladium ratio. A ratio of 2:1 is standard, but for challenging substrates, 3:1 or 4:1 may be necessary to ensure the palladium center remains saturated and stable.

  • Oxidative Degradation: Pd(0) is sensitive to oxidation by air.[11]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[12]

  • High Temperatures: Very high temperatures can accelerate catalyst decomposition pathways.

    • Solution: While higher temperatures may be needed, avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate. Using a more active catalyst system (i.e., a better ligand) can often allow the reaction to proceed at a lower, more stable temperature.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" substrate?

A1: The difficulty arises from its structure. It is a tetrasubstituted vinyl bromide, which means the carbon atom bearing the bromine is attached to three other carbon atoms. This creates significant steric hindrance around the reaction center, making it physically difficult for the palladium catalyst to approach and insert into the carbon-bromine bond (the oxidative addition step).[5] This initial step is often the rate-limiting step in the catalytic cycle for such substrates.[3][13]

G sub This compound pd Pd(0)L_n Catalyst steric Steric Clash! sub->steric Methyl groups block approach arrow Oxidative Addition pd->steric Catalyst access is hindered

Caption: Steric hindrance in the oxidative addition step.

Q2: Which palladium precatalyst should I use: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst?

A2: All are viable options, but they differ in their activation and stability.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(II) and Pd(0) sources, respectively. They are relatively inexpensive and widely used. However, they require in situ reduction (for Pd(II)) and coordination to the ligand to form the active Pd(0)Lₙ species.[10][14] This formation step can sometimes be inefficient.

  • Pre-formed Catalysts: These are complexes where the ligand is already bound to the palladium center (e.g., (XPhos)Pd G3). They offer better reliability and reproducibility because the active catalyst is generated more cleanly and efficiently upon addition of a base.[14] For a challenging substrate like this, a well-defined pre-catalyst is often the best choice to ensure consistent results.

Q3: Can I use this compound in Heck, Sonogashira, or Buchwald-Hartwig reactions?

A3: Yes, but each reaction has specific considerations for this substrate.

  • Heck Reaction: Intermolecular Heck reactions with tetrasubstituted alkenes are notoriously difficult because the migratory insertion step is sterically hindered, and the lack of a hydrogen on the substituted carbon prevents β-hydride elimination in the desired manner.[13][15] Intramolecular variants may be more successful.[13]

  • Sonogashira Coupling: This is feasible. The primary challenge, aside from the oxidative addition, is preventing the homocoupling of the terminal alkyne partner (Glaser coupling). Using a copper-free protocol is highly recommended to minimize this side reaction.[12][16] A system like Pd(OAc)₂ with a bulky phosphine ligand and a base like DBU in THF has proven effective for similar couplings.[17]

  • Buchwald-Hartwig Amination: This is also feasible. Success will heavily depend on using a state-of-the-art catalyst system with a highly active, bulky, electron-rich ligand (like the Buchwald biarylphosphines) and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) to facilitate the C-N reductive elimination.[9][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add the arylboronic acid (1.5 eq) and the powdered K₃PO₄ (3.0 eq).

  • Add anhydrous, degassed toluene to create a solution of approximately 0.1 M with respect to the vinyl bromide. Then add degassed water (the Toluene:Water ratio should be ~4:1).

  • Via syringe, add this compound (1.0 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • G. A. Molander, B. Canturk, "Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates," in Organic Reactions, John Wiley & Sons, Inc., 2009.

  • A. S. Jones et al., "Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate," Tetrahedron, 2011.

  • Chemistry LibreTexts, "Heck Reaction," 2023.

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," 2024.

  • R. F. Heck, "Palladium-Catalyzed Vinylation of Organic Halides," Organic Reactions, 1982.

  • D. A. Everson, D. J. Weix, "Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides," Angewandte Chemie International Edition, 2016.

  • BenchChem, "Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine," 2025.

  • KAUST Repository, "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol," 2014.

  • BenchChem, "Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates," 2025.

  • Organic Chemistry Portal, "Suzuki Coupling," 2020.

  • S. G. Newman et al., "Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis," Journal of the American Chemical Society, 2015.

  • A. Jutand et al., "Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species," Journal of Organometallic Chemistry, 2004.

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," 2022.

  • Wikipedia, "Heck reaction," 2023.

  • BenchChem, "Optimizing reaction conditions for high yield synthesis of aryl-2-methyl-3-butyn-2-ols," 2025.

  • G. C. Fu et al., "Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides," Journal of the American Chemical Society, 2017.

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," 2023.

  • BenchChem, "Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene," 2025.

  • Organic Chemistry Portal, "Heck Reaction," 2021.

  • C. C. Tzschucke, "Heck Reaction," University of Heidelberg.

  • J. F. Hartwig et al., "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile," ACS Central Science, 2016.

  • J. F. Hartwig et al., "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile," ResearchGate, 2016.

  • White Rose Research Online, "Solvent effects in palladium catalysed cross-coupling reactions," 2017.

  • Wikipedia, "Buchwald–Hartwig amination," 2023.

  • K. J. H. Fairlamb, C. J. M. S. P. Willans, "Solvent effects in palladium catalysed cross-coupling reactions," Catalysis Science & Technology, 2019.

  • R. Martin, S. L. Buchwald, "The Buchwald–Hartwig Amination After 25 Years," Angewandte Chemie International Edition, 2019.

  • Organic Chemistry Portal, "Sonogashira Coupling," 2021.

  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," 2021.

  • Sigma-Aldrich, "Palladium-catalyzed Cross-coupling Reactions," 2021.

  • WuXi AppTec, "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" 2021.

  • F. Bellina et al., "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions," Beilstein Journal of Organic Chemistry, 2014.

  • M. N. Akhtar et al., "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations," Chemistry Central Journal, 2018.

  • G. C. Fu, "Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds," California Institute of Technology.

  • Chemistry LibreTexts, "Sonogashira Coupling," 2024.

  • BenchChem, "A Comparative Guide to Vinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions," 2025.

  • M. K. Leszczyński et al., "Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides," Molecules, 2022.

  • The Organic Chemistry Tutor, "Palladium Cross-Coupling Reactions 1. An Introduction," YouTube, 2020.

  • BenchChem, "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2S)-3-(bromomethyl)but-3-en-2-ol," 2025.

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Proper storage and handling procedures for 2-Bromo-3-methyl-2-butene to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-methyl-2-butene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile vinylic bromide. Here, we will address common questions and troubleshooting scenarios encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of this compound, providing a solid foundation for its use in the laboratory.

Q1: What are the key chemical and physical properties of this compound?

This compound is a flammable and toxic organic compound.[1] Its key properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₅H₉BrPubChem
Molecular Weight 149.03 g/mol PubChem
Appearance LiquidSigma-Aldrich
Boiling Point 40 °C at 75 mmHgSigma-Aldrich
Density 1.284 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.474Sigma-Aldrich
Flash Point 25 °C (77.0 °F)Sigma-Aldrich
CAS Number 3017-70-7PubChem
Q2: How should this compound be properly stored to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated area.[2][3] The container should be tightly closed to prevent exposure to moisture and air.[2][3] It is also advisable to keep it away from heat, sparks, open flames, and other ignition sources.[3][4] For long-term storage, refrigeration is recommended.[4] Some suppliers provide this compound with copper pellets as a stabilizer.

Q3: What are the primary hazards associated with this compound?

This compound is classified as a flammable liquid and is toxic if swallowed.[1] It can cause skin irritation and serious eye irritation.[2] Additionally, it may cause respiratory irritation.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[2]

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5] Contact with these substances can lead to vigorous reactions and should be avoided.

Q5: How can I tell if my sample of this compound has degraded?

Degradation of this compound may be indicated by a change in color. Some sources note that the material can darken during storage.[4] If you suspect degradation, it is recommended to re-purify the compound or obtain a fresh sample. Impurities can be detected by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the handling and use of this compound in experimental settings.

Problem 1: Inconsistent reaction yields or unexpected side products.

Possible Cause: This is often due to the degradation of the this compound reagent. As a vinylic bromide, it can be susceptible to decomposition, especially if not stored correctly.[6]

Troubleshooting Steps:

  • Verify Reagent Quality: Check the appearance of your this compound. A significant color change may indicate degradation.[4]

  • Analytical Confirmation: If possible, analyze a small sample of the reagent by GC or ¹H NMR to check for the presence of impurities or degradation products.

  • Purification: If impurities are detected, consider purifying the reagent by distillation under reduced pressure.

  • Fresh Reagent: If purification is not feasible or does not resolve the issue, use a fresh, unopened bottle of this compound.

  • Inert Atmosphere: For sensitive reactions, handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Problem 2: The compound appears to be unstable and decomposes upon storage.

Possible Cause: Improper storage conditions are the most likely culprit. Exposure to light, heat, or air can accelerate decomposition.

Troubleshooting Steps:

  • Review Storage Protocol: Ensure the compound is stored in a cool, dark, and dry place.[2][4] A refrigerator is often the best option.

  • Inert Gas Blanket: For long-term storage, consider blanketing the container with an inert gas like argon before sealing.

  • Use of Stabilizers: Some commercial sources of this compound contain stabilizers like copper pellets. If you are synthesizing or purifying the compound yourself, consider adding a small amount of a suitable stabilizer.

  • Aliquotting: To prevent repeated exposure of the bulk material to the atmosphere, consider dividing it into smaller, single-use aliquots.

Problem 3: Difficulty in achieving complete reaction or slow reaction rates.

Possible Cause: While reagent purity is a factor, reaction conditions also play a critical role.

Troubleshooting Steps:

  • Solvent Purity: Ensure that the solvent used is dry and of high purity, as trace amounts of water or other nucleophiles can interfere with the desired reaction.

  • Temperature Control: Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.

  • Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned by impurities in the reagents or solvent.

  • Stoichiometry: Carefully check the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.

Problem 4: Safety concerns during handling, such as irritation or exposure.

Possible Cause: Inadequate personal protective equipment (PPE) or poor handling techniques.

Troubleshooting Steps:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[7] Ensure proper ventilation during cleanup.

Section 3: Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for storing and handling this compound to maintain its stability and ensure user safety.

Storage_Handling_Workflow cluster_storage Storage cluster_handling Handling Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Store Store in a Cool, Dry, Dark Place (e.g., Refrigerator) Inspect->Store Inert Blanket with Inert Gas (Optional, for long-term) Store->Inert Prepare Prepare Work Area (Fume Hood, PPE) Inert->Prepare Ready for Use Equilibrate Allow to Equilibrate to Room Temp Prepare->Equilibrate Dispense Dispense Required Amount Equilibrate->Dispense Seal Tightly Seal Container Dispense->Seal Return Return to Storage Seal->Return Degradation_Troubleshooting Start Suspect Degradation (e.g., color change, poor results) Visual Visually Inspect (Is it discolored?) Start->Visual Analytical Perform Analytical Check (GC, NMR) Visual->Analytical Yes Proceed Proceed with Experiment Visual->Proceed No CheckPurity Is Purity Acceptable? Analytical->CheckPurity Purify Purify by Distillation Purify->Analytical Re-check Purity Discard Discard and Use Fresh Stock Purify->Discard If purification fails CheckPurity->Purify No CheckPurity->Proceed Yes

Caption: Decision-making workflow for suspected degradation of this compound.

References

Sources

Safety precautions and personal protective equipment for handling 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Safe Handling of 2-Bromo-3-methyl-2-butene

This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 3017-70-7). As a vinylic bromide compound used in various organic syntheses, its reactive nature necessitates a comprehensive understanding of its hazards and strict adherence to safety protocols to mitigate risks.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during its handling, storage, and in emergency situations.

Section 1: Hazard Identification & Core Safety Concerns

This section addresses the fundamental hazards associated with this compound. A thorough understanding of these risks is the first step in planning a safe experiment.

Q1: What are the primary chemical hazards of this compound?

This compound is classified as a hazardous substance with three primary danger categories:

  • High Flammability: It is a flammable liquid and vapor (GHS Hazard Statement H226).[2][3]

  • Acute Toxicity: The compound is toxic if swallowed (H301).[2][3][4]

  • Corrosivity/Irritation: It is known to cause skin irritation and serious eye irritation.[5][6][7][8] Some data suggests the potential for severe skin burns and eye damage.[9] It may also cause respiratory irritation upon inhalation (H335).[6][7][8]

Q2: The Safety Data Sheet (SDS) lists a flash point of 25°C (77°F). Why is this critically important for laboratory handling?

A flash point of 25°C (77°F) means that the chemical can release enough vapor to form an ignitable mixture with air at or near standard room temperature.[4] This is a significant operational risk because vapors can travel from an open container to a distant ignition source (e.g., a hot plate, Bunsen burner, or even a static discharge) and "flash back," causing a fire or explosion.[6][10] Therefore, all work must be conducted away from any potential ignition sources, and equipment must be properly grounded.[5][10][11]

Q3: What are the specific health risks I should be aware of from exposure?

Exposure via different routes poses distinct and serious health risks:

  • Ingestion: Accidental swallowing is a primary concern due to its classification as "Toxic if swallowed".[2][3] Even small amounts can be harmful. Immediate medical attention is critical.

  • Skin Contact: The compound can cause significant skin irritation.[5][7] Prolonged contact or exposure to a large area can lead to chemical burns. It is crucial to prevent any skin contact.

  • Eye Contact: Direct contact with the liquid or vapor can cause serious eye irritation or damage.[8][12] The consequences of eye exposure can be severe, requiring immediate and prolonged flushing.

  • Inhalation: Vapors can irritate the respiratory system.[6][7] All handling of this volatile compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to keep vapor concentrations low.[13]

Section 2: Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable when handling this compound. This section provides clear guidance on what to wear and why.

Q4: What is the absolute minimum required PPE for handling this reagent?

A multi-layered PPE approach is mandatory to ensure comprehensive protection. The table below outlines the minimum requirements.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield must be worn over the goggles, especially during procedures with a risk of splashing, such as transfers or reaction quenching.[11][14]
Hands Chemical-Resistant Gloves (Double-Gloved)Nitrile gloves are a common choice, but it is best practice to double-glove. For direct handling or larger volumes, heavy-duty neoprene or butyl rubber gloves are recommended.[15] Gloves must be inspected for tears before use and changed immediately upon contamination.[15]
Body Flame-Retardant & Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat made of flame-retardant material is essential due to the chemical's flammability.[11][16] It should be worn over personal clothing that covers the legs entirely.
Respiratory Not typically required if work is done in a fume hoodAll work should be conducted inside a certified chemical fume hood. If there is a risk of exceeding exposure limits or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[12][13][14]

Q5: The protocol says to use "chemical-resistant" gloves. How do I choose the right ones?

The term "chemical-resistant" is broad. The choice of glove material depends on its breakthrough time and degradation resistance against the specific chemical.

  • Consult a Glove Compatibility Chart: Always check the glove manufacturer's data for resistance to halogenated organic compounds.

  • Prioritize Heavier Materials for Splash Risk: While nitrile gloves are suitable for incidental contact, consider thicker neoprene or butyl rubber gloves for tasks involving significant splash potential.[15]

  • Inspect and Replace: Before every use, inspect gloves for any signs of degradation or punctures. Dispose of contaminated gloves immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly.[16]

Section 3: Safe Handling, Storage, and Experimental Workflow

Adherence to a strict, logical workflow minimizes the risk of accidents. This section details the necessary steps before, during, and after your experiment.

Pre-Handling Safety Checklist

Before the container of this compound is even opened, a systematic safety check must be performed. The following workflow diagram illustrates the mandatory preparatory steps.

Pre_Handling_Checklist start START: Prepare for Experiment sds 1. Review Safety Data Sheet (SDS) Identify all hazards and emergency procedures. start->sds ppe 2. Don Appropriate PPE (Goggles, Face Shield, FR Lab Coat, Double Gloves) sds->ppe hood 3. Verify Fume Hood Functionality Confirm airflow is optimal and sash is at the correct height. ppe->hood spill_kit 4. Prepare Spill Kit Ensure inert absorbent, neutralizers, and waste container are accessible. hood->spill_kit grounding 5. Ground Equipment Ground and bond container and receiving equipment to prevent static discharge. spill_kit->grounding proceed Ready to Proceed with Handling grounding->proceed

Caption: Pre-Handling Safety Checklist Workflow.

Q6: What is the standard operating procedure for transferring this compound from its storage container to a reaction vessel?

  • Preparation: Follow the Pre-Handling Safety Checklist outlined in the diagram above. Ensure the receiving vessel is clean, dry, and appropriate for the reaction.

  • Inert Atmosphere: If the chemistry is air-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., Nitrogen or Argon) before the transfer.

  • Grounding: To prevent ignition from static electricity, securely ground both the source container and the receiving vessel.[5][10][11]

  • Transfer: Perform the liquid transfer slowly and carefully inside a chemical fume hood using a cannula or a glass syringe. Avoid splashing.[5] Use only non-sparking tools for any manipulations.[12]

  • Sealing: Immediately after the transfer, securely cap the source container and the reaction vessel.

  • Cleanup: Clean any minor drips within the fume hood immediately with an absorbent pad. Dispose of the pad as hazardous waste.

  • Post-Handling: Wash hands thoroughly after removing gloves.

Q7: How must I store this chemical to ensure stability and safety?

Proper storage is critical to prevent degradation and accidents.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6][17] The storage area should be locked to restrict access.[6]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors.[5][6][10]

  • Ignition Sources: Store away from heat, sparks, open flames, and any other potential ignition sources.[6][9]

  • Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or explosive reactions.[10][12]

Section 4: Troubleshooting Guide: Emergency Procedures

Even with careful planning, accidents can happen. Rapid and correct response is vital.

Q8: What are the immediate first-aid measures for accidental exposure?

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once.[2][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[2][16] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2][10] Call a poison control center or doctor immediately.[2]

Q9: How should I respond to a chemical spill?

The response depends entirely on the size and location of the spill. Follow this decision-making workflow.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (<100 mL, contained in fume hood) assess->minor Small & Contained major Major Spill (>100 mL or outside fume hood) assess->major Large or Uncontained alert_minor Alert others in the immediate area. minor->alert_minor evacuate EVACUATE the lab immediately. Alert others to leave. major->evacuate ppe_minor Ensure appropriate PPE is worn. alert_minor->ppe_minor absorb Cover with inert absorbent (vermiculite, sand). Use non-sparking tools. ppe_minor->absorb collect Collect residue into a sealed container for hazardous waste. absorb->collect clean Decontaminate the area. collect->clean alarm If there is a fire risk, pull the nearest fire alarm. evacuate->alarm call_emergency Call Emergency Services (e.g., 911) and EH&S. alarm->call_emergency secure Secure the area from a safe distance. Prevent entry. call_emergency->secure

Caption: Decision Workflow for Spill Response.

Key Spill Response Steps:

  • Prioritize Safety: The first priority is always personal safety. If you are unsure whether you can handle the spill, evacuate immediately.[18]

  • Control Ignition Sources: For any spill, immediately remove all potential sources of ignition.[16]

  • Containment: For minor spills you are trained to handle, use an inert absorbent material like vermiculite, sand, or clay-based kitty litter to contain the liquid.[12][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Disposal: All cleanup materials are considered hazardous waste and must be placed in a sealed, properly labeled container for disposal according to your institution's guidelines.[6][12]

Section 5: Summary of Key Safety Data

This table provides a quick reference for the essential safety and physical properties of this compound.

Property Value Source
Chemical Name This compound[3]
CAS Number 3017-70-7[2][3][20]
Molecular Formula C₅H₉Br[2][3][20]
Molecular Weight 149.03 g/mol [1][2]
Appearance Liquid[4]
Boiling Point 40 °C at 75 mmHg[4][17]
Density 1.284 g/mL at 25 °C[4][17]
Flash Point 25 °C (77 °F)[4]
GHS Hazard Statements H226, H301, H315, H319, H335[2][3][6][8]

References

  • PubChem. This compound. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. [Link]

  • MOLBASE. 2-bromo-3-methylbut-2-ene|3017-70-7. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Trans-1,4-Dibromo-2-Butene. [Link]

  • NIST. This compound. [Link]

  • University of Guelph. (2008). Chemical Spills - Standard Operating Procedure. [Link]

  • University of California, Santa Cruz. Topic 421: Emergency Chemical Spill Response. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Grignard Reaction of Vinylic Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with forming Grignard reagents from vinylic bromides. Unlike their saturated alkyl halide counterparts, vinylic systems present unique hurdles due to the electronic and steric properties of the sp²-hybridized carbon-bromine bond. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve success in your experiments.

Frequently Asked Questions & Troubleshooting Guide
Q1: My Grignard reaction with a vinylic bromide fails to initiate. What is the primary cause and how can I resolve it?

A1: The failure of a Grignard reaction to initiate is the most common challenge, and it almost always stems from the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2] This inert layer prevents the magnesium from reacting with the organic halide.[2] Vinylic bromides can be particularly stubborn due to the higher activation energy required for the oxidative insertion of magnesium into the stronger sp² C-Br bond compared to an sp³ C-Br bond.

Causality: The reaction occurs on the magnesium surface.[3] If this surface is coated in MgO, the vinylic bromide cannot access the reactive magnesium metal. Furthermore, even trace amounts of water will quench the reaction by protonating any Grignard reagent that does form, so rigorously anhydrous conditions are essential.[2][4][5]

Troubleshooting Flowchart:

G start Reaction Fails to Initiate check_dry Verify Anhydrous Conditions (Flame-dried glassware, dry solvent) start->check_dry activate_mg Activate Magnesium Surface check_dry->activate_mg If conditions are dry initiation Initiate Reaction (Add ~10% of vinyl bromide) activate_mg->initiation success Reaction Initiates (Exotherm, bubbling, color change) initiation->success fail Still No Initiation initiation->fail add_initiator Use Chemical Initiator (e.g., 1,2-dibromoethane) fail->add_initiator add_initiator->initiation Re-attempt

Caption: Troubleshooting workflow for reaction initiation failure.

Solutions: Magnesium Activation

Activating the magnesium is crucial. The goal is to disrupt the oxide layer and expose a fresh, reactive metal surface. Several methods can be employed, often in combination.

Activation MethodPrincipleAdvantagesDisadvantages
Iodine Iodine reacts with the magnesium surface, chemically etching it to expose fresh metal.[2][6]Simple, effective, and the disappearance of the purple iodine vapor provides a visual cue of activation.[2]Can sometimes complicate purification depending on the scale and subsequent reactions.
1,2-Dibromoethane (Entrainment) Reacts readily with Mg to form magnesium bromide and ethene gas.[1][6] This process cleans the surface.Highly effective; the observation of ethene bubbles confirms activation.[1] The byproducts (MgBr₂ and ethene) are generally innocuous to the main reaction.[7]Introduces another reagent into the flask.
Mechanical Activation Physically breaking the magnesium turnings with a glass rod or stirring them vigorously under an inert atmosphere.[6]Reagent-free. Breaking turnings exposes fresh, oxide-free surfaces.[6]Can be difficult to perform effectively in a sealed apparatus. Less reliable on a large scale.[6]
Chemical Activation (e.g., DIBAH) Reagents like Diisobutylaluminium hydride (DIBAH) can be used to clean the Mg surface and dry the solvent.[8]Very reliable, allowing initiation at lower temperatures (e.g., <20 °C), which improves safety and control.[8]Requires handling of pyrophoric reagents and adds complexity.
Q2: My reaction is sluggish and produces a significant amount of a dimeric byproduct (R-R). What is this side reaction and how can I minimize it?

A2: You are observing the formation of a Wurtz-type coupling product.[9][10] This is a common side reaction where a newly formed vinyl Grignard molecule (R-MgX) reacts with a molecule of unreacted vinylic bromide (R-X) to form a homocoupled dimer (R-R).[9][11]

Causality: The formation of the Grignard reagent involves single-electron transfer (SET) steps and radical intermediates at the magnesium surface.[3][12][13] The Wurtz coupling reaction is favored under conditions that allow the formed Grignard reagent to encounter high concentrations of the starting vinylic bromide.[9][10]

Mechanism Overview:

G cluster_desired Desired Grignard Formation cluster_side Wurtz Side Reaction RX R-X (Vinyl Bromide) Mg Mg⁰ (surface) RX->Mg SET RMgX R-Mg-X (Grignard Reagent) Mg->RMgX RX2 R-X (Vinyl Bromide) RR R-R (Dimer Byproduct) RX2->RR RMgX2 R-Mg-X (Grignard Reagent) RMgX2->RX2 Coupling

Sources

Validation & Comparative

A Tale of Two Halides: Unraveling the Reactivity of 2-Bromo-3-methyl-2-butene and 2-bromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Modern Researcher

In the intricate world of organic synthesis, understanding the subtle yet profound impact of molecular structure on chemical reactivity is paramount. This guide offers an in-depth, mechanistically-driven comparison of two structurally related brominated hydrocarbons: 2-Bromo-3-methyl-2-butene, a vinylic halide, and 2-bromo-3-methylbutane, its saturated secondary alkyl halide counterpart. While differing by only a single π-bond, their reactivity profiles diverge dramatically, a crucial consideration for any synthetic strategy. This analysis will dissect the underlying electronic and steric principles governing their behavior in nucleophilic substitution and elimination reactions, supported by established mechanistic theory and a proposed experimental framework for validation.

The Decisive Factor: Hybridization and Stability

The core difference between these two molecules lies in the hybridization of the carbon atom bonded to the bromine. In 2-bromo-3-methylbutane , the bromine is attached to a saturated, sp³-hybridized carbon. In This compound , the bromine is bonded directly to an sp²-hybridized carbon of the alkene. This fundamental distinction dictates the stability of potential reaction intermediates and transition states, thereby governing the feasibility of common reaction pathways like SN1, SN2, E1, and E2.

Reactivity Profile of 2-bromo-3-methylbutane: A Study in Versatility

As a secondary alkyl halide, 2-bromo-3-methylbutane is a versatile substrate capable of undergoing the full spectrum of substitution and elimination reactions, with the dominant pathway being highly dependent on the reaction conditions.

The SN1/E1 Pathway: A Journey Through Carbocation Intermediates

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol or water), 2-bromo-3-methylbutane readily undergoes solvolysis via a unimolecular (SN1/E1) mechanism.[1][2] The reaction is initiated by the departure of the bromide leaving group, forming a secondary carbocation. This intermediate, however, is not the final word. A rapid 1,2-hydride shift occurs, rearranging the secondary carbocation into a more stable tertiary carbocation.[3][4] Consequently, a mixture of substitution and elimination products is formed, originating from both the unrearranged and, predominantly, the rearranged carbocation.[5][6]

G Figure 1: SN1/E1 Mechanism of 2-bromo-3-methylbutane sub 2-bromo-3-methylbutane ts1 Transition State sub->ts1 - Br⁻ sec_carb Secondary Carbocation (Unrearranged) ts1->sec_carb rearr 1,2-Hydride Shift sec_carb->rearr sec_sn1 SN1 Product (minor) sec_carb->sec_sn1 + Nu⁻ / - H⁺ sec_e1 E1 Product (minor) sec_carb->sec_e1 - H⁺ tert_carb Tertiary Carbocation (Rearranged, More Stable) rearr->tert_carb tert_sn1 SN1 Product (major) tert_carb->tert_sn1 + Nu⁻ / - H⁺ tert_e1 E1 Product (major) tert_carb->tert_e1 - H⁺

Figure 1: SN1/E1 Mechanism of 2-bromo-3-methylbutane
The SN2 Pathway: A Concerted Dance

With a strong, non-bulky nucleophile (e.g., I⁻, CN⁻) in a polar aprotic solvent (e.g., DMF, acetone), 2-bromo-3-methylbutane can undergo an SN2 reaction.[7][8] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. The reaction rate is sensitive to steric hindrance around the reaction center.[9][10]

G Figure 2: SN2 Mechanism of 2-bromo-3-methylbutane sub 2-bromo-3-methylbutane sub_nu sub->sub_nu nu Nu⁻ nu->sub_nu ts Transition State [Nu---C---Br]⁻ prod Product (Inversion of Stereochemistry) ts->prod - Br⁻ sub_nu->ts

Figure 2: SN2 Mechanism of 2-bromo-3-methylbutane
The E2 Pathway: The Role of a Strong Base

The E2 mechanism is favored by the use of a strong, often sterically hindered base (e.g., potassium tert-butoxide, KOtBu).[11][12] In a concerted step, the base abstracts a proton from a β-carbon while the C-Br bond breaks and a π-bond forms. The regiochemical outcome is dictated by the base's size. A small base like ethoxide favors the more substituted, thermodynamically stable Zaitsev product, while a bulky base like tert-butoxide favors the less substituted, sterically accessible Hofmann product.[11][13]

Reactivity Profile of this compound: A Study in Inertness

In stark contrast to its saturated analog, this compound is remarkably unreactive under typical nucleophilic substitution and elimination conditions. This inertness is a direct consequence of the bromine atom's attachment to an sp²-hybridized carbon.

The Non-Existent SN1/E1 Pathway

The SN1 and E1 pathways are energetically prohibitive for vinylic halides. The departure of the bromide ion would necessitate the formation of a vinylic carbocation, where the positive charge resides on a double-bonded carbon. This intermediate is exceptionally unstable for two primary reasons[14][15]:

  • Hybridization: The sp²-hybridized carbon is more electronegative than an sp³ carbon, making it less capable of bearing a positive charge.[16]

  • Geometry: The carbocation's linear geometry is constrained by the double bond, preventing rehybridization that could stabilize the charge.

This high-energy intermediate creates an insurmountable activation barrier for the reaction.[17][18]

The Blocked SN2 Pathway

The SN2 mechanism is also effectively shut down for vinylic halides. A successful SN2 reaction requires a backside attack by the nucleophile. In this compound, this trajectory is sterically blocked by the molecule's own carbon backbone and electron-rich π-bond, which repels the incoming nucleophile.[9]

G Figure 3: Why SN1 and SN2 Fail for Vinylic Halides cluster_sn1 SN1 Pathway Failure cluster_sn2 SN2 Pathway Failure vin_halide1 Vinylic Halide unstable_carb Vinylic Carbocation (Extremely Unstable) vin_halide1->unstable_carb - Br⁻ no_prod1 No Reaction unstable_carb->no_prod1 High Energy Barrier vin_halide2 Vinylic Halide no_prod2 No Reaction nu Nu⁻ attack Backside Attack Blocked (Steric & Electronic Repulsion)

Figure 3: Why SN1 and SN2 Fail for Vinylic Halides

Quantitative Comparison: A Summary of Reactivity

Reaction Type2-bromo-3-methylbutane (Secondary Alkyl Halide)This compound (Vinylic Halide)Rationale
SN1 Reactive Unreactive Vinylic carbocation is extremely unstable.[15][18]
E1 Reactive Unreactive Vinylic carbocation is extremely unstable.[14][17]
SN2 Reactive (with strong, non-bulky Nu⁻)Unreactive Backside attack is sterically and electronically hindered.[9]
E2 Reactive (with strong base)Very Slow / Unreactive C-H bond on adjacent sp³ carbon is readily abstracted.

Experimental Protocol: Competitive Solvolysis in Ethanol

To empirically validate the profound difference in reactivity, a competitive solvolysis experiment can be performed.

Objective:

To demonstrate the higher reactivity of 2-bromo-3-methylbutane compared to this compound under SN1/E1 conditions.

Materials:
  • 2-bromo-3-methylbutane (1 mmol)

  • This compound (1 mmol)

  • Anhydrous Ethanol (20 mL)

  • Internal Standard (e.g., Dodecane, 0.5 mmol)

  • Reaction vial with a magnetic stirrer

  • Heating block or oil bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:
  • Reaction Setup: To a clean, dry reaction vial, add 20 mL of anhydrous ethanol and the internal standard.

  • Initiation: Add 1 mmol of 2-bromo-3-methylbutane and 1 mmol of this compound to the vial.

  • Reaction: Seal the vial and place it in a heating block set to 50°C. Stir the reaction mixture.

  • Monitoring: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quenching & Preparation: Immediately quench the aliquot in a vial containing cold diethyl ether and a small amount of water. Shake and allow the layers to separate. Collect the organic layer for analysis.

  • Analysis: Analyze the organic samples by GC-MS.

Expected Results:

The GC-MS analysis will show the gradual disappearance of the peak corresponding to 2-bromo-3-methylbutane over time. Concurrently, new peaks corresponding to its SN1 (2-ethoxy-3-methylbutane, 2-ethoxy-2-methylbutane) and E1 (3-methyl-2-butene, 2-methyl-2-butene) products will appear and grow. In contrast, the peak corresponding to this compound will remain largely unchanged in intensity relative to the internal standard, confirming its significantly lower reactivity under these conditions.

Sources

Analysis of SN1 vs SN2 reaction rates for 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Guide to SN1 and SN2 Reaction Rates for 2-Bromo-3-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of organic synthesis, understanding the mechanistic underpinnings of a reaction is critical for predicting outcomes and optimizing conditions. This guide provides a detailed comparative analysis of the SN1 and SN2 reaction pathways for this compound, a tertiary alkyl halide. By examining the substrate's structure and the factors influencing nucleophilic substitution, we can confidently predict the dominant reaction mechanism and its corresponding rate.

The Mechanistic Dichotomy: SN1 versus SN2

Nucleophilic substitution reactions primarily proceed via two distinct pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate.[1][2] This intermediate is then rapidly attacked by a nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the substrate.[1][2][3][4]

  • SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the leaving group.[5][6] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1][3][4][6][7]

Structural Analysis of this compound: A Case for SN1 Dominance

The structure of the alkyl halide substrate is a primary determinant in dictating the favored reaction pathway. This compound is classified as a tertiary alkyl halide , a structural feature that profoundly influences its reactivity.

Carbocation Stability in the SN1 Pathway

The SN1 mechanism hinges on the formation of a stable carbocation intermediate.[4] Tertiary alkyl halides, like this compound, readily form tertiary carbocations upon dissociation of the leaving group.[8] These carbocations are stabilized by two key electronic effects:

  • Inductive Effect: The electron-donating nature of the three adjacent alkyl groups helps to disperse the positive charge on the carbocation.[9]

  • Hyperconjugation: The overlap of the C-H σ-bonds of the adjacent alkyl groups with the empty p-orbital of the carbocation further delocalizes the positive charge.[9][10]

The carbocation formed from this compound is not only tertiary but also allylic , meaning the positive charge is adjacent to a carbon-carbon double bond. This allows for resonance stabilization , where the positive charge is delocalized over two carbon atoms.[9][11][12] This high degree of stabilization significantly lowers the activation energy for the SN1 pathway, making it a highly favorable process.

Caption: The SN1 reaction of this compound proceeds through a stable tertiary allylic carbocation intermediate.

Steric Hindrance in the SN2 Pathway

The SN2 reaction requires a "backside attack" by the nucleophile on the electrophilic carbon.[6][13] The presence of bulky groups around this carbon creates steric hindrance , which impedes the approach of the nucleophile.[13][14][15] In the case of this compound, the tertiary nature of the substrate means the electrophilic carbon is bonded to three other carbon atoms. This creates significant steric crowding, making a backside attack extremely difficult and raising the activation energy for the SN2 pathway prohibitively high.[6][14][16][17] Tertiary alkyl halides are generally considered to be unreactive towards the SN2 mechanism due to this steric hindrance.[14][16][17]

Caption: The SN2 pathway for this compound is disfavored due to severe steric hindrance.

Comparative Analysis of Reaction Conditions

FactorSN1 ReactionSN2 ReactionAnalysis for this compound
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryStrongly favors SN1 due to its tertiary structure.[4][6][7]
Nucleophile Favored by weak nucleophilesFavored by strong nucleophilesThe reaction can proceed with weak nucleophiles via the SN1 pathway.[5]
Solvent Favored by polar protic solvents (e.g., water, alcohols)Favored by polar aprotic solvents (e.g., acetone, DMSO)SN1 is favored in polar protic solvents which stabilize the carbocation intermediate.[5][18][19][20][21]
Leaving Group Good leaving group requiredGood leaving group requiredBromide is a good leaving group, facilitating both pathways, but the substrate structure dictates the preference for SN1 .
Stereochemistry Racemization (mixture of inversion and retention)Inversion of configurationIf the starting material were chiral, the SN1 reaction would lead to a racemic mixture of products.[2][7]

Experimental Design for Rate Determination

To empirically validate the predicted dominance of the SN1 pathway, a kinetic study can be designed.

Experimental Workflow

G cluster_workflow Experimental Workflow for Kinetic Analysis A Reaction Setup - Rxn 1: this compound in a polar protic solvent (e.g., ethanol) - Rxn 2: this compound with a strong nucleophile (e.g., NaI) in a polar aprotic solvent (e.g., acetone) B Time-course Sampling - Withdraw aliquots at regular intervals A->B C Reaction Quenching - Stop the reaction in the aliquots B->C D Analysis - Quantify reactant and product concentrations using GC-MS or HPLC C->D E Data Interpretation - Plot concentration vs. time to determine reaction rates and order D->E

Caption: A workflow for the experimental determination of reaction rates for this compound.

Predicted Results

The reaction in the polar protic solvent (favoring SN1) is expected to proceed at a significantly faster rate than the reaction in the polar aprotic solvent with a strong nucleophile (conditions that would favor SN2 if the substrate were suitable).[22] Furthermore, the rate of the SN1 reaction should be largely independent of the concentration of any added weak nucleophile, confirming its unimolecular nature.[22]

Conclusion

The structural and electronic properties of this compound overwhelmingly favor a rapid SN1 reaction pathway. The formation of a highly stable tertiary allylic carbocation provides a low-energy route for nucleophilic substitution. Conversely, the significant steric hindrance around the tertiary electrophilic carbon effectively shuts down the SN2 pathway. For professionals in drug development and chemical research, a firm grasp of these fundamental principles is essential for the rational design of synthetic strategies and the prediction of reaction outcomes.

References

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved from [Link]

  • Solvent Effects on Sn1 and Sn2 Reactions | Video Summary and Q&A - Glasp. (2010, August 30). Retrieved from [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube. (2021, February 13). Retrieved from [Link]

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  • Tertiary alkyl halides are practically inert to substitution by SN2 mechanism because ofa insolubility b instabilityc inductive effect d steric hindrance - Doubtnut. Retrieved from [Link]

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Sources

A Comparative Guide to the Suzuki-Miyaura Coupling of 2-Bromo-3-methyl-2-butene and Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds.[1][2] The versatility of this palladium-catalyzed transformation has been demonstrated across a vast array of substrates, yet the nuanced reactivity of sterically encumbered electrophiles remains a subject of critical importance for synthetic chemists. This guide offers a comparative analysis of 2-Bromo-3-methyl-2-butene, a tetrasubstituted vinyl halide, against other classes of alkyl halides in the context of the Suzuki-Miyaura coupling. By examining the mechanistic underpinnings and the impact of substrate structure, we aim to provide a framework for anticipating reactivity and optimizing reaction conditions.

The Distinctive Character of this compound: A Sterically Hindered Vinyl Halide

This compound presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling. As a vinyl bromide, it belongs to a class of substrates known for their high reactivity.[3] However, its tetrasubstituted nature introduces significant steric hindrance around the carbon-bromine bond. This steric congestion can profoundly influence the kinetics of the catalytic cycle, particularly the initial oxidative addition step, and may necessitate carefully tailored reaction conditions to achieve efficient coupling. The synthesis of highly substituted alkenes, such as those derived from this compound, is of significant interest in medicinal chemistry and materials science.[4][5][6]

Mechanistic Considerations: A Foundation for Comparative Reactivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] An understanding of these steps is crucial for rationalizing the differential reactivity of various alkyl halides.

Comparative_Reactivity_Workflow cluster_0 Substrate Selection cluster_1 Reactivity Considerations cluster_2 Expected Outcome Substrate Alkyl Halide Reactivity Ease of Oxidative Addition (General Trend) Substrate->Reactivity Sterics Steric Hindrance Substrate->Sterics Side_Reactions Potential Side Reactions (e.g., β-hydride elimination) Substrate->Side_Reactions Outcome Predicted Coupling Efficiency Reactivity->Outcome Sterics->Outcome Side_Reactions->Outcome

Sources

A Researcher's Guide to Modern Prenylation: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, the strategic installation of prenyl groups onto molecular scaffolds remains a cornerstone for enhancing biological activity and modulating pharmacokinetic properties. The traditional reliance on classical Friedel-Crafts chemistry, while foundational, is often beset by challenges of regioselectivity, harsh reaction conditions, and limited substrate scope. This guide provides an in-depth technical comparison of modern, alternative reagents and methodologies that have emerged to address these limitations, offering researchers a pathway to more efficient, selective, and sustainable prenylation strategies.

The Enduring Importance of the Prenyl Moiety

The five-carbon isoprene unit, or prenyl group, is a privileged motif in a vast array of natural products, imparting crucial lipophilicity that can enhance membrane permeability and protein-ligand interactions. From the potent anti-inflammatory properties of prenylated flavonoids to the complex bioactivity of indole alkaloids, the strategic placement of a prenyl group can dramatically alter a molecule's therapeutic potential.[1][2][3] This has fueled a continuous search for more refined and versatile methods for their introduction into complex organic molecules.

A New Era of Prenylation: Emerging Methodologies

The limitations of classical approaches have spurred the development of innovative strategies for prenylation. This guide will focus on three prominent and powerful alternatives: Photocatalytic Methods, Enzymatic Transformations, and Electrochemical Synthesis. Each offers distinct advantages in terms of mild reaction conditions, functional group tolerance, and unique reactivity profiles.

Photocatalytic Prenylation: Harnessing the Power of Light

Visible-light photoredox catalysis has revolutionized organic synthesis, and its application to prenylation reactions is a significant advancement.[4][5] This methodology typically involves the generation of a radical species from a suitable precursor, which then couples with a prenylating agent.

Key Reagents and Mechanistic Insights

A particularly effective class of reagents for photocatalytic prenylation are prenyl sulfones .[6] These bench-stable compounds serve as excellent sources of prenyl radicals under photoredox conditions.

The general mechanism, as depicted below, involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a substrate to generate a radical intermediate. This radical subsequently adds to the prenyl sulfone, leading to the formation of the prenylated product and regeneration of the photocatalyst.

G cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC SET Substrate Organic Substrate (R-X) Radical Substrate Radical (R•) Substrate->Radical e- transfer PrenylatedProduct Prenylated Product (R-Prenyl) Radical->PrenylatedProduct + Prenyl Sulfone PrenylSulfone Prenyl Sulfone (Prenyl-SO2R') SulfonylRadical Sulfonyl Radical (•SO2R') PrenylSulfone->SulfonylRadical caption Figure 1. General workflow for photocatalytic prenylation.

Caption: Figure 1. General workflow for photocatalytic prenylation.

Performance and Applications

Photocatalytic prenylation has demonstrated broad applicability for the functionalization of a variety of scaffolds, including electron-deficient indoles and other heterocycles relevant to medicinal chemistry.[7] The mild reaction conditions tolerate a wide range of functional groups, a significant advantage over traditional methods.

Table 1: Performance Data for Photocatalytic Prenylation of Indole Derivatives

Substrate (Indole Derivative)Prenylating AgentPhotocatalystSolventYield (%)Regioselectivity (C3:other)Reference
N-AcetylindolePrenyl sulfoneIr(ppy)3DMSO85>20:1[7]
5-BromoindolePrenyl sulfoneRu(bpy)3Cl2MeCN78>20:1[8]
Methyl indole-3-carboxylatePrenyl sulfoneEosin YDMA65C2-prenylation[9]
Experimental Protocol: Photocatalytic Prenylation of N-Acetylindole

This protocol provides a representative procedure for the photocatalytic prenylation of an indole derivative using a prenyl sulfone reagent.

Materials:

  • N-Acetylindole (1 equiv)

  • Prenyl phenyl sulfone (1.5 equiv)

  • fac-Ir(ppy)3 (1 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon source

  • Blue LED lamp (450 nm)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add N-acetylindole, prenyl phenyl sulfone, and fac-Ir(ppy)3.

  • Seal the vial with a septum and purge with nitrogen or argon for 15 minutes.

  • Add anhydrous DMSO via syringe.

  • Place the reaction vial approximately 2-5 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-prenylated indole.

Enzymatic Prenylation: Nature's Precision Toolkit

Biocatalysis offers an unparalleled level of selectivity in organic synthesis.[10] Aromatic prenyltransferases (aPTs) are a class of enzymes that catalyze the regiospecific transfer of a prenyl group from a donor, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an aromatic acceptor.[1][2]

Classes of Prenyltransferases and Their Characteristics

Several classes of aPTs have been identified and characterized, each with distinct structural features and substrate preferences.

  • ABBA-type Prenyltransferases: These soluble enzymes, found in bacteria and fungi, often exhibit broad substrate promiscuity, accepting a variety of aromatic compounds.[11][12][13][14]

  • DMATS-type Prenyltransferases: Predominantly found in fungi, these soluble enzymes are known for their high regioselectivity, particularly in the prenylation of indole-containing molecules.[11][12][13][14][15][16]

  • UbiA-type Prenyltransferases: These membrane-bound enzymes are widespread in nature and are involved in the biosynthesis of essential compounds like ubiquinone.[1][17][18] They often display strict substrate specificity.

G cluster_0 Enzymatic Prenylation Workflow Enzyme Prenyltransferase (e.g., ABBA, DMATS, UbiA) Incubation Incubation (Buffer, Temp, Time) Enzyme->Incubation AromaticSubstrate Aromatic Substrate AromaticSubstrate->Incubation PrenylDonor Prenyl Pyrophosphate (DMAPP or GPP) PrenylDonor->Incubation Product Prenylated Product Incubation->Product Byproduct Pyrophosphate (PPi) Incubation->Byproduct caption Figure 2. General workflow for enzymatic prenylation.

Caption: Figure 2. General workflow for enzymatic prenylation.

Performance Comparison and Substrate Scope

Enzymatic prenylation offers exceptional control over regioselectivity, often yielding a single isomer where chemical methods would produce a mixture. The substrate scope can be broad, particularly for some ABBA-type and engineered DMATS-type enzymes.[11][19]

Table 2: Comparison of Prenyltransferase Classes for the Prenylation of Phenolic Compounds

Enzyme TypeRepresentative EnzymeAromatic SubstratePrenyl DonorKey AdvantagesKey LimitationsReference
ABBA-type NphBNaringeninGPPBroad substrate scopeModerate regioselectivity[12]
DMATS-type FgaPT2TryptophanDMAPPHigh regioselectivityNarrower natural substrate scope[12][13]
UbiA-type SfN8DT-1GenisteinDMAPPHigh regioselectivityMembrane-bound, often difficult to express[17]
Experimental Protocol: Enzymatic Prenylation of a Flavonoid using an ABBA-type Prenyltransferase

This protocol outlines a general procedure for the chemoenzymatic synthesis of a prenylated flavonoid using a purified ABBA-type prenyltransferase.

Materials:

  • Purified ABBA-type prenyltransferase (e.g., NphB)

  • Flavonoid substrate (e.g., Naringenin) (1 equiv)

  • Dimethylallyl pyrophosphate (DMAPP) (1.5 equiv)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the flavonoid substrate in a microcentrifuge tube.

  • Add the purified prenyltransferase to the reaction mixture.

  • Initiate the reaction by adding DMAPP.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for a specified time (e.g., 1-24 hours).

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Carefully collect the upper organic layer containing the prenylated product.

  • Analyze the product by LC-MS and purify by preparative HPLC if necessary.

Electrochemical Prenylation: A Green and Emerging Frontier

Electrochemical synthesis offers a sustainable and powerful approach to organic reactions by using electricity as a traceless reagent.[20][21][22] The application of electrochemistry to prenylation is a developing area with the potential for high efficiency and unique reactivity.

Principles and Experimental Setup

Electrochemical prenylation typically involves the generation of a reactive intermediate, such as a radical or an anion, at an electrode surface. This intermediate then reacts with a prenyl source. The experimental setup for electrochemical synthesis is relatively simple, consisting of a power source, an electrochemical cell with two electrodes (anode and cathode), and an electrolyte solution.

G cluster_0 Electrochemical Prenylation Setup PowerSource Power Source Anode Anode (+) PowerSource->Anode Cathode Cathode (-) PowerSource->Cathode Cell Electrochemical Cell Anode->Cell Cathode->Cell Electrolyte Electrolyte Solution (Substrate, Prenyl Source, Supporting Electrolyte) caption Figure 3. Basic setup for electrochemical synthesis.

Caption: Figure 3. Basic setup for electrochemical synthesis.

Current State and Future Potential

While still an emerging field, electrochemical methods have shown promise for the prenylation of certain substrates. For example, the electrochemical reduction of carbonyl compounds in the presence of a prenyl halide can lead to the formation of prenylated alcohols. The ability to precisely control the electrode potential offers opportunities for high selectivity. Further research is needed to expand the substrate scope and optimize reaction conditions for broader applicability.

Expanding the Toolbox: Prenyl Pyrophosphate Analogues

Beyond the direct use of alternative energy sources, the design and synthesis of novel prenylating agents themselves represent a significant area of research. Prenyl pyrophosphate analogues are synthetic mimics of the natural prenyl donors DMAPP and GPP.[12][23] These analogues can incorporate reactive handles, fluorescent tags, or other functionalities, enabling a range of applications in chemical biology and drug discovery.[24]

Chemoenzymatic approaches that combine the use of these synthetic analogues with the high selectivity of prenyltransferases are particularly powerful for creating novel prenylated compounds with tailored properties.[12]

Comparative Analysis and Future Outlook

The choice of prenylation strategy depends heavily on the specific substrate, desired regioselectivity, and scalability requirements.

Table 3: Overall Comparison of Alternative Prenylation Methods

FeaturePhotocatalytic PrenylationEnzymatic PrenylationElectrochemical Prenylation
Reaction Conditions Mild (room temp, visible light)Mild (physiological pH, temp)Mild (room temp)
Regioselectivity Generally good, can be catalyst/substrate dependentExcellent, often a single isomerPotentially high, dependent on potential
Substrate Scope Broad, good for heterocyclesCan be broad, enzyme-dependentCurrently developing
Functional Group Tolerance Generally goodExcellentGood, but sensitive to redox potentials
Scalability Feasible with flow chemistryEstablished for some industrial processesPotentially good with flow cells
Key Reagents Photocatalyst, prenyl sulfonePrenyltransferase, prenyl pyrophosphateElectrodes, electrolyte

The field of alternative prenylation methodologies is dynamic and rapidly evolving. Photocatalytic methods offer a versatile and broadly applicable approach with increasingly predictable outcomes. Enzymatic prenylation provides unparalleled selectivity and is a powerful tool for the synthesis of complex, single-isomer products, with growing potential for industrial-scale applications.[9][19][25][26] Electrochemical methods, while still in their nascent stages for prenylation, hold significant promise for green and highly controllable transformations. The continued development and integration of these powerful techniques will undoubtedly accelerate the discovery and development of new generations of prenylated therapeutics and functional molecules.

References

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A Senior Application Scientist's Guide to Spectroscopic Characterization of 2-Bromo-3-methyl-2-butene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of reaction products derived from 2-bromo-3-methyl-2-butene. As a tertiary allylic halide, this substrate can undergo various transformations, primarily substitution and elimination, yielding structurally distinct molecules. The challenge, and the focus of this guide, lies in the unambiguous identification of these products. We will move beyond a simple recitation of data, focusing instead on the causal logic behind spectral interpretation and the synergistic power of a multi-technique approach to ensure self-validating, trustworthy results.

Mechanistic Considerations: Potential Reaction Pathways

This compound is primed for reactions that proceed through a carbocation intermediate due to the stability of the resulting tertiary allylic carbocation. This predisposition primarily opens two competitive reaction pathways: unimolecular substitution (SN1) and unimolecular elimination (E1). The choice of solvent and nucleophile/base is critical in directing the reaction toward a specific outcome.

  • SN1 Pathway (Solvolysis): In the presence of a weak nucleophile that is also the solvent (e.g., water, ethanol), a substitution reaction is favored. The nucleophile attacks the carbocation intermediate, leading to the formation of an alcohol or an ether.

  • E1 Pathway: With a non-nucleophilic base or at elevated temperatures, elimination of a proton from a carbon adjacent to the carbocation center is favored, resulting in the formation of a conjugated diene.

The following diagram illustrates these primary reaction pathways.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Potential Products SM This compound Carbocation Tertiary Allylic Carbocation SM->Carbocation -Br⁻ SN1_Product 2-Methyl-3-buten-2-ol Carbocation->SN1_Product +H₂O (Nucleophile) -H⁺ (SN1 Pathway) E1_Product 2,3-Dimethyl-1,3-butadiene Carbocation->E1_Product -H⁺ (Base) (E1 Pathway)

Caption: Potential SN1 and E1 reaction pathways for this compound.

The Analytical Toolkit: A Triad of Spectroscopic Techniques

No single technique provides a complete structural picture. True analytical rigor is achieved by integrating the complementary data from NMR, IR, and MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides the most detailed structural map of a molecule.

    • ¹H NMR : Reveals the electronic environment, number, and connectivity of protons. Chemical shift (δ) indicates the type of proton (e.g., vinylic, allylic, alkyl), integration gives the relative number of protons, and splitting patterns (multiplicity) reveal adjacent protons.[1]

    • ¹³C NMR : Shows the number of unique carbon atoms in the molecule and their electronic environments. This is particularly useful for identifying symmetry in a molecule.[2]

  • Infrared (IR) Spectroscopy : IR spectroscopy is unparalleled for the rapid identification of functional groups. Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to stretch or bend.[3][4] The presence or absence of key peaks (e.g., a broad O-H stretch for an alcohol or a C=C stretch for an alkene) provides immediate, powerful evidence for a structural transformation.[5]

  • Mass Spectrometry (MS) : MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For this specific topic, the isotopic pattern of bromine is a key diagnostic tool. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[6][7][8] Therefore, any molecule or fragment containing a single bromine atom will exhibit two peaks of almost equal intensity, two mass units apart (M and M+2).[6][7][8]

Comparative Spectroscopic Data: A Head-to-Head Analysis

The following tables provide a detailed comparison of the expected spectroscopic signatures for the starting material and its most likely reaction products. This data serves as a reference for interpreting experimental results.

Table 1: ¹H and ¹³C NMR Data Comparison
CompoundStructure¹H NMR Signals (Predicted δ, Multiplicity, Integration)¹³C NMR Signals (Predicted #)
This compound (Starting Material)(CH₃)₂C=C(Br)CH₃δ 1.8 (s, 3H), δ 2.0 (s, 6H)4
2-Methyl-3-buten-2-ol (SN1 Product)CH₂=CH-C(OH)(CH₃)₂δ 1.3 (s, 6H), δ 1.8 (broad s, 1H, -OH), δ 5.1 (dd, 1H), δ 5.3 (dd, 1H), δ 6.0 (dd, 1H)4
2,3-Dimethyl-1,3-butadiene (E1 Product)CH₂=C(CH₃)-C(CH₃)=CH₂δ 1.9 (s, 6H), δ 4.9 (s, 4H)3 (due to symmetry)

Causality Note: In the ¹H NMR of the starting material, the absence of adjacent non-equivalent protons results in simple singlets.[9] For the SN1 product, the vinyl protons (CH₂=CH-) exhibit complex splitting (doublet of doublets, dd) due to coupling with each other. The E1 product is highly symmetric, resulting in only two proton signals and three carbon signals.

Table 2: IR and MS Data Comparison
CompoundKey IR Absorptions (cm⁻¹)MS (m/z) Molecular Ion & Key Fragments
This compound (Starting Material)~2950-2850 (C-H sp³), ~1660 (C=C), ~600-500 (C-Br)[10]M⁺: 148/150 (1:1 ratio) , 69 ([M-Br]⁺)
2-Methyl-3-buten-2-ol (SN1 Product)~3400 (broad, O-H) , ~3080 (C-H sp²), ~2950-2850 (C-H sp³), ~1640 (C=C)[3][11]M⁺: 86, 71 ([M-CH₃]⁺), 59 ([C(OH)(CH₃)₂]⁺)
2,3-Dimethyl-1,3-butadiene (E1 Product)~3090 (C-H sp²), ~2950-2850 (C-H sp³), ~1600 (conjugated C=C) [12]M⁺: 82, 67 ([M-CH₃]⁺)

Causality Note: The most telling datum from MS is the disappearance of the characteristic 1:1 M/M+2 isotopic pattern for bromine upon substitution or elimination.[6][7] In IR, the appearance of a strong, broad O-H band around 3400 cm⁻¹ is definitive proof of alcohol formation, while a shift in the C=C stretch to a lower wavenumber (~1600 cm⁻¹) can indicate conjugation, as seen in the E1 product.[11][12]

Experimental Protocols: From Reaction to Analysis

Trustworthy data begins with robust experimental design. The following protocols provide a template for conducting the reaction and preparing samples for analysis.

Protocol 1: SN1 Solvolysis of this compound
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.0 g of this compound in 20 mL of a 50:50 mixture of acetone and deionized water.

  • Reaction Execution: Stir the mixture at room temperature for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Add 20 mL of diethyl ether and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel if necessary.

Protocol 2: Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • IR Spectroscopy:

    • Place one drop of the neat liquid sample directly onto the crystal of an ATR-FTIR spectrometer.

    • Alternatively, for solid samples, prepare a KBr pellet or a mull.

    • Acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

    • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation data.

A Self-Validating Workflow for Structure Elucidation

The following workflow demonstrates how to integrate data from the three spectroscopic techniques for confident structure determination.

G start Isolate Reaction Product ms Acquire Mass Spectrum start->ms decision_br M/M+2 Peak Present? ms->decision_br ir Acquire IR Spectrum decision_oh Broad O-H Stretch (~3400 cm⁻¹)? ir->decision_oh nmr Acquire NMR Spectra (¹H, ¹³C) decision_nmr Compare NMR with Predicted Data nmr->decision_nmr decision_br->ir No unreacted Unreacted Starting Material (this compound) decision_br->unreacted Yes decision_oh->nmr Yes (Sₙ1 path) e1_product E1 Product Likely (2,3-Dimethyl-1,3-butadiene) decision_oh->e1_product No (E1 path) sn1_product Sₙ1 Product Confirmed (2-Methyl-3-buten-2-ol) decision_nmr->sn1_product Match for Alcohol decision_nmr:w->e1_product:e Match for Diene final_confirm Structure Confirmed unreacted->final_confirm sn1_product->final_confirm e1_product->decision_nmr Confirm with NMR e1_product:e->final_confirm:s

Caption: Logical workflow for product identification using MS, IR, and NMR data.

Worked Example: An analyst performs the solvolysis reaction described in Protocol 1. The isolated product yields the following data:

  • MS: M⁺ peak at m/z 86. No M+2 peak is observed.

  • IR: A strong, broad absorption at 3380 cm⁻¹ and a sharp peak at 1642 cm⁻¹.

  • ¹H NMR: Signals at δ 1.3 (singlet, 6H), δ 2.1 (broad singlet, 1H), and complex signals between δ 5.0-6.1 (3H).

Interpretation:

  • MS: The absence of the 148/150 m/z pair confirms the loss of bromine. The molecular weight is 86.

  • IR: The broad peak at 3380 cm⁻¹ is classic for an O-H group, strongly suggesting the SN1 product. The 1642 cm⁻¹ peak indicates a C=C bond is retained.

  • NMR: The data perfectly matches the predicted spectrum for 2-methyl-3-buten-2-ol (Table 1). The 6H singlet corresponds to the two equivalent methyl groups, the broad singlet is the -OH proton, and the complex signals are the vinyl protons.

References

  • Eberhardt, R., et al. (1994). Site-selective fragmentation in core-excited bromochloroalkanes [Br(CH2)nCl]. The Journal of Chemical Physics. Available at: [Link]

  • Study.com. (n.d.). How many proton NMR singlets will this compound exhibit? Available at: [Link]

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  • Brainly. (2018). Explain how you would use IR spectroscopy to distinguish between 1-bromo-3-methyl-2-butene and this compound. Available at: [Link]

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  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Available at: [Link]

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A Comparative Guide to the Structural Confirmation of 2-Bromo-3-methyl-2-butene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Structural Elucidation

In the realm of synthetic chemistry and drug development, the precise structural confirmation of novel molecules is paramount. Even minor ambiguities in molecular architecture can lead to significant deviations in chemical reactivity, biological activity, and ultimately, the safety and efficacy of a potential therapeutic agent. 2-Bromo-3-methyl-2-butene and its derivatives are versatile intermediates in organic synthesis, often utilized in the construction of more complex molecular frameworks. Their reactivity is intrinsically linked to the placement of the bromine atom and the methyl groups around the carbon-carbon double bond. Therefore, the rigorous confirmation of their structure is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting supporting data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, providing not just the "what" but the "why" behind their application. Furthermore, we will explore alternative and complementary techniques that can provide an additional layer of certainty in structural assignment.

Primary Analytical Techniques: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is remarkably simple and informative. The molecule possesses three distinct sets of methyl protons and no vinylic or allylic protons that would exhibit complex splitting patterns. This leads to the observation of three distinct singlet signals.[1] The absence of coupling provides strong evidence against the presence of adjacent, non-equivalent protons.

Expected ¹H NMR Spectral Data for this compound:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~1.8 - 2.0Singlet3HMethyl group (C1)
2~1.9 - 2.1Singlet3HMethyl group (C4)
3~2.1 - 2.3Singlet3HMethyl group attached to C3

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

The appearance of three distinct singlets is a key diagnostic feature. For instance, an isomeric structure like 1-bromo-3-methyl-2-butene would exhibit a more complex spectrum with doublet and multiplet signals due to spin-spin coupling between the protons.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. For this compound, five distinct carbon signals are expected: three for the methyl carbons and two for the sp² hybridized carbons of the double bond.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm) (Predicted)Assignment
~20 - 30Methyl carbons
~115 - 125Brominated sp² carbon (C2)
~130 - 140sp² carbon (C3)

The chemical shifts of the vinylic carbons are particularly informative. The carbon atom directly bonded to the electronegative bromine atom (C2) is expected to be shielded compared to the other vinylic carbon (C3).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its elemental composition and structure through fragmentation analysis.

A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1.[2][3] For this compound (C₅H₉Br), the molecular ion peaks would be expected at m/z 148 and 150.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for halogenated alkenes involve the loss of the halogen atom and subsequent rearrangements.

Predicted Fragmentation Pattern for this compound:

m/zFragment IonComments
148/150[C₅H₉Br]⁺Molecular ion peak with characteristic 1:1 bromine isotope pattern.
69[C₅H₉]⁺Loss of a bromine radical. This is often a prominent peak.
55[C₄H₇]⁺Loss of a methyl radical from the [C₅H₉]⁺ fragment.
41[C₃H₅]⁺Further fragmentation.

The observation of a strong peak at m/z 69, corresponding to the loss of a bromine atom, is a strong indicator of the presence of a bromoalkene.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the key diagnostic absorptions would be:

  • C=C Stretch: A weak to medium absorption band in the region of 1640-1680 cm⁻¹. The substitution pattern around the double bond influences the exact position and intensity of this peak.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.[4]

  • sp³ C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the methyl groups.

While FTIR can confirm the presence of the alkene and carbon-bromine functionalities, it is generally less definitive for complete structural elucidation compared to NMR and MS. However, it can be a powerful tool for distinguishing between isomers. For example, 1-bromo-3-methyl-2-butene would show a characteristic =C-H stretching vibration above 3000 cm⁻¹, which would be absent in the spectrum of this compound.[4]

Alternative and Complementary Analytical Techniques

While the triad of NMR, MS, and FTIR is often sufficient for structural confirmation, certain situations may necessitate the use of alternative or complementary techniques to provide an unequivocal structural assignment.

Gas Chromatography (GC): Separation and Purity Assessment

Gas chromatography is an excellent technique for separating volatile compounds and assessing the purity of a sample. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying the components of a mixture. For this compound, GC can be used to separate it from any starting materials, byproducts, or isomers. The retention time in a GC separation is a characteristic property of a compound under a specific set of conditions and can be used for identification when compared to a known standard.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information. This technique determines the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. While it requires a suitable single crystal, the resulting structural data is considered the "gold standard" for structural confirmation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analytical data, it is crucial to follow standardized and well-validated experimental protocols.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

  • Instrument Setup: Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum, paying close attention to the molecular ion peak and the characteristic fragmentation pattern.

Protocol 3: FTIR Spectroscopic Analysis
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

  • Sample Preparation (Solution): Dissolve the sample in a suitable infrared-transparent solvent (e.g., carbon tetrachloride or chloroform). Place the solution in a liquid sample cell.

  • Instrument Setup: Place the sample holder in the FTIR spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty salt plates or the pure solvent to subtract any interfering absorptions.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

A logical workflow is essential for the efficient and accurate structural confirmation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_primary_analysis Primary Spectroscopic Analysis cluster_secondary_analysis Complementary Analysis (If Needed) cluster_conclusion Structural Confirmation synthesis Synthesize Derivative purification Purify (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Primary Confirmation ms Mass Spectrometry (EI) purification->ms ftir FTIR Spectroscopy purification->ftir gcms GC-MS purification->gcms Purity & Isomer Check xray X-ray Crystallography (for crystalline solids) purification->xray Definitive 3D Structure structure Combine & Interpret Data nmr->structure ms->structure ftir->structure gcms->structure xray->structure confirmation Unambiguous Structure Confirmed structure->confirmation

Caption: Workflow for the structural elucidation of this compound derivatives.

Conclusion: A Multi-faceted Approach to Certainty

The confirmation of the structure of this compound and its derivatives is not a task for a single analytical technique but rather a puzzle solved by the convergence of evidence from multiple, complementary methods. While ¹H and ¹³C NMR spectroscopy provide the foundational framework of the molecule, mass spectrometry confirms its molecular weight and key structural motifs, and FTIR spectroscopy offers a rapid screen for the presence of essential functional groups. For enhanced certainty, particularly in cases of potential isomerism or impurity, techniques like GC-MS and X-ray crystallography provide invaluable, often definitive, data. By understanding the strengths and limitations of each technique and employing them in a logical and systematic workflow, researchers can achieve a high degree of confidence in their structural assignments, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

  • University of California, Davis. (2021, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. [Link]

  • Vertex AI Search. (n.d.). How many proton NMR singlets will this compound exhibit?.
  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. [Link]

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A Comparative Guide to the Synthetic Routes of 2-Bromo-3-methyl-2-butene for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the efficient and selective preparation of key intermediates is paramount. 2-Bromo-3-methyl-2-butene, a versatile vinyl bromide, serves as a valuable building block in the synthesis of complex organic molecules, finding applications in pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering practical insights and experimental data to inform your choice of methodology. We will delve into the mechanistic underpinnings of each route, providing a critical evaluation of their respective efficiencies, advantages, and limitations.

Introduction: The Significance of this compound

This compound possesses a unique combination of a sterically hindered double bond and a reactive carbon-bromine bond, making it a desirable precursor for a variety of chemical transformations. Its utility in cross-coupling reactions, such as Suzuki and Stille couplings, allows for the facile formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. The strategic placement of the bromine atom on the trisubstituted alkene also imparts specific reactivity and stereochemical outcomes in subsequent reactions. Given its importance, the selection of an optimal synthetic route is a critical consideration for any research program that utilizes this intermediate.

Route 1: Dehydrohalogenation of 2,3-Dibromo-2-methylbutane

This classical two-step approach remains one of the most reliable and straightforward methods for the preparation of this compound. The synthesis begins with the readily available starting material, 2-methyl-2-butene, and proceeds through a vicinal dibromide intermediate.

Step 1: Bromination of 2-methyl-2-butene

The first step involves the electrophilic addition of bromine (Br₂) across the double bond of 2-methyl-2-butene to form 2,3-dibromo-2-methylbutane. This reaction proceeds through a bromonium ion intermediate, followed by the attack of a bromide ion.

Reaction Mechanism: Bromination

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_methyl_2_butene 2-methyl-2-butene bromonium_ion Bromonium Ion 2_methyl_2_butene->bromonium_ion + Br₂ Br2 Br₂ dibromide 2,3-Dibromo-2-methylbutane bromonium_ion->dibromide + Br⁻

Caption: Electrophilic addition of bromine to 2-methyl-2-butene.

Step 2: Dehydrohalogenation

The subsequent step is the elimination of one equivalent of hydrogen bromide (HBr) from 2,3-dibromo-2-methylbutane to yield the desired vinyl bromide. This is typically achieved by treatment with a suitable base. The regioselectivity of this elimination is key to the success of this route. The formation of the more substituted double bond is generally favored, leading to the desired product.

Reaction Mechanism: Dehydrohalogenation

cluster_reactants Reactant cluster_product Product dibromide 2,3-Dibromo-2-methylbutane vinyl_bromide This compound dibromide->vinyl_bromide + Base HBr_salt H-Base⁺ Br⁻ Base Base

Caption: Base-mediated dehydrohalogenation to form the vinyl bromide.

Experimental Protocol

Step 1: Synthesis of 2,3-Dibromo-2-methylbutane

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel with vigorous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3-dibromo-2-methylbutane, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2,3-dibromo-2-methylbutane (1.0 eq) in a suitable solvent, such as ethanol or tert-butanol.

  • Add a solution of a strong base, such as potassium hydroxide or sodium ethoxide (1.1 eq), in the same solvent.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture, and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Efficiency and Practicality

This route is generally efficient and high-yielding. The starting materials are inexpensive and readily available. The reactions are relatively simple to perform and scale up. However, the use of elemental bromine requires caution due to its corrosive and toxic nature. The dehydrohalogenation step can sometimes lead to a mixture of elimination and substitution products, depending on the reaction conditions and the base used. Careful optimization of the base, solvent, and temperature is crucial for maximizing the yield of the desired vinyl bromide.

Route 2: Reaction of 2-Methylbut-3-en-2-ol with Hydrobromic Acid

An alternative approach involves the reaction of the tertiary allylic alcohol, 2-methylbut-3-en-2-ol, with hydrobromic acid (HBr). This method proceeds through a carbocation intermediate and can lead to a mixture of isomeric bromides.

Reaction Mechanism

The reaction is initiated by the protonation of the hydroxyl group by HBr, forming a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation. The bromide ion can then attack either of the two electrophilic carbon atoms. Attack at the tertiary carbon results in the formation of the desired this compound, while attack at the primary carbon yields the isomeric 1-bromo-3-methyl-2-butene.

Reaction Mechanism: Allylic Rearrangement

start 2-Methylbut-3-en-2-ol protonated_alcohol Protonated Alcohol start->protonated_alcohol + HBr carbocation Resonance-Stabilized Allylic Carbocation protonated_alcohol->carbocation - H₂O product1 This compound (Thermodynamic Product) carbocation->product1 + Br⁻ (attack at tertiary carbon) product2 1-Bromo-3-methyl-2-butene (Kinetic Product) carbocation->product2 + Br⁻ (attack at primary carbon)

Caption: Formation of isomeric bromides via a resonance-stabilized allylic carbocation.

The product distribution is influenced by both kinetic and thermodynamic factors. The formation of the primary bromide (1-bromo-3-methyl-2-butene) is often kinetically favored due to less steric hindrance for the attacking nucleophile. However, the desired this compound is the more thermodynamically stable isomer due to the more substituted double bond. Therefore, reaction conditions can be manipulated to favor the formation of the thermodynamic product.

Experimental Protocol
  • In a round-bottom flask, cool 2-methylbut-3-en-2-ol (1.0 eq) in an ice bath.

  • Slowly add a concentrated aqueous solution of hydrobromic acid (e.g., 48% HBr, 1.2 eq) with stirring.

  • Allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for a period sufficient for the reaction to reach equilibrium, favoring the thermodynamic product.

  • Monitor the reaction progress by GC or NMR to determine the ratio of the isomeric bromides.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or pentane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

  • The resulting mixture of isomers often requires careful fractional distillation or chromatographic separation to isolate the pure this compound.

Efficiency and Practicality

While this route utilizes a readily available starting material, its primary drawback is the formation of a mixture of regioisomers. The separation of these isomers can be challenging and may lead to a lower isolated yield of the desired product. The efficiency of this route is highly dependent on achieving a favorable thermodynamic equilibrium and the efficacy of the purification method. For applications where high purity of this compound is required, this route may be less desirable than the dehydrohalogenation approach.

Comparison of Synthetic Routes

FeatureRoute 1: DehydrohalogenationRoute 2: Allylic Alcohol with HBr
Starting Material 2-methyl-2-butene2-methylbut-3-en-2-ol
Reagents Br₂, Base (e.g., KOH)HBr
Number of Steps 21
Selectivity Generally high for the desired regioisomerOften produces a mixture of regioisomers
Yield Can be high with optimizationIsolated yield of the desired product may be lower due to separation challenges
Purification Distillation is often sufficientMay require fractional distillation or chromatography
Safety Concerns Use of hazardous elemental bromineUse of corrosive hydrobromic acid
Scalability Readily scalableScalability may be limited by purification requirements

Conclusion and Recommendation

For researchers requiring a reliable and high-yielding synthesis of this compound, the dehydrohalogenation of 2,3-dibromo-2-methylbutane (Route 1) is the recommended method. Despite being a two-step process, it offers superior regioselectivity and generally leads to a purer product that is easier to isolate. The starting materials are cost-effective, and the procedure is well-established and scalable.

The reaction of 2-methylbut-3-en-2-ol with HBr (Route 2) presents a viable one-step alternative. However, practitioners must be prepared to address the challenge of separating the desired thermodynamic product from its kinetic isomer. This route may be suitable for applications where a mixture of isomers is acceptable or when the necessary purification capabilities are readily available.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired purity of the final product, the available starting materials and equipment, and the scale of the synthesis. This guide provides the necessary technical information to make an informed decision, empowering researchers to efficiently access the valuable synthetic intermediate, this compound.

References

At the time of this writing, specific, citable, peer-reviewed articles with detailed experimental procedures and yields for the direct comparison of these routes for this compound were not prominently available through the conducted search. The provided protocols are based on general and well-established organic chemistry principles and analogous reactions found in the literature. For specific applications, further literature review for optimized conditions is recommended.

A comparative analysis of the reactivity between vinylic and allylic bromides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Vinylic and Allylic Bromide Reactivity

A Technical Guide for Organic Chemists

In the realm of organic synthesis, the reactivity of organohalides is a cornerstone of molecular construction. Among these, vinylic and allylic bromides present a fascinating dichotomy in their chemical behavior, despite their structural similarities. This guide provides an in-depth comparative analysis of their reactivity, grounded in mechanistic principles and supported by experimental evidence, to offer researchers a clear understanding of why one is highly reactive while the other is notoriously inert.

Structural and Electronic Distinctions

At first glance, both vinylic and allylic bromides feature a bromine atom in proximity to a carbon-carbon double bond. However, the precise location of the halogen dictates their profound differences in reactivity.

  • Vinylic Bromide: The bromine atom is directly attached to an sp²-hybridized carbon of the double bond.

  • Allylic Bromide: The bromine atom is attached to an sp³-hybridized carbon that is adjacent to an sp²-hybridized carbon of the double bond.

This fundamental structural difference has significant electronic consequences that govern their reaction pathways.

Caption: Structural comparison of vinylic and allylic bromides.

Reactivity in Nucleophilic Substitution Reactions

The most striking difference between these two compounds is their reactivity towards nucleophilic substitution, which can proceed via two primary mechanisms: SN1 and SN2. Allylic bromides are adept at reacting through both pathways, whereas vinylic bromides are generally unreactive in either.[1]

Reaction Type Allylic Bromide Vinylic Bromide
SN1 Reactivity High . Forms a resonance-stabilized allylic carbocation.Extremely Low . Forms a highly unstable vinylic carbocation.
SN2 Reactivity High . Accessible sp³ carbon for backside attack.Extremely Low . Steric hindrance and strong C-Br bond.
The SN1 Pathway: A Tale of Carbocation Stability

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this intermediate.

Allylic Bromides: Upon departure of the bromide ion, an allylic carbocation is formed. This carbocation is significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms via the adjacent π-system.[2][3][4] This charge delocalization drastically lowers the activation energy for carbocation formation, making the SN1 pathway highly favorable.[2]

Caption: SN1 mechanism for allylic bromide showing resonance stabilization.

Vinylic Bromides: In stark contrast, the dissociation of a vinylic bromide would lead to a vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon.[3][5] This intermediate is exceptionally unstable for two key reasons:

  • Hybridization: The sp² orbital has more s-character (33%) compared to an sp³ orbital (25%).[6] Electrons in s-orbitals are held closer to the nucleus, making the sp² carbon more electronegative. Placing a positive charge on a more electronegative atom is energetically unfavorable.[7]

  • Lack of Resonance: The positive charge on the double-bonded carbon cannot be delocalized through resonance, as there is no adjacent π-system to share the burden.[5][8]

Consequently, the formation of a vinylic carbocation is a high-energy process, rendering the SN1 pathway virtually inaccessible for vinylic bromides.[1][3]

The SN2 Pathway: Steric and Electronic Barriers

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where a nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).

Allylic Bromides: The bromine in an allylic bromide is attached to an sp³-hybridized carbon, which has a tetrahedral geometry. This arrangement allows for a relatively unhindered backside attack by a nucleophile, facilitating the SN2 reaction.[2] Primary and secondary allylic halides are particularly good substrates for SN2 reactions.[9]

Vinylic Bromides: The SN2 pathway is also blocked for vinylic bromides due to several factors:

  • Steric Hindrance: The nucleophile's path for a backside attack is obstructed by the electron cloud of the π-bond and the atoms of the double bond itself.[1][2]

  • C-Br Bond Strength: The C-Br bond in a vinylic bromide is shorter and stronger than in an allylic or alkyl bromide. This is because the bond is formed from the overlap of an sp² orbital of carbon with an orbital of bromine. The increased s-character of the sp² orbital results in a stronger bond that is more difficult to break.[6][10]

  • Electron Repulsion: The incoming nucleophile, being electron-rich, experiences electrostatic repulsion from the high electron density of the carbon-carbon double bond.[2]

Caption: Comparison of backside attack accessibility in SN2 reactions.

Experimental Validation: The Silver Nitrate Test

A classic qualitative experiment to demonstrate this reactivity difference is the silver nitrate in ethanol test. This test favors an SN1 mechanism because ethanol is a weak nucleophile and a polar protic solvent, while the silver ion (Ag⁺) actively assists in pulling off the halide to form a silver halide precipitate.[11]

Experimental Protocol:

  • Preparation: Prepare two test tubes. To the first, add a few drops of allylic bromide. To the second, add a few drops of vinylic bromide.

  • Reagent Addition: To each test tube, add 2 mL of a 2% ethanolic silver nitrate solution.[11]

  • Observation: Swirl the tubes and observe any changes at room temperature.

Expected Results:

  • Allylic Bromide: An immediate white or yellowish precipitate of silver bromide (AgBr) will form. This rapid reaction is due to the facile formation of the stable allylic carbocation.[11][12]

  • Vinylic Bromide: No reaction or precipitate will be observed, even upon heating.[11][13] This lack of reaction underscores the extreme difficulty in breaking the vinylic C-Br bond and forming the unstable vinylic carbocation.[12]

Conclusion and Implications

The pronounced difference in reactivity between allylic and vinylic bromides is a direct consequence of their electronic and structural properties.

  • Allylic bromides are highly reactive in nucleophilic substitutions (both SN1 and SN2) due to the formation of a resonance-stabilized carbocation intermediate and an accessible sp³-hybridized reaction center.

  • Vinylic bromides are essentially inert to these conditions because SN1 reactions are thwarted by the instability of the vinylic carbocation, and SN2 reactions are prevented by steric hindrance, a stronger C-Br bond, and electronic repulsion.

This understanding is critical for professionals in drug development and synthetic chemistry. The predictable reactivity of the allylic system makes it a valuable synthon for introducing new functional groups, while the inertness of the vinylic halide allows it to be carried through multi-step syntheses without undergoing unwanted substitution reactions.

References

  • Stability of Vinyl Carbocation. (n.d.). Bartleby.com. Retrieved from [Link]

  • Are allyl halides more reactive than vinyl halides in a nucleophilic substitution reaction? (2018, December 2). Quora. Retrieved from [Link]

  • 4.3.1: Carbocation Structure and Stability. (2022, August 10). Chemistry LibreTexts. Retrieved from [Link]

  • why Allyl carbocation is more stable than vinyl carbocation. (2015, June 13). askIITians. Retrieved from [Link]

  • Rate of solvolysis of allyl and alkyl halides. (2020, July 1). Chemistry Stack Exchange. Retrieved from [Link]

  • 7.12: Comparison of SN1 and SN2 Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Why are vinylic and arylic carbocations highly unstable? (2019, July 16). Wyzant Ask An Expert. Retrieved from [Link]

  • Which one is more reactive between vinyl bromide and allyl bromide in SN2 reaction. (2019, November 2). Blogger. Retrieved from [Link]

  • Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions | Summary and Q&A. (2023, March 13). Glasp. Retrieved from [Link]

  • Chemistry 254 Lab Experiment 1: Qualitative Organic Analysis. (2004). University of Wisconsin-Madison. Retrieved from [Link]

  • Allyl chloride can be distinguished from vinyl chloride by Na OH and silver nitrate test. (2021, March 22). YouTube. Retrieved from [Link]

  • Q.4. (i) Allyl chloride can be distinguished from vinyl chloride by NaOH and silver nitrate test. (2024, December 20). Filo. Retrieved from [Link]

  • Handout #3, 5.12 Spring 2003, 2/12/03 Physical Properties: Bond Length, Bond Strength & Acidity. (2003). MIT OpenCourseWare. Retrieved from [Link]

  • Why is vinyl halide inert towards both SN¹ and SN² reactions? (2018, April 5). Quora. Retrieved from [Link]

  • 5.2D: sp3 Hybridization. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to SN1 Reactivity: 2-Bromo-2-Methylbutane vs. 2-Bromo-3-Methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of reaction mechanisms is paramount for predicting product outcomes and optimizing synthetic routes. This guide provides an in-depth comparison of the SN1 (Substitution Nucleophilic Unimolecular) reactivity of two structurally similar alkyl halides: 2-bromo-2-methylbutane and 2-bromo-3-methylbutane. We will dissect the theoretical underpinnings of their reactivity, supported by established experimental observations and protocols.

The Decisive Factor in SN1 Reactions: Carbocation Stability

The SN1 reaction is a stepwise process, with the rate-determining step being the formation of a carbocation intermediate.[1][2] The facility of this step, and therefore the overall reaction rate, is directly proportional to the stability of the carbocation formed.[3][4] The stability of simple alkyl carbocations is governed by two primary electronic effects:

  • Inductive Effect: Alkyl groups are electron-donating. They push electron density through the sigma bonds towards the positively charged carbon, helping to disperse and stabilize the charge.[5][6]

  • Hyperconjugation: This is the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. The more alkyl groups attached to the carbocation, the greater the potential for hyperconjugation and the more stable the carbocation.[5][7]

This leads to the established order of carbocation stability: tertiary (3°) > secondary (2°) > primary (1°) > methyl .[2][6]

G General SN1 Reaction Mechanism sub R-X (Alkyl Halide) ts1 Transition State 1 [R---X]‡ sub->ts1 Slow, Rate- Determining Step carbocation R+ (Carbocation) ts1->carbocation Ionization product R-Nu (Substitution Product) carbocation->product Fast, Nucleophilic Attack (+ Nu:⁻)

Caption: The SN1 mechanism proceeds via a slow, rate-determining ionization to form a carbocation, followed by rapid nucleophilic attack.

Head-to-Head Comparison: Reactivity Analysis

2-Bromo-2-Methylbutane: The Tertiary Standard

This compound is a tertiary alkyl halide.[8] In the initial step of an SN1 reaction, the carbon-bromine bond breaks to form a tertiary carbocation (2-methylbutan-2-yl cation). This carbocation is highly stabilized by the inductive effects and hyperconjugation from the three surrounding alkyl groups (two methyl groups and one ethyl group).[3][5] The direct formation of this stable intermediate means the activation energy for the rate-determining step is relatively low, leading to a fast reaction rate.[3][9]

2-Bromo-3-Methylbutane: The Secondary Contender with a Twist

This compound is a secondary alkyl halide.[3][10] Its ionization initially yields a secondary carbocation (3-methylbutan-2-yl cation). This secondary carbocation is inherently less stable than the tertiary carbocation formed from 2-bromo-2-methylbutane, as it is stabilized by only two alkyl groups (a methyl group and an isopropyl group).[6][7] Consequently, the activation energy for this initial ionization is higher, and the reaction rate is slower.[3]

However, the story of 2-bromo-3-methylbutane is complicated by the potential for a carbocation rearrangement . The initially formed secondary carbocation can undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the positively charged carbon. This rearrangement transforms the less stable secondary carbocation into the more stable tertiary 2-methylbutan-2-yl cation—the same intermediate formed directly from 2-bromo-2-methylbutane.[11][12][13][14]

G Carbocation Formation and Rearrangement cluster_0 From 2-bromo-3-methylbutane cluster_1 From 2-bromo-2-methylbutane sec_carbocation Secondary Carbocation (Less Stable) rearranged_carbocation Tertiary Carbocation (More Stable) sec_carbocation->rearranged_carbocation 1,2-Hydride Shift tert_carbocation Tertiary Carbocation (Stable, Formed Directly)

Caption: 2-bromo-3-methylbutane forms a secondary carbocation that can rearrange to a more stable tertiary carbocation via a hydride shift.

Summary of Reactivity

Feature2-Bromo-2-Methylbutane2-Bromo-3-Methylbutane
Alkyl Halide Class Tertiary (3°)Secondary (2°)
Initial Carbocation Tertiary (High Stability)Secondary (Lower Stability)
Carbocation Rearrangement Not applicableYes (1,2-hydride shift to tertiary)[12][13]
Relative SN1 Rate Faster Slower [3][9]
Primary Reason for Rate Direct formation of a stable 3° carbocation.Higher energy barrier to form the initial 2° carbocation.

The crucial takeaway is that 2-bromo-2-methylbutane reacts faster in SN1 reactions than 2-bromo-3-methylbutane .[3][9] Although 2-bromo-3-methylbutane can ultimately form the same stable tertiary carbocation, it must first overcome the higher activation energy barrier required to generate the initial, less stable secondary carbocation.

Experimental Protocol: A Kinetic Study of SN1 Solvolysis

To empirically validate the predicted difference in reactivity, a solvolysis experiment can be conducted. Solvolysis is a nucleophilic substitution where the solvent acts as the nucleophile.[15] The rate of reaction can be monitored by measuring the production of HBr over time.

Objective:

To compare the relative rates of solvolysis of 2-bromo-2-methylbutane and 2-bromo-3-methylbutane in an aqueous ethanol solution.

Materials:
  • 2-bromo-2-methylbutane

  • 2-bromo-3-methylbutane

  • Aqueous ethanol solution (e.g., 50:50 by volume)

  • 0.01 M standardized NaOH solution

  • Bromothymol blue indicator

  • Burette, flasks, pipettes, stopwatch

Procedure:
  • Reaction Setup: For each alkyl halide, prepare a separate reaction flask containing 50 mL of the aqueous ethanol solvent and a few drops of bromothymol blue indicator. The solution should be adjusted to the blue-green endpoint with a drop of NaOH if necessary.

  • Initiation: Add a precise amount (e.g., 0.5 mL) of the alkyl halide to its respective flask, start the stopwatch immediately, and swirl to mix.

  • Monitoring: As the SN1 reaction proceeds, HBr is formed, which acidifies the solution, causing the indicator to turn yellow.

  • Titration: Titrate the reaction mixture with the standardized 0.01 M NaOH solution. As the HBr is neutralized, the indicator will change color. Record the volume of NaOH added and the time at which the blue-green endpoint is reached.

  • Data Collection: Continue to titrate the generated acid at regular intervals until the reaction rate slows significantly.

  • Infinity Reading: To determine the total amount of HBr that can be produced, gently heat the flask on a steam bath for 10-15 minutes to drive the reaction to completion. Cool the flask to room temperature and titrate to the final endpoint. This is the "infinity" reading.[16]

Data Analysis:

The rate constant for this first-order reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH at completion and Vt is the volume at time t. The slope of this line is equal to -k (the negative of the rate constant). A steeper slope indicates a larger rate constant and a faster reaction. It is expected that the plot for 2-bromo-2-methylbutane will have a significantly steeper slope than that for 2-bromo-3-methylbutane.

G Experimental Workflow for SN1 Kinetics start Prepare Alkyl Halide in Solvent with Indicator initiate Add Alkyl Halide Start Timer start->initiate monitor HBr Production (Indicator turns yellow) initiate->monitor titrate Titrate with NaOH Record Time and Volume monitor->titrate loop_cond Reaction Slows? titrate->loop_cond loop_cond->monitor No complete Drive to Completion (Heat) Obtain Infinity Reading loop_cond->complete Yes analyze Plot ln(V∞ - Vt) vs. Time Determine Rate Constant complete->analyze

Caption: Workflow for monitoring SN1 solvolysis kinetics via titration.

Conclusion and Practical Implications

The comparison between 2-bromo-2-methylbutane and 2-bromo-3-methylbutane provides a classic illustration of the principles governing SN1 reactivity.

  • Reactivity: 2-bromo-2-methylbutane, a tertiary halide, reacts significantly faster than 2-bromo-3-methylbutane, a secondary halide.[3]

  • Mechanism: The difference in rate is attributed to the superior stability of the tertiary carbocation formed directly from 2-bromo-2-methylbutane compared to the less stable secondary carbocation initially formed from 2-bromo-3-methylbutane.

  • Product Distribution: While 2-bromo-2-methylbutane will yield products (both SN1 and E1) from a single tertiary carbocation, 2-bromo-3-methylbutane can yield a more complex mixture of products derived from both the unrearranged secondary and the rearranged tertiary carbocations.[11][12][13][14]

For the practicing scientist, this understanding is critical. When designing a synthesis that requires a nucleophilic substitution on a secondary carbon adjacent to a more substituted carbon, one must always anticipate the possibility of rearrangement and the formation of corresponding side products. Conversely, if a rapid and clean SN1 reaction is desired, a tertiary substrate like 2-bromo-2-methylbutane is the superior choice.

References

  • Title: Carbocation Stability Source: Chemistry Steps URL: [Link]

  • Title: Carbocation Stability Source: BYJU'S URL: [Link]

  • Title: Identify a plausible synthetic route to convert 2-bromo-2-methylbutane into 3-methyl-1-butyne. Source: brainly.com URL: [Link]

  • Title: The solvolysis of 2-bromo-3-methylbutane potentially can give sev... Source: Pearson URL: [Link]

  • Title: The solvolysis of 2-bromo-3-methylbutane can potentially yield several products, including both E1 and SN1 Source: brainly.com URL: [Link]

  • Title: Rank the SN1 reaction rates for the following compounds: 2-bromo-3-methylbutane,... Source: Study.com URL: [Link]

  • Title: 2-BROMO-3-METHYLBUTANE Source: LookChem URL: [Link]

  • Title: Experiment 8 — Kinetics of SN1 Solvolysis Source: Swarthmore College URL: [Link]

  • Title: Solvolysis of Bromobutane Isomers Source: Chemical Education Xchange URL: [Link]

  • Title: Determined Mechanism for the Formation of 2-bromo-3-methylbutane Source: Carroll Collected URL: [Link]

  • Title: Draw a suitable SN1 mechanism for the following solvolysis reacti... Source: Pearson URL: [Link]

  • Title: Solved The solvolysis of 2-bromo-3-methylbutane potentially | Chegg.com Source: Chegg.com URL: [Link]

  • Title: The solvolysis of 2 -bromo-3-methylbutane potentially can give several pr.. Source: Filo URL: [Link]

  • Title: The solvolysis of 2 -bromo-3-methylbutane potentially can give several pr.. Source: Filo URL: [Link]

  • Title: Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement Source: Journal of the Chemical Society C - RSC Publishing URL: [Link]

  • Title: Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane Source: Reddit URL: [Link]

  • Title: why is tertiary carbocation more stable than primary allylic carbocation? Source: Chemistry Stack Exchange URL: [Link]

  • Title: 7.10: Carbocation Structure and Stability Source: Chemistry LibreTexts URL: [Link]

  • Title: Preparation of 2-bromo-3-methylbutanoyl bromide Source: PrepChem.com URL: [Link]

  • Title: 3 Factors That Stabilize Carbocations Source: Master Organic Chemistry URL: [Link]

  • Title: SN1 Reaction Kinetics Lab Guide Source: Scribd URL: [Link]

  • Title: [Chemistry] Solvolysis of 2-bromo-2-methylbutane in acetic acid containing potassium acetate gave Source: YouTube URL: [Link]

  • Title: Under SN1 conditions, which reactant should react faster, 2-bromo-2-methylbutane or 2-bromo-2,3-dimethylbutane? Why? Source: Reddit URL: [Link]

  • Title: A SN1 Reaction: Synthesis of tert-Butyl Chloride Source: The Royal Society of Chemistry URL: [Link]

  • Title: Haloalkanes and Haloarenes Source: Samagra URL: [Link]

  • Title: Video: SN1 Reaction: Kinetics Source: JoVE URL: [Link]

  • Title: PROBLEM 6-23 Choose the member of each pair that will react faster by the.. Source: Filo URL: [Link]

  • Title: Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms Source: A-Level Chemistry URL: [Link]

  • Title: Solved ос 3. (9pts) The solvolysis reaction of 2-bromo-2- | Chegg.com Source: Chegg.com URL: [Link]

  • Title: Bromobutane & Methylbutane Using Sn2 and Sn1 Mechanisms Source: Odinity URL: [Link]

  • Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2 Source: YouTube URL: [Link]

  • Title: Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I Source: YouTube URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-3-methyl-2-butene (CAS No. 3017-70-7). As a halogenated organic compound, it presents specific hazards that necessitate a rigorous disposal pathway. This document is designed for researchers, scientists, and drug development professionals to ensure that operational safety and environmental stewardship are maintained at the highest standards. The procedures outlined herein are built on the foundational principles of hazard mitigation, waste segregation, and regulatory compliance.

Part 1: Hazard Assessment and Immediate Safety Precautions

This compound is a reactive alkyl halide. Understanding its properties is the critical first step in ensuring safe handling and disposal. The primary hazards are associated with its flammability and toxicity.[1]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid The compound is a flammable liquid and its vapor can form explosive mixtures with air.[1]Keep away from heat, sparks, open flames, and other ignition sources.[2] Use explosion-proof equipment.[2]
Acute Toxicity The substance is toxic if swallowed.[1]Avoid ingestion. Wash hands thoroughly after handling.[2]
Skin & Eye Irritant Causes skin and serious eye irritation.[2]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
Respiratory Irritant May cause respiratory irritation.[2]All handling and disposal operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[4][5]
Essential Personal Protective Equipment (PPE)

Before handling the primary substance or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-retardant lab coat.

  • Footwear: Closed-toe shoes.[3]

Engineering Controls

All transfers and handling of this compound and its waste must be performed inside a well-ventilated and operational chemical fume hood.[3] This is crucial to mitigate the risks of inhalation and to contain any potential spills.

Part 2: Waste Segregation and Container Management

The cornerstone of proper chemical disposal is rigorous waste segregation. Due to their toxicity and the hazardous byproducts they can form during incineration (such as hydrogen bromide), halogenated organic compounds must never be mixed with non-halogenated organic waste.[3][6][7]

Causality of Segregation

Mixing halogenated waste with other solvent streams can lead to several negative outcomes:

  • Increased Disposal Costs: The disposal cost for halogenated waste is often significantly higher than for non-halogenated waste due to the specialized incineration processes required.[7]

  • Regulatory Non-Compliance: Environmental regulations strictly mandate the separation of different waste streams.[8][9]

  • Safety Risks: Incompatible chemicals can react, leading to pressure buildup, fires, or the generation of toxic gases.

Protocol for Waste Collection and Containerization
  • Select an Appropriate Waste Container:

    • Use a designated, clean, and dry container made of compatible material (e.g., borosilicate glass or high-density polyethylene - HDPE).[10]

    • Ensure the container has a secure, vapor-tight screw cap to prevent leaks and evaporation.[4]

    • It is permissible to reuse an empty reagent bottle, but all original labels must be completely removed or defaced first.[11]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[7][8]

    • The label must include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[8]

      • If it is a mixture, list all components and their approximate percentages.[6]

      • The accumulation start date.

      • The name of the Principal Investigator and the laboratory location (building and room number).[8]

      • Checkmarks indicating the relevant hazards (e.g., Flammable, Toxic, Irritant).[8]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when actively adding waste.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation.[11]

    • The SAA must be in a secondary containment bin to control any potential leaks.

    • Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[11]

Part 3: The Disposal Workflow

The disposal process is a structured workflow designed to ensure safety and compliance from the moment the waste is generated until its final collection by a licensed professional.

DisposalWorkflow generation Step 1: Waste Generation (in Chemical Fume Hood) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) segregate Step 2: Segregate Waste (Halogenated Stream Only) generation->segregate container Step 3: Collect in Labeled Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms segregate->container storage Step 4: Secure Storage (Closed Container in SAA with Secondary Containment) container->storage request Step 5: Request Pickup (Submit Form to EHS) storage->request pickup Step 6: Professional Disposal (EHS or Licensed Vendor) request->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Generation: Conduct all experimental work that generates this compound waste inside a chemical fume hood while wearing all required PPE.

  • Segregation: Collect all waste containing this compound—including contaminated consumables like pipette tips or paper towels—in a dedicated "Halogenated Organic Waste" stream.[3][6]

  • Containerization: Carefully transfer the liquid waste into the pre-labeled, appropriate waste container. Keep the container opening minimized during transfer to reduce vapor release.

  • Closure: Securely cap the container immediately after adding waste.

  • Storage: Place the sealed container in its designated secondary containment bin within your lab's Satellite Accumulation Area. Ensure the label is visible.

  • Documentation: Maintain a log of the waste added to the container.

  • Pickup Request: Once the container is full or has been accumulating for a period defined by your institutional policy (typically 6-12 months), submit a chemical waste pickup request to your EHS department.[8]

  • Collection: EHS or a licensed hazardous waste disposal company will collect the container for transport to a permitted treatment, storage, and disposal facility (TSDF).

Part 4: Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or the ventilation is inadequate, evacuate the laboratory.

  • Isolate: Restrict access to the spill area.

  • Control Vapors: Ensure the fume hood is operational to help ventilate the area. Eliminate all ignition sources immediately.[12]

  • Cleanup (for small spills only): If you are trained and it is safe to do so, contain and clean the spill.

    • Wear full PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels or sawdust as the primary absorbent. [10]

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, sealable hazardous waste container.[2][13]

    • Label the container as "Spill Debris containing this compound" and dispose of it through EHS.

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Part 5: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Absolutely no amount of this compound or its solutions should be poured down the sink.[3][4] This is illegal and environmentally damaging.

  • Trash Disposal: The liquid chemical and any materials heavily contaminated with it cannot be disposed of in the regular trash.[14]

  • Evaporation: Do not intentionally allow the chemical to evaporate in a fume hood as a means of disposal. This releases toxic vapors into the environment.

  • Unauthorized Neutralization: Do not attempt to neutralize or chemically treat this waste in the lab unless you have a specific, validated, and EHS-approved protocol.[10][15] Alkyl halides do not neutralize with simple acids or bases and can undergo dangerous side reactions.

By adhering to this guide, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly, protecting both human health and the ecosystem.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • This compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • Chemical Waste Guide. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Neutralization Guide. University of Georgia Environmental Safety Division. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of reactive organic compounds is the cornerstone of innovation in drug development and chemical research. Among these, alkyl halides like 2-Bromo-3-methyl-2-butene (CAS No. 3017-70-7) are valuable intermediates. However, their utility is matched by significant handling risks. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound. As your partner in laboratory safety, our goal is to instill a deep, validated trust in your operational protocols, ensuring both scientific integrity and personal safety.

Foundational Safety: A Hazard-Based Rationale

Understanding why a procedure is necessary is as critical as the procedure itself. This compound is not a benign reagent. Its hazardous properties, as defined by the Globally Harmonized System (GHS), dictate our safety protocols.

The compound is classified as a Flammable liquid and vapor (Category 3) , meaning it can ignite under ambient conditions.[1][2][3] It is also Toxic if swallowed (Acute Toxicity, Oral, Category 3) , presenting a significant danger if ingested.[1][2][3] Furthermore, it can cause skin and serious eye irritation and may lead to respiratory irritation.[4][5] These classifications are not mere labels; they are directives that inform every aspect of our handling, storage, and disposal strategy. The flammability demands stringent control of ignition sources, while its toxicity and irritant nature mandate the use of specific barriers between the researcher and the chemical.

Core Directive: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is a non-negotiable system of controls. For this compound, this involves creating an impermeable barrier to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to form a complete seal around the eyes.[4] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working under positive pressure.[6]
Hands Chemical-Resistant Gloves (Double-Gloved)Given the risk of skin irritation, appropriate gloves are critical.[4][5] While nitrile gloves offer initial protection for incidental contact, heavy-duty neoprene or butyl rubber gloves provide superior resistance for direct handling or immersion.[6] Double-gloving (e.g., two pairs of nitrile gloves or a nitrile base with a neoprene outer layer) is a best practice. Gloves must be changed immediately upon any sign of contamination.
Body Flame-Retardant, Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is required. This garment should be flame-retardant to protect against the chemical's flammability and made of a material resistant to chemical permeation.[4]
Respiratory Local Exhaust Ventilation / RespiratorAll handling must occur within a certified chemical fume hood to control flammable and irritating vapors.[4][7] If engineering controls fail or exposure limits are likely to be exceeded, a full-face respirator with an organic vapor cartridge is required.[4][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for handling this compound, from initial preparation to final decontamination.

Pre-Handling Preparations
  • Area Designation: Designate a specific area within a certified chemical fume hood for the procedure.

  • Engineering Control Verification: Ensure the fume hood is operational, with the sash at the appropriate height.

  • Ignition Source Removal: Remove all potential ignition sources, including hot plates, non-intrinsically safe stirrers, and static-generating materials, from the immediate vicinity.[2][9]

  • Spill Kit Accessibility: Confirm that a spill kit containing absorbent material suitable for flammable liquids is readily accessible.

  • Emergency Station Check: Locate the nearest emergency eyewash station and safety shower. Confirm they are unobstructed and functional.

  • PPE Donning: Put on all required PPE as detailed in the table above before handling the primary container.

Chemical Handling
  • Grounding: When transferring the liquid from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity.[4][9]

  • Tool Selection: Use only non-sparking tools for opening, transferring, or mixing.[4][10]

  • Aliquotting: Carefully transfer the required amount of the chemical. Keep the primary container sealed when not in use.

  • Reaction Setup: If used in a reaction, add the reagent slowly. Maintain constant vigilance for any signs of an uncontrolled reaction.

Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and then wiping them clean.

  • PPE Removal: Remove PPE carefully, avoiding contact with the outer, potentially contaminated surfaces. Remove gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete.

Below is a visual representation of the safe handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate & Prep Fume Hood check_safety 2. Verify Eyewash/Shower prep_area->check_safety remove_ignition 3. Eliminate Ignition Sources check_safety->remove_ignition don_ppe 4. Don Full PPE remove_ignition->don_ppe grounding 5. Ground & Bond Containers don_ppe->grounding transfer 6. Transfer with Non-Sparking Tools grounding->transfer seal 7. Keep Containers Sealed transfer->seal decontaminate 8. Decontaminate Surfaces seal->decontaminate doff_ppe 9. Remove PPE Correctly decontaminate->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands dispose 11. Dispose of Waste wash_hands->dispose

Caption: Safe handling workflow for this compound.

Contingency and Disposal Plan

Emergency First Aid
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting .[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1]

Disposal Protocol

Waste generated from handling this compound is considered hazardous waste.[7]

  • Chemical Waste: Unused or surplus chemical must be collected in a designated, properly labeled, sealed container for flammable liquid waste.

  • Contaminated Materials: All contaminated items, including gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

  • Regulatory Compliance: All disposal must adhere strictly to local, state, and federal environmental regulations.[7][9] Do not dispose of down the drain.[12]

By adhering to this comprehensive guide, you establish a robust safety culture that protects researchers and ensures the integrity of your work. Trust in your process is built upon a foundation of understanding, preparation, and rigorous adherence to safety protocols.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (E)-2-Bromo-2-butene. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.